3-(1H-Pyrazol-1-yl)propanohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLTYISUNMPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672494 | |
| Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177300-40-1 | |
| Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(1H-Pyrazol-1-yl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-Pyrazol-1-yl)propanohydrazide is a bifunctional molecule incorporating a pyrazole ring and a hydrazide moiety, positioning it as a valuable building block in medicinal chemistry and materials science. The pyrazole group, a well-known pharmacophore, imparts a range of potential biological activities, while the hydrazide function serves as a versatile handle for synthesizing a variety of more complex heterocyclic systems, such as oxadiazoles and triazoles. This guide provides a comprehensive overview of the synthesis, spectral properties, reactivity, and potential applications of this compound, offering field-proven insights for its utilization in research and development.
Chemical Structure and Properties
This compound possesses a flexible three-carbon linker connecting the N1 position of the pyrazole ring to a terminal hydrazide group. This structure allows for significant conformational freedom and presents multiple sites for chemical modification.
Systematic Name: this compound Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol
While specific experimental data for the parent compound is not widely published, the physicochemical properties can be inferred from closely related structures and computational models.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Physical State | Likely a crystalline solid at room temperature. | Based on analogous hydrazides and propanamides. |
| Melting Point | Not available. (Analogous N-aryl propanamides melt in the range of 76-151 °C). | [1][2] |
| Solubility | Expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMF and DMSO. | General properties of hydrazides. |
| pKa | The pyrazole ring is weakly basic. The hydrazide moiety has both acidic (N-H) and basic (amino) character. | General chemical principles. |
Synthesis and Mechanistic Insights
The most logical and efficient synthetic route to this compound involves a two-step process, beginning with the synthesis of a key intermediate, ethyl 3-(1H-pyrazol-1-yl)propanoate.
Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate via Aza-Michael Addition
The formation of the pyrazolyl-alkane backbone is achieved through an aza-Michael addition reaction. This involves the conjugate addition of pyrazole to an activated alkene, typically an acrylate ester.
Reaction: 1H-Pyrazole + Ethyl Acrylate → Ethyl 3-(1H-pyrazol-1-yl)propanoate
Causality and Experimental Choices: The choice of an acrylate ester is strategic; the electron-withdrawing ester group activates the double bond, making it susceptible to nucleophilic attack by the pyrazole nitrogen. The reaction is often catalyzed by a base, which serves to deprotonate the pyrazole (pKa ≈ 14.5 for the N-H proton), increasing its nucleophilicity and thereby accelerating the reaction rate. While various bases can be used, milder conditions are generally preferred to avoid polymerization of the acrylate ester.
Figure 1: Synthesis of the ester intermediate.
Protocol: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add ethyl acrylate (1.1 eq).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU, or solid potassium carbonate).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting pyrazole is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.
Step 2: Hydrazinolysis of the Ester Intermediate
The terminal hydrazide is formed by the nucleophilic acyl substitution of the ester with hydrazine hydrate.
Reaction: Ethyl 3-(1H-pyrazol-1-yl)propanoate + Hydrazine Hydrate → this compound
Causality and Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcohol solvent, such as ethanol, which can facilitate the reaction and dissolve both reactants. The use of excess hydrazine hydrate drives the reaction to completion. The reaction is often performed at reflux to ensure a reasonable reaction rate. The product hydrazide is often less soluble than the starting ester in the alcoholic solvent and may precipitate upon cooling, providing a simple method of purification.
Figure 2: Workflow for the hydrazinolysis step.
Protocol: Synthesis of this compound
-
Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy:
-
Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons. H4 (the proton on the carbon between the two nitrogens) will likely appear as a triplet around δ 6.2-6.3 ppm. The H3 and H5 protons will appear as doublets or multiplets further downfield, typically in the range of δ 7.4-7.6 ppm.
-
Propyl Chain Protons: The two methylene groups will appear as two distinct triplets, each integrating to 2H. The methylene group adjacent to the pyrazole ring (-N-CH₂-) is expected around δ 4.4-4.6 ppm. The methylene group adjacent to the carbonyl group (-CH₂-CO-) will be further upfield, around δ 2.9-3.1 ppm.
-
Hydrazide Protons: The N-H protons of the hydrazide group (-CONHNH₂) will appear as broad singlets. Their chemical shifts can be variable and are dependent on solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A characteristic signal for the carbonyl carbon is expected in the downfield region, likely around δ 170-175 ppm.
-
Pyrazole Carbons: Signals for the three pyrazole carbons are expected between δ 105-140 ppm.
-
Propyl Chain Carbons: Two signals for the methylene carbons will be present in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands corresponding to the N-H stretches of the hydrazide group are expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band for the carbonyl group of the hydrazide is expected around 1650-1680 cm⁻¹.[1]
-
N-H Bending (Amide II): A band for the N-H bending vibration is expected around 1530-1550 cm⁻¹.[1]
-
C=N and C=C Stretching: Absorptions for the pyrazole ring C=N and C=C bonds will be present in the 1500-1600 cm⁻¹ region.[3]
Mass Spectrometry:
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (154.17 g/mol ).
Reactivity and Synthetic Utility
The true value of this compound in drug discovery lies in its utility as a versatile synthetic intermediate. The hydrazide functional group is a gateway to a multitude of important five-membered heterocycles.
Figure 3: Key synthetic transformations of the title compound.
Formation of N-Acylhydrazones
The terminal -NH₂ group of the hydrazide readily condenses with aldehydes and ketones to form stable N-acylhydrazones. This reaction is fundamental as these hydrazones are often biologically active themselves or are precursors to further cyclization reactions.
Synthesis of 1,3,4-Oxadiazoles
-
Reaction with Carbon Disulfide: Treatment of the hydrazide with carbon disulfide in the presence of a base (e.g., KOH) leads to the formation of a dithiocarbazate salt, which can be cyclized to form a mercapto-oxadiazole.
-
Reaction with Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (e.g., orthoesters) under dehydrating conditions can yield 2,5-disubstituted 1,3,4-oxadiazoles.
Synthesis of 1,2,4-Triazoles
Reaction with isothiocyanates provides thiosemicarbazide intermediates, which can be cyclized under basic conditions to afford 1,2,4-triazole-3-thiones.
Synthesis of Substituted Pyrazoles
Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or β-ketoesters, provides a straightforward route to pyrazole-substituted pyrazoles, further expanding the chemical space accessible from this precursor.[4][5]
Potential Applications in Drug Development
The combination of the pyrazole and hydrazide moieties suggests significant potential in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The pyrazole ring is a core component in numerous approved drugs with a wide range of activities (e.g., anti-inflammatory, anticancer, antiviral).[6]
-
Neuroprotective Agents: Analogous 3-(1H-pyrazol-1-yl)propanamide derivatives have shown neuroprotective activity, suggesting that the propanohydrazide could serve as a lead structure or key intermediate for compounds targeting neurodegenerative diseases.[1][2]
-
Antimicrobial and Anticancer Agents: The hydrazide-hydrazone linkage and the heterocyclic systems derived from it (oxadiazoles, triazoles) are well-established pharmacophores in the development of antimicrobial and anticancer drugs.
Safety and Handling
Specific safety data for this compound is not available. However, based on related compounds:
-
General Handling: Use standard laboratory safety precautions, including wearing personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a chemical fume hood.
-
Toxicity: Hydrazine and its derivatives are often toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a strategically designed chemical entity that offers significant opportunities for synthetic and medicinal chemists. Its synthesis is accessible through well-established chemical transformations, and its bifunctional nature makes it an exceptionally useful platform for generating diverse libraries of complex heterocyclic compounds. The proven biological relevance of the pyrazole core, combined with the synthetic versatility of the hydrazide group, positions this molecule as a high-value building block for the discovery of novel therapeutic agents.
References
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Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available at: [Link]
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Golovanov, M. D., Vashchenko, A. V., Samoilov, I. V., Vashchenko, V. V., & Trofimov, B. A. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1283. Available at: [Link]
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El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. B. A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Beilstein Journal of Organic Chemistry, 17, 2038–2075. Available at: [Link]
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Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. Available at: [Link]
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Gomha, S. M., Abdel-aziz, S. A., & Abdel-Rahman, A. H. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][3][5]triazolo[3,4- b ][1][4][5] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(8), 1544-1557. Available at: [Link]
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Introduction: The Structural Significance of Pyrazole Hydrazides
An In-depth Technical Guide for the Spectroscopic Characterization of Pyrazole Hydrazide Derivatives
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The fusion of a pyrazole core with a hydrazide or hydrazone moiety (-CO-NH-N=CH-) often enhances or modulates this bioactivity by introducing additional hydrogen bonding sites and coordination capabilities.[4][5] Consequently, the unambiguous structural elucidation of these derivatives is a cornerstone of their development.
This guide provides a comprehensive framework for the spectroscopic characterization of pyrazole hydrazide and hydrazone derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep, causal understanding of the analytical choices made. We will explore how to leverage Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in a synergistic workflow to build an undeniable structural proof, moving from initial functional group identification to complete constitutional assignment.
Integrated Spectroscopic Workflow
The characterization process is not linear but an integrated puzzle. Each technique provides a unique piece of information, and their collective interpretation is paramount for confirming the target structure. The following workflow illustrates a robust approach to characterization.
Caption: Synergistic interpretation of multi-technique spectral data.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. [6]
Expertise & Causality: Electronic Transitions
Pyrazole hydrazides contain extensive conjugated systems, including the pyrazole ring, any aromatic substituents, and the hydrazone C=N bond. These conjugated π-systems give rise to characteristic π → π* transitions, which appear as strong absorption bands in the UV-Vis spectrum. [7][8]The presence of lone pairs on nitrogen and oxygen atoms also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. [9]The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent used, providing valuable information about the electronic structure of the molecule.
Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum (blank).
-
Data Acquisition: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 700 nm. [7]
Data Interpretation & Summary
Pyrazole hydrazone derivatives typically exhibit strong absorption bands in the range of 250-400 nm. [7][10]These bands are generally assigned to π → π* transitions within the conjugated aromatic and heterocyclic systems. The presence of these absorptions confirms the existence of the extended chromophore expected for the target structure.
Conclusion
The spectroscopic characterization of pyrazole hydrazide derivatives is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, MS, and UV-Vis techniques. A thorough analysis demands more than just data collection; it requires an expert understanding of the underlying chemical principles, such as tautomerism, proton exchange, and characteristic fragmentation pathways. By following the integrated workflow and interpretive logic outlined in this guide, researchers can confidently and accurately elucidate the structures of novel pyrazole hydrazide compounds, paving the way for further investigation into their promising biological activities.
References
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Adole, V. A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]
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El-Sadek, M. M., et al. (2021). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 26(15), 4436. Available at: [Link]
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Al-Juboori, A. M. H., et al. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Novitchi, G., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6563. Available at: [Link]
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Burboa, P., et al. (2020). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded in CH2Cl2 at 298 K. ResearchGate. Available at: [Link]
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A Technical Guide to the Crystal Structure of Pyrazole-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating a rich variety of intermolecular interactions that govern its solid-state architecture.[4][5] Understanding the principles of crystal engineering with pyrazoles—how they pack in a crystalline lattice and the forces that direct their self-assembly—is paramount for the rational design of new pharmaceuticals and functional materials. This guide provides an in-depth exploration of the key structural features of pyrazole-containing compounds, the supramolecular synthons they form, and the experimental workflows used to elucidate their crystal structures.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are integral components in a vast array of biologically active compounds, including well-known pharmaceuticals.[3][5] The pyrazole ring serves not only as a bioisostere to improve physicochemical properties like lipophilicity and solubility but also engages in specific, structure-directing interactions with biological targets.[5] In the solid state, these same interactive capabilities allow for the construction of highly ordered supramolecular assemblies.[6][7] The study of their crystal structures reveals how subtle changes in molecular substitution can lead to profound differences in crystal packing, influencing critical properties such as solubility, stability, and bioavailability. This guide delves into the foundational principles of pyrazole crystallography to empower researchers in harnessing these interactions for targeted molecular design.
Fundamental Structural Features and Intermolecular Interactions
The defining characteristic of the 1H-pyrazole ring is the presence of a pyrrole-like N-H group (a hydrogen bond donor) and a pyridine-like nitrogen atom (a hydrogen bond acceptor).[5][8] This dual functionality is the primary driver for the formation of robust intermolecular hydrogen bonds, which are the most significant interactions in determining the crystal packing of pyrazole derivatives.
Hydrogen Bonding: The Master Director of Assembly
The N-H···N hydrogen bond is the most prevalent and robust interaction, leading to the formation of predictable supramolecular patterns known as "synthons".[9] Depending on the steric and electronic nature of substituents on the pyrazole ring, different hydrogen-bonded motifs can be observed.[8]
-
Catemers (Chains): In many pyrazole structures, molecules link head-to-tail to form infinite one-dimensional chains, or catemers.[4][8] This is a common motif for unsubstituted pyrazole and certain halogenated derivatives like 4-fluoro- and 4-iodo-1H-pyrazole.[4][8]
-
Cyclic Oligomers: Steric hindrance or the presence of other interacting groups can favor the formation of discrete, cyclic assemblies. Common motifs include dimers, trimers, and tetramers.[8][10] For instance, 4-chloro- and 4-bromo-1H-pyrazole form trimeric motifs in the solid state.[8]
The interplay between substituents and the resulting hydrogen-bonding network is a key principle in the crystal engineering of these compounds.[6][8]
π-π Stacking Interactions
The aromatic nature of the pyrazole ring facilitates π-π stacking interactions, which act as a secondary, but crucial, force in stabilizing the crystal lattice.[11][12][13] These interactions occur when the electron-rich π systems of adjacent pyrazole rings overlap. The geometry of this stacking can be:
-
Face-to-Face: Where the rings are largely parallel and overlapping.
-
Edge-to-Face: Where the edge of one ring points towards the face of another.
Functionalization of the pyrazole backbone can effectively tailor these π-π stacking arrangements, influencing the density and energetic properties of the resulting materials.[11] The combination of hydrogen bonding and π-stacking provides a powerful toolkit for designing complex, three-dimensional supramolecular architectures.[7]
Other Non-covalent Interactions
While less dominant, other weak interactions contribute to the overall stability of the crystal structure. These include C-H···π interactions, where a carbon-hydrogen bond interacts with the π-system of a pyrazole ring, and C-H···O/N hydrogen bonds.[14][15] In halogenated pyrazoles, halogen bonding can also play a role in directing the crystal packing.
Experimental Workflow for Crystal Structure Determination
Elucidating the precise three-dimensional arrangement of atoms in a pyrazole-containing compound is achieved through single-crystal X-ray diffraction (SC-XRD).[16][17][18] This technique is the gold standard for obtaining detailed structural information, including bond lengths, bond angles, and intermolecular distances.[17][18] The process is a multi-step workflow that demands precision at every stage.[16]
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Rationale: The starting point for any crystallographic study is a compound of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol: Synthesize the target pyrazole compound using established literature methods.[2][19][20] Purify the product extensively, typically using column chromatography followed by recrystallization, until analytical techniques (NMR, LC-MS) show no detectable impurities.
2. Crystal Growth:
-
Rationale: The most challenging step is often growing a single crystal suitable for diffraction.[16] An ideal crystal is typically >0.1 mm in all dimensions, well-formed, and free of cracks or other defects.[16][17] The choice of method depends on the compound's solubility and stability.
-
Protocol (Slow Evaporation - Common Method):
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation at room temperature. The choice of solvent is critical and often requires screening.
-
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals.
-
3. Crystal Mounting and Data Collection:
-
Rationale: A single, high-quality crystal is selected and mounted on the diffractometer in a way that allows it to be rotated freely in the X-ray beam.[17][18]
-
Protocol:
-
Under a microscope, select a well-formed crystal and carefully pick it up using a cryo-loop or a glass fiber coated with a minimal amount of inert oil or epoxy.[17]
-
Mount the loop or fiber onto a goniometer head.
-
Place the goniometer head on the diffractometer.[18] Modern instruments, like the Bruker D8 QUEST, are equipped with high-intensity X-ray sources and sensitive detectors (e.g., CCD or pixel detectors).[16][21]
-
The crystal is cooled, typically to ~100 K, using a cold nitrogen stream to minimize thermal motion of the atoms and protect it from radiation damage.
-
An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays diffract off the internal lattice planes, producing a pattern of reflections (spots) of varying intensities that are recorded by the detector.[16][22]
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is used to solve and refine the crystal structure. The positions and intensities of the reflections provide the information needed to determine the arrangement of atoms in the unit cell.[16]
-
Protocol:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map. Methods like "direct methods" are commonly used for small molecules.[16]
-
An initial atomic model is built into the electron density map.
-
This model is then refined using a least-squares algorithm, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.
-
The final, refined structure is validated for geometric and crystallographic soundness. The results are typically reported in a standard Crystallographic Information File (CIF).
-
Case Study: Crystallographic Data of Substituted Pyrazoles
The influence of substituents on the crystal packing motif is clearly illustrated by comparing the crystal structures of different 4-substituted pyrazoles.
| Compound | H-Bonding Motif | Space Group | Key Feature | Reference |
| 4-Fluoro-1H-pyrazole | Catemer (Chain) | P-1 | Forms one-dimensional chains via N-H···N bonds. | [4] |
| 4-Chloro-1H-pyrazole | Trimer | Pnma | Forms discrete, cyclic hydrogen-bonded trimers. Isostructural with the bromo analog. | [8] |
| 4-Bromo-1H-pyrazole | Trimer | Pnma | Forms discrete, cyclic hydrogen-bonded trimers. Isostructural with the chloro analog. | [8] |
| 4-Iodo-1H-pyrazole | Catemer (Chain) | P2₁/c | Forms one-dimensional chains, but is not isostructural with the fluoro analog. | [8] |
This data clearly demonstrates that even a simple change in the halogen substituent at the C4 position is sufficient to switch the entire supramolecular assembly from a discrete trimer (for Cl and Br) to an infinite chain (for F and I).[8] This highlights the subtle balance of forces—including hydrogen bonding, sterics, and potentially weak halogen interactions—that dictate the final crystal structure.
Conclusion
The crystal structure of pyrazole-containing compounds is governed by a predictable yet tunable set of intermolecular interactions, dominated by N-H···N hydrogen bonding and supplemented by π-π stacking. The resulting supramolecular synthons, such as catemers and cyclic oligomers, can be rationally controlled through chemical substitution, a core principle of crystal engineering. A mastery of the experimental workflow for single-crystal X-ray diffraction is essential for any researcher aiming to characterize these compounds and correlate their solid-state structure with their function. The insights gained from crystallographic studies are invaluable for the development of new pharmaceuticals with optimized properties and the design of novel materials with tailored architectures.
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The Biological Versatility of 3-(1H-Pyrazol-1-yl)propanohydrazide: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(1H-Pyrazol-1-yl)propanohydrazide represents a compelling fusion of two such pharmacophores: the pyrazole ring and the hydrazide moiety. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] Similarly, hydrazides and their hydrazone derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[8][9] This guide provides a comprehensive technical overview of the anticipated biological activities of this compound, drawing upon the established bioactivities of its constituent chemical motifs to build a predictive framework for its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
The Architectural Blueprint: Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with readily available starting materials. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of related pyrazole and hydrazide derivatives.[10][11]
Proposed Synthetic Pathway
The synthesis commences with the Michael addition of pyrazole to an acrylic acid ester, followed by hydrazinolysis of the resulting ester to yield the target propanohydrazide.
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
To a solution of pyrazole (1 equivalent) in a suitable solvent such as acetonitrile, add a catalytic amount of a base (e.g., DBU or triethylamine).
-
Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure ethyl 3-(1H-pyrazol-1-yl)propanoate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Structural Elucidation
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of protons on the pyrazole ring, the propylene chain, and the hydrazide moiety.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
FT-IR: To detect the characteristic functional groups, such as the N-H and C=O stretching vibrations of the hydrazide.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Predicted Biological Activities: A Multifaceted Potential
Based on the extensive literature on pyrazole and hydrazide derivatives, this compound is predicted to exhibit a range of biological activities.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a common feature in many compounds with potent antimicrobial and antifungal properties.[1][2][6][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. Hydrazide-hydrazones, which can be readily synthesized from this compound, have also shown significant activity against a variety of bacterial and fungal strains.[8][13]
Table 1: Reported Antimicrobial Activity of Related Pyrazole-Hydrazide Derivatives
| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| Pyrazole-hydrazones | Staphylococcus aureus, Escherichia coli | 1.95 - 15.62 | [8] |
| Pyrazolyl 1,3,4-thiadiazines | Gram-positive and Gram-negative bacteria | 62.5 - 125 | [2] |
| Pyrazole Carboxamides | Various phytopathogenic fungi | 0.37 - 10.29 (EC₅₀) | [14][15] |
| Azomethine-Pyrazoles | Candida albicans, Cryptococcus neoformans | 2.83 - 31.2 | [16] |
The combination of the pyrazole ring and the hydrazide functional group in the target molecule suggests a strong potential for antimicrobial and antifungal efficacy.
Caption: Hypothesized neuroprotective mechanism of action.
Future Directions and Concluding Remarks
The in-depth analysis of the constituent pharmacophores of this compound strongly suggests a molecule with diverse and potent biological activities. The synthetic accessibility of this compound, coupled with the potential for a wide range of biological applications, makes it an attractive candidate for further investigation in drug discovery programs.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.
-
Broad-Spectrum Biological Screening: The synthesized compound should be screened against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to identify its primary biological activities.
-
Mechanism of Action Studies: For any significant activities observed, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and optimize the potency and selectivity of the lead compound.
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved January 20, 2026, from [Link]
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Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -t[8][12][13]riazolo[3,4- b ] [1][8][13]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]
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A review on pyrazole chemical entity and biological activity. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 20, 2026, from [Link]
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Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). PubMed. Retrieved January 20, 2026, from [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the In Vitro Screening of Novel Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] This guide provides a comprehensive framework for the in vitro screening of novel pyrazole derivatives, moving beyond rote protocols to explain the causal logic behind experimental design. We will navigate the strategic development of a screening cascade, from high-throughput primary assays to secondary validation and mechanistic deconvolution, ensuring a self-validating system that generates robust and reliable data for hit-to-lead progression.
Introduction: The Rationale for Screening Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered significant attention in drug discovery.[2] Their synthetic tractability and ability to act as bioisosteric replacements for other functional groups make them a cornerstone of many medicinal chemistry programs.[5][6]
The clinical and commercial success of pyrazole-containing drugs validates the importance of this scaffold:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory pain.[7][8] Its mechanism relies on selectively blocking the synthesis of pro-inflammatory prostaglandins.[9][10]
-
Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1/JAK2), crucial for treating myelofibrosis and other cancers.[5][6]
-
Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases, representing a targeted therapy for specific subsets of non-small cell lung cancer.[5][6]
Given their proven versatility, a robust in vitro screening strategy is paramount to efficiently identify novel pyrazole derivatives with high therapeutic potential and to understand their mechanism of action.[3][11]
Designing a Self-Validating Screening Cascade
The journey from a library of novel compounds to a validated lead candidate is a multi-step process.[12] A well-designed screening cascade maximizes efficiency and minimizes the risk of costly late-stage failures by systematically filtering and characterizing compounds.[13][14] The core principle is to start with high-throughput, cost-effective assays and progressively move towards more complex, information-rich assays for a smaller number of promising compounds.
Caption: A typical in vitro drug discovery screening cascade.
Part 1: Primary Screening - High-Throughput Identification of 'Hits'
The objective of primary screening is to rapidly and cost-effectively test a large library of pyrazole derivatives to identify "hits"—compounds that show a desired biological activity.[15] These assays are typically performed at a single, relatively high concentration (e.g., 10 µM) in a 96- or 384-well plate format.
Assay Choice: The Causality Behind the Method
The choice of primary assay is dictated by the therapeutic hypothesis.
-
For Anticancer Activity: A cell viability or cytotoxicity assay is the most common starting point.[15][16] These assays measure overall cell health and provide a robust indicator of potential anticancer effects.
-
For Targeted Enzyme Inhibition (e.g., Kinases): A biochemical assay that directly measures the activity of the purified enzyme is often preferred.[11][17] This provides a direct readout of target modulation, free from the complexities of a cellular environment.
Protocol 1: Cell-Based Antiproliferative Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric measurement.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. The optimal seeding density is critical and must be determined empirically to ensure cells are in the logarithmic growth phase during the assay.[19]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Addition: Add 1 µL of pyrazole derivative (from a 10 mM DMSO stock) to the wells for a final concentration of 10 µM. Include appropriate controls:
-
Vehicle Control: 1 µL of DMSO (represents 100% viability).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay can detect cell death.
-
-
Treatment Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Biochemical Kinase Inhibition Screening (ADP-Glo™ Assay)
For pyrazole libraries designed as kinase inhibitors, a direct biochemical assay is ideal. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[22][23][24]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction (e.g., 5 µL volume) containing the target kinase, its specific substrate, and ATP.
-
Compound Addition: Add the novel pyrazole derivatives (typically at 10 µM final concentration). Include controls:
-
No-Inhibitor Control: DMSO vehicle (represents 100% kinase activity).
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.[22][25] Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light.[22] Incubate for 30 minutes.
-
Readout: Measure the luminescence signal, which is directly proportional to the kinase activity.
Data Analysis and Quality Control: The Self-Validating System
For an assay to be trustworthy, its performance must be quantified. The Z'-factor is a statistical measure of the separation between the positive and negative controls, which reflects the quality and reliability of a high-throughput screening assay.[26][27]
-
0 < Z' < 0.5: A marginal assay that may require optimization.[27][28]
-
Z' < 0: An unsuitable assay.[27]
A hit is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the vehicle control, or >50% inhibition).
Part 2: Secondary Screening - Validating 'Hits' and Determining Potency
Hits from the primary screen are considered provisional. Secondary screening aims to confirm their activity, rule out artifacts, and quantify their potency.
Dose-Response Curves and IC₅₀ Determination
The most critical secondary assay is the generation of a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[29] This is the concentration of the compound required to inhibit 50% of the measured biological activity.[30]
Methodology:
-
Perform the primary assay (e.g., MTT or ADP-Glo™) again, but this time with a serial dilution of the hit compound (e.g., 8-10 concentrations, often using a 3-fold dilution series starting from 100 µM).
-
Plot the percent inhibition against the logarithm of the compound concentration.[31]
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value.[32]
Data Presentation: The potency of multiple confirmed hits can be summarized for easy comparison.
| Compound ID | Target Cell Line/Enzyme | Primary Screen % Inhibition @ 10µM | Confirmed IC₅₀ (µM) |
| PZD-001 | MCF-7 Cells | 85.2% | 1.2 |
| PZD-002 | MCF-7 Cells | 62.1% | 8.9 |
| PZD-003 | JAK2 Kinase | 92.5% | 0.05 (50 nM) |
| PZD-004 | MCF-7 Cells | 15.3% | > 100 (Inactive) |
Selectivity and Orthogonal Assays
A good drug candidate is not only potent but also selective.
-
Selectivity Assays: Test potent hits against related targets to assess specificity. For a kinase inhibitor, this involves screening against a panel of other kinases. For a cytotoxic compound, this involves testing against a panel of different cancer cell lines and, importantly, a non-cancerous cell line (e.g., primary fibroblasts) to assess the therapeutic window.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, if an MTT assay (metabolic activity) was used for the primary screen, a cell-counting assay or a lactate dehydrogenase (LDH) release assay (membrane integrity) could be used as an orthogonal confirmation of cytotoxicity. This helps to eliminate false positives caused by assay-specific artifacts.
Caption: Logical workflow for hit prioritization.
Part 3: Mechanism of Action (MoA) Elucidation
Once a potent and selective hit is identified, the next critical step is to understand how it works. For phenotypic hits (e.g., from a cytotoxicity screen), this means identifying the molecular target. For target-based hits, it means confirming that the compound engages the intended target within a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[33][34] The principle is that a ligand binding to its protein target increases the protein's thermal stability.[34][35][36]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the pyrazole derivative or a vehicle control for a set time (e.g., 1-2 hours).[33]
-
Thermal Challenge: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[33]
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated (denatured) proteins.[35]
-
Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.
-
Analysis: In the presence of a binding compound, the target protein will be more stable and will remain in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.[36]
Downstream Pathway Analysis
If a pyrazole derivative is confirmed to bind a target (e.g., a kinase), the next step is to demonstrate that this binding event leads to the expected functional consequence. For a kinase inhibitor, this would involve measuring the phosphorylation status of a known downstream substrate.
Example: Inhibition of the COX-2 Pathway The anti-inflammatory drug Celecoxib is a pyrazole derivative that selectively inhibits COX-2.[7] COX-2 is an enzyme that converts arachidonic acid into prostaglandins (like PGE₂), which are key mediators of inflammation and pain.[10][37]
Caption: Inhibition of the COX-2 signaling pathway.
A functional assay to confirm this MoA would involve stimulating cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the pyrazole inhibitor. The amount of PGE₂ secreted into the cell culture medium can then be quantified by ELISA, demonstrating that the compound blocks the downstream signaling event.
Conclusion
The in vitro screening of novel pyrazole derivatives is a systematic, multi-stage process that relies on a logically designed experimental cascade. By integrating high-throughput primary screens with robust secondary validation and sophisticated mechanistic studies, researchers can confidently identify and characterize promising new drug candidates. The key to success lies not in merely following protocols, but in understanding the scientific rationale behind each experimental choice, ensuring that the generated data is both accurate and actionable. This self-validating approach provides the critical foundation needed to advance the most promising pyrazole derivatives from the laboratory bench toward preclinical development.
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Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Pyrazole-Based Heterocycles
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] First synthesized in 1883 by Ludwig Knorr, this versatile scaffold has proven to be a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The metabolic stability and diverse biological activities of pyrazole-containing compounds are evidenced by their presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction treatment Sildenafil (Viagra®), and the kinase inhibitor Ruxolitinib.[1][6][7]
This guide provides an in-depth exploration of the synthesis of pyrazole-based heterocycles, designed for researchers, scientists, and drug development professionals. We will delve into the foundational Knorr synthesis, explore modern catalytic and multicomponent strategies, discuss the imperative of green chemistry, and provide practical, field-proven protocols and case studies on the synthesis of key pharmaceutical agents. Our focus is not merely on the "how," but on the "why"—elucidating the causality behind experimental choices to empower robust and innovative synthetic design.
Part 1: Foundational Synthetic Strategies: The Knorr Cyclocondensation
The most fundamental and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[1][8] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[2][9][10][11] Its enduring prevalence is due to its reliability, operational simplicity, and the ready availability of starting materials.
The Mechanism: A Stepwise Look at Ring Formation
The Knorr synthesis is typically an acid-catalyzed reaction that proceeds through a well-defined mechanism.[9][10]
-
Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This step is often acid-catalyzed to activate the carbonyl group toward attack. Subsequent dehydration leads to the formation of a key hydrazone intermediate.[10][12]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[10] This critical ring-closing step forms the five-membered heterocyclic ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to eliminate a molecule of water, yielding the stable, aromatic pyrazole ring.[10] The formation of this aromatic system is a strong thermodynamic driving force for the reaction.
A significant consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric products can potentially form, depending on which carbonyl group undergoes the initial attack.[2][10] Controlling this selectivity is a key challenge and often depends on the steric and electronic properties of the substituents on both reactants.
Caption: General Mechanism of the Knorr Pyrazole Synthesis.
Part 2: The Modern Synthesis Toolbox: Efficiency, Catalysis, and Complexity
While the Knorr synthesis remains a workhorse, modern organic chemistry demands greater efficiency, milder conditions, and the ability to construct complex molecules. This has led to the development of advanced synthetic strategies.
Multicomponent Reactions (MCRs)
MCRs are powerful tools in which three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[13] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste from intermediate purification steps.[14][15] In pyrazole synthesis, MCRs can be designed to generate the 1,3-dicarbonyl precursor in situ, which then reacts with a hydrazine without isolation, streamlining the entire process.[13]
Catalytic Innovations
The introduction of catalysts has revolutionized pyrazole synthesis, enabling reactions under milder conditions with improved selectivity.
-
Transition-Metal Catalysis: Catalysts based on silver, copper, and ruthenium have proven effective.[2][16] For instance, silver-catalyzed reactions between trifluoromethylated ynones and hydrazines proceed rapidly at room temperature to give highly regioselective access to 3-CF₃-pyrazoles with excellent yields.[2] Copper-promoted aerobic oxidative cycloadditions have also been developed as an efficient, atom-economical strategy.[17]
-
Green Catalysis: The shift towards sustainability has spurred the development of environmentally benign catalytic systems.[18] These include the use of reusable heterogeneous catalysts, non-toxic metal catalysts, and even biocatalysts.[18] Nano-catalysts, such as nano-ZnO, have been employed for efficient pyrazole synthesis in aqueous media, offering high yields and adherence to green chemistry principles.[2]
Alternative Precursors
Beyond 1,3-dicarbonyls, other starting materials can be employed. The condensation of hydrazines with α,β-unsaturated carbonyl compounds (vinyl ketones) is a common route that typically yields non-aromatic pyrazoline intermediates.[2] These pyrazolines must then undergo a subsequent oxidation step to furnish the final aromatic pyrazole product.[2]
Part 3: The Green Imperative in Pyrazole Synthesis
Modern drug development is inextricably linked to the principles of green and sustainable chemistry.[14][19] The synthesis of pyrazoles is an area where these principles have been successfully applied to minimize environmental impact.
-
Aqueous Synthesis: Utilizing water as a reaction solvent is a primary goal of green chemistry.[20] Numerous protocols have been developed for pyrazole synthesis in aqueous media, often facilitated by catalysts that function efficiently in water.[15][20]
-
Alternative Energy Sources: Microwave and ultrasonic irradiation have emerged as effective techniques to accelerate reactions, often leading to higher yields and shorter reaction times while reducing energy consumption compared to conventional heating.[2][19]
-
Solvent-Free Conditions: Conducting reactions without a solvent, particularly in multicomponent setups, represents an ideal green approach by eliminating solvent waste entirely.[19]
These strategies are not merely academic; they are increasingly vital for creating scalable, cost-effective, and environmentally responsible manufacturing processes for pharmaceutical intermediates.[19]
Part 4: From Bench to Bedside - Synthesis of Marketed Pyrazole Drugs
The true test of a synthetic methodology is its application in the creation of impactful molecules. The pyrazole core is central to several blockbuster drugs, and their synthesis provides excellent case studies.
Case Study 1: Celecoxib (Celebrex®)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[10][21] Its structure is a classic 1,5-diarylpyrazole.
The synthesis hinges on a Knorr cyclocondensation reaction between 4-sulfonamidophenylhydrazine hydrochloride and the fluorinated 1,3-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione.[21] A critical aspect of this synthesis is the regioselectivity; the reaction conditions are optimized to exclusively form the desired 1,5-regioisomer, which is the biologically active form.[21]
Caption: Simplified Synthetic Workflow for Celecoxib.
Case Study 2: Sildenafil (Viagra®)
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used to treat erectile dysfunction.[22][23] Its synthesis is a multi-step process that begins with the construction of the core pyrazole ring.
The initial step involves a Knorr-type reaction between a diketoester and hydrazine to form the pyrazole ring.[22][23] This is followed by a series of functional group manipulations, including regioselective N-methylation of the pyrazole, nitration, reduction, and finally, the construction of the fused pyrimidinone ring system.[22][23] More recent, improved syntheses focus on increasing overall yield and employing greener methods, such as copper-catalyzed cyclization to form the pyrimidinone ring, which avoids harsh nitrating agents.[24]
Part 5: Field-Proven Protocols and Data
To bridge theory and practice, this section provides a representative experimental protocol and comparative data.
Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone, a common pyrazole variant, from a β-ketoester and hydrazine hydrate.[10][12] This procedure is a self-validating system, with clear steps for reaction, monitoring, and purification.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]
1. Reaction Setup:
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol, 1 equivalent).
-
Add hydrazine hydrate (6.0 mmol, 2 equivalents).
-
Add 1-propanol (3 mL) as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[10][12]
2. Heating and Monitoring:
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[10][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate/70% hexane and compare the reaction mixture to the ethyl benzoylacetate starting material. The reaction is complete when the starting ketoester spot is fully consumed.[10][12]
3. Work-up and Crystallization:
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[10][12]
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate the precipitation of the product.[10][12]
4. Isolation and Purification:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual impurities.
-
Allow the product to air dry completely. The pure pyrazolone can be obtained by recrystallization from ethanol if necessary.[10]
Data Presentation: Comparison of Knorr Synthesis Conditions
The following table summarizes yields for the synthesis of various pyrazoles, demonstrating the versatility of the Knorr reaction.
| 1,3-Dicarbonyl Precursor | Hydrazine Precursor | Catalyst/Solvent | Yield (%) | Reference |
| Substituted Acetylacetone | Phenylhydrazine | Ethylene Glycol | 70-95% | [2] |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO / H₂O | High | [2] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 59-98% | [2] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid / 1-Propanol | High | [10] |
Conclusion and Future Outlook
The pyrazole scaffold continues to be a fertile ground for discovery in medicinal chemistry. While classical methods like the Knorr synthesis provide a robust foundation, the future of pyrazole synthesis lies in the continued development of highly efficient, selective, and sustainable methodologies. The integration of catalytic systems, multicomponent reactions, and green chemistry principles will be paramount in accelerating the discovery of novel pyrazole-based therapeutics. As our understanding of disease pathways deepens, the demand for structurally diverse and complex pyrazole derivatives will only increase, ensuring that innovation in this field remains a critical endeavor for scientists in both academia and industry.[7][14]
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The Cornerstone of Drug Discovery: A Technical Guide to the Physicochemical Properties of Pyrazole Hydrazide Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole hydrazide analogues represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The efficacy and clinical success of these compounds are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This in-depth technical guide provides a comprehensive exploration of the key physicochemical characteristics of pyrazole hydrazide analogues. It delves into the causality behind experimental choices for their determination and offers detailed, field-proven protocols for their accurate measurement. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers in the rational design and optimization of pyrazole hydrazide-based drug candidates with enhanced therapeutic potential.
Introduction: The Significance of Pyrazole Hydrazides in Drug Development
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[4][5] Its derivatives have given rise to a plethora of clinically significant drugs, such as the anti-inflammatory agent celecoxib and the analgesic dipyrone.[1][2] The incorporation of a hydrazide moiety (-CONHNH2) into the pyrazole scaffold introduces a versatile functional group that can participate in various biological interactions and serve as a key building block for the synthesis of more complex heterocyclic systems.[1] This combination of the stable pyrazole ring and the reactive hydrazide group has led to the development of pyrazole hydrazide analogues with a diverse range of pharmacological activities.[6][7]
The biological activity of any compound is not solely dependent on its structure but is also profoundly influenced by its physicochemical properties.[1][8] These properties, including solubility, lipophilicity, ionization constant (pKa), and stability, dictate how a drug molecule behaves in a biological environment.[9][10] Therefore, a thorough understanding and precise measurement of these characteristics are paramount in the early stages of drug discovery to guide lead optimization and mitigate the risk of late-stage attrition.[8]
This guide will provide a detailed examination of the critical physicochemical properties of pyrazole hydrazide analogues, the experimental and computational methodologies for their assessment, and the underlying scientific principles that inform these choices.
Structural Features and Their Physicochemical Implications
The physicochemical properties of pyrazole hydrazide analogues are a direct consequence of their molecular structure. The pyrazole ring itself is aromatic and possesses a weakly basic character due to the pyridine-like nitrogen atom.[7][11] The imino-hydrogen on the other nitrogen atom imparts a weakly acidic nature, allowing for tautomerism.[7] The hydrazide group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and interactions with biological targets.
Substituents on the pyrazole ring and the hydrazide nitrogen can dramatically alter the molecule's overall physicochemical profile. For instance, the introduction of lipophilic groups will increase the octanol-water partition coefficient (LogP), while the addition of ionizable functions will affect the pKa and aqueous solubility.[12]
Core Physicochemical Properties and Their Determination
A comprehensive physicochemical profiling of pyrazole hydrazide analogues is essential for predicting their in vivo performance.[9] The following sections detail the key properties and the rationale behind the selection of experimental methods.
Aqueous Solubility
Why it Matters: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[12]
Experimental Determination: The Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its accuracy and direct measurement.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the pyrazole hydrazide analogue is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (usually 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid compound and the solution.
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the pyrazole hydrazide analogue in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality of Experimental Choices:
-
Buffered Solution: Using a buffer at a physiologically relevant pH (7.4) is crucial because the solubility of ionizable compounds like pyrazole hydrazides is pH-dependent.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature ensures reproducible results.
-
Equilibration Time: Allowing sufficient time for equilibration is critical to measure the true thermodynamic solubility rather than a kinetically limited value.
Lipophilicity (LogP)
Why it Matters: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for toxicity.[12][13] An optimal LogP value is often a balance between sufficient lipophilicity for membrane permeation and adequate hydrophilicity for aqueous solubility.
Experimental Determination: The Shake-Flask Method
Similar to solubility determination, the shake-flask method is a reliable technique for measuring LogP.
Protocol:
-
Preparation of Phases: Equal volumes of n-octanol and a buffered aqueous solution (pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the pyrazole hydrazide analogue is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the analogue in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality of Experimental Choices:
-
Pre-saturation of Solvents: This step is essential to account for the mutual miscibility of octanol and water, which can otherwise affect the accuracy of the measurement.
-
Choice of pH: For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH. Measuring LogD at pH 7.4 provides a more physiologically relevant measure of lipophilicity than the LogP of the neutral species alone.
Ionization Constant (pKa)
Why it Matters: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[9] Since the ionization state of a drug affects its solubility, permeability, and interaction with its target, knowing the pKa is crucial for understanding its behavior in different physiological compartments with varying pH values (e.g., stomach, intestine, blood). Pyrazole hydrazides can have both acidic and basic pKa values due to the pyrazole ring and the hydrazide moiety.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a classic and accurate method for pKa determination.
Protocol:
-
Solution Preparation: A known concentration of the pyrazole hydrazide analogue is dissolved in water or a co-solvent system if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of the curve or by analyzing the pH at the half-equivalence point.
Causality of Experimental Choices:
-
Standardized Titrants: The use of accurately standardized acid and base solutions is fundamental for the precise determination of the equivalence point and, consequently, the pKa.
-
Calibrated pH Meter: Accurate pH measurement is the cornerstone of this technique.
Alternative Method: UV-Vis Spectroscopy
For compounds with a chromophore that changes upon ionization, UV-Vis spectroscopy can be used to determine the pKa by measuring the absorbance at different pH values.
Chemical Stability
Why it Matters: The chemical stability of a drug candidate under various conditions (e.g., pH, temperature, light) is a critical parameter that affects its shelf-life, formulation, and in vivo fate. Instability can lead to loss of potency and the formation of potentially toxic degradation products.
Experimental Determination: HPLC-Based Stability Assay
HPLC is a powerful tool for assessing chemical stability by monitoring the decrease in the parent compound concentration and the appearance of degradation products over time.
Protocol:
-
Incubation: Solutions of the pyrazole hydrazide analogue are prepared in buffers of different pH values (e.g., pH 2, 7.4, and 9) and incubated at a specific temperature (e.g., 40°C) for a defined period. To assess photostability, solutions are exposed to a controlled light source.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by HPLC to determine the concentration of the parent compound.
-
Data Analysis: The percentage of the remaining parent compound is plotted against time to determine the degradation rate.
Causality of Experimental Choices:
-
Multiple pH Conditions: Testing at different pH values is important to identify potential acid or base-catalyzed degradation pathways.
-
Elevated Temperature: Accelerated stability studies at elevated temperatures are often used to predict long-term stability at room temperature.
Computational Approaches to Physicochemical Property Prediction
In addition to experimental measurements, computational methods play an increasingly important role in the early stages of drug discovery for predicting physicochemical properties.[14] Quantitative Structure-Property Relationship (QSPR) models and other in silico tools can provide rapid estimations of properties like LogP, pKa, and solubility for large numbers of virtual compounds, aiding in the prioritization of candidates for synthesis and experimental testing.[14][15] While these predictions are valuable for initial screening, experimental verification remains essential for lead optimization.[15]
Data Presentation and Visualization
To facilitate the comparison and analysis of physicochemical data for a series of pyrazole hydrazide analogues, it is crucial to present the information in a clear and structured format.
Table 1: Physicochemical Properties of Exemplary Pyrazole Hydrazide Analogues
| Compound ID | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL at pH 7.4) | LogP | pKa (acidic) | pKa (basic) |
| PHZ-001 | 250.27 | 50 ± 5 | 2.1 ± 0.1 | 8.5 ± 0.2 | 3.2 ± 0.1 |
| PHZ-002 | 284.72 | 15 ± 2 | 3.5 ± 0.1 | 8.7 ± 0.2 | 3.0 ± 0.1 |
| PHZ-003 | 264.29 | 120 ± 10 | 1.5 ± 0.1 | 8.4 ± 0.2 | 3.8 ± 0.1 |
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for the experimental determination of key physicochemical properties.
Relationship between Physicochemical Properties and ADMET Profile
Caption: Interplay of physicochemical properties and ADMET outcomes.
Conclusion
The physicochemical properties of pyrazole hydrazide analogues are not mere data points but are fundamental determinants of their therapeutic potential. A thorough and accurate assessment of these properties is a critical component of modern drug discovery. By understanding the "why" behind the experimental choices and adhering to robust protocols, researchers can make more informed decisions in the design and optimization of novel pyrazole hydrazide-based drug candidates. This guide provides a solid foundation for such endeavors, ultimately contributing to the development of safer and more effective medicines.
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Whitepaper: A Strategic Approach to the Initial Toxicity Screening of Hydrazide-Hydrazones
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazide-hydrazones represent a versatile class of compounds with significant therapeutic potential, spanning antimicrobial, anticonvulsant, and anticancer applications. However, their structural alerts, particularly the hydrazine moiety, necessitate a rigorous and early assessment of their toxicological profile. The bioactivation of the hydrazone linkage can lead to reactive metabolites, oxidative stress, and genotoxicity, posing significant risks that can derail drug development programs. This guide provides a comprehensive, mechanistically-driven strategy for the initial toxicity screening of novel hydrazide-hydrazone candidates. We move beyond a simple checklist of assays to explain the causal relationships between the chemical nature of these compounds and the selection of specific toxicological endpoints. This document outlines a tiered approach, beginning with in silico predictions, progressing through a battery of essential in vitro assays, and culminating in targeted preliminary in vivo assessments, ensuring a self-validating and robust safety evaluation.
The Toxicological Conundrum of Hydrazide-Hydrazones: Understanding the "Why"
The core of hydrazide-hydrazone toxicity lies in its metabolic fate. While the blockage of the -NH2 group in a hydrazide to form a hydrazide-hydrazone can reduce toxicity, the linkage is still susceptible to metabolic processes.[1] The primary concern is the bioactivation into reactive intermediates, a process central to the toxicity of many hydrazine derivatives.[2][3]
1.1. Mechanism 1: Metabolic Bioactivation The liver, being the primary site of xenobiotic metabolism, is often the first target of toxicity.[4] Cytochrome P450 enzymes and peroxidases can metabolize hydrazines and their derivatives through oxidative pathways.[2][5] This process can generate highly reactive species, including nitrogen-centered radicals and diazonium ions.[2][6] These intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and damage.[2] This metabolic activation is a key contributor to the known hepatotoxicity of many hydrazine-containing compounds, such as the anti-tuberculosis drug isoniazid.[7][8][9]
1.2. Mechanism 2: Oxidative Stress The formation of free radicals during metabolic activation can initiate a cascade of oxidative stress.[2] These primary radicals react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and the highly damaging hydroxyl radical (•OH).[2] This overwhelms the cell's antioxidant defenses, like glutathione (GSH), leading to depletion of GSH and subsequent damage to lipids (lipid peroxidation), proteins, and DNA.[2][8][10]
1.3. Mechanism 3: Genotoxicity The direct interaction of reactive metabolites with DNA, or damage caused by ROS, can lead to genotoxicity. This includes DNA strand scission and the formation of oxidized bases, such as 8-oxo-7,8-dihydroguanine.[2] Such damage, if not repaired, can result in mutations and chromosomal damage, elevating the risk of carcinogenicity.[11] Several studies have confirmed the genotoxicity of various hydrazine derivatives using assays like the DNA repair test and the Ames test.[12][13][14]
The following diagram illustrates the primary pathways of hydrazide-hydrazone mediated toxicity.
Caption: Metabolic activation pathways of hydrazide-hydrazones leading to cellular toxicity.
A Tiered Strategy for Toxicity Screening
A tiered or phased approach to toxicity testing is crucial for efficient and ethical drug development, as advocated by regulatory bodies like the FDA.[15] This strategy allows for early identification of potential liabilities, saving time and resources.
Caption: Tiered workflow for initial toxicity screening of hydrazide-hydrazones.
Tier 0: In Silico Assessment
Before synthesis or biological testing, computational tools can predict potential liabilities.[16] These methods are rapid, cost-effective, and provide a foundational risk assessment.[16][17]
3.1. ADMET Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models predict the pharmacokinetic and toxicological properties of a compound.[18][19][20] Numerous free and commercial web-based tools (e.g., admetSAR, SwissADME) can provide initial insights into potential issues like poor oral bioavailability, metabolic instability, or predicted toxicity (e.g., carcinogenicity, hepatotoxicity).[18][19][21]
3.2. Rationale and Interpretation The goal is not to get a definitive answer but to flag potential risks. For hydrazide-hydrazones, pay close attention to predictions of:
-
Metabolism: Predictions of susceptibility to CYP450 metabolism can indicate a higher likelihood of bioactivation.
-
Hepatotoxicity: A positive prediction warrants prioritizing in vitro hepatotoxicity assays.
-
Mutagenicity/Carcinogenicity: Structural alerts for these endpoints are a significant red flag.
Tier 1: Core In Vitro Assays
In vitro testing forms the backbone of early safety screening, providing quantitative data on a compound's effects at the cellular level.[22]
4.1. General Cytotoxicity Screening
This initial screen assesses the concentration at which a compound causes general cell death. It is essential for determining the concentration ranges for subsequent, more specific assays.
-
Recommended Assay: MTT or MTS Assay.
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt (MTT/MTS) into a colored formazan product, which can be quantified spectrophotometrically.
-
Cell Lines: Use at least two cell lines, one cancerous (e.g., HCT-116, SF-295) and one non-cancerous/normal (e.g., HEK-293, V79 fibroblasts) to assess for any cancer-specific cytotoxicity.[11][23][24][25]
Table 1: Example Cytotoxicity Data (IC₅₀ Values)
| Compound | HCT-116 (Cancer) IC₅₀ (µM) | HEK-293 (Normal) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Candidate A | 15.2 | > 100 | > 6.6 |
| Candidate B | 8.5 | 12.3 | 1.4 |
| Doxorubicin | 0.5 | 1.1 | 2.2 |
| ¹ SI = IC₅₀ Normal Cell Line / IC₅₀ Cancer Cell Line. A higher SI is desirable. |
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HEK-293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test hydrazide-hydrazone in culture medium. Replace the old medium with medium containing the test compounds and incubate for 24, 48, or 72 hours.[24] Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
4.2. Hepatotoxicity Assessment
Given the central role of the liver in metabolizing hydrazide-hydrazones, assessing hepatotoxicity is non-negotiable.[2][26]
-
Recommended Assay: Cytotoxicity testing on a human liver cell line.
-
Principle: Same as the general cytotoxicity assay but performed on a metabolically relevant cell line.
-
Cell Line: Human hepatocarcinoma cell line HepG2 is a widely used and accepted model due to its expression of certain phase I and phase II metabolic enzymes.[23][27]
4.3. Genotoxicity and Mutagenicity Screening
This step is critical to evaluate the potential of the compound or its metabolites to cause DNA damage.
-
Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test).
-
Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine.[12] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can again produce their own histidine and grow on a histidine-free medium.
-
Self-Validation: The test is run with and without the addition of a "S9 fraction" - a supernatant fraction of a liver homogenate containing metabolic enzymes (including cytochrome P450s).[12] A positive result in the presence of the S9 fraction but not in its absence strongly indicates that a metabolite of the compound is the mutagenic agent, directly validating the metabolic bioactivation hypothesis.
Protocol 2: Ames MPF Assay (Microplate Format)
-
Strain Preparation: Prepare cultures of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Assay Setup: In a 384-well plate, add the test compound, bacterial culture, and either a buffer (for -S9 condition) or an S9 metabolic activation mix (for +S9 condition).
-
Exposure: Incubate the mixture to allow for metabolism of the compound and uptake by the bacteria.
-
Plating: Transfer the mixture to a minimal glucose medium plate lacking histidine. A pH indicator dye is included, which will change color if the bacteria grow.
-
Incubation: Incubate the plates for 48 hours.
-
Scoring: Count the number of positive (revertant) wells for each concentration. A dose-dependent increase in revertant colonies, typically a two-fold increase over the negative control, is considered a positive result.[12]
Tier 2: Preliminary In Vivo Screening
If a compound shows a promising in vitro profile (i.e., low cytotoxicity, non-mutagenic), a limited, early-stage in vivo test can provide valuable data on its safety in a whole organism.
5.1. Fish Embryo Acute Toxicity (FET) Test
-
Recommended Model: Zebrafish (Danio rerio) embryos.
-
Principle: The FET test is a well-established alternative to acute animal testing (OECD Guideline 236).[23][25] Zebrafish embryos are transparent, develop rapidly outside the mother, and share significant genetic and organ system homology with humans.[28] Toxicity is assessed by observing lethal endpoints over a 96-hour period.
-
Justification: This model provides integrated toxicity data, accounting for absorption, distribution, metabolism, and excretion in a complex living system at a very early stage of development. It is highly valuable for identifying compounds with severe, acute toxicity before committing to more extensive rodent studies.[23][25]
5.2. Rodent Acute Toxicity Study
-
Recommended Guideline: OECD 423 (Acute Toxic Class Method).
-
Principle: This method uses a stepwise procedure with a small number of animals (typically rodents) per step.[29][30] It allows for the estimation of the LD₅₀ (lethal dose, 50%) and provides information on target organs of toxicity through clinical observation and terminal necropsy.
-
Justification: While efforts are made to reduce animal testing, a preliminary acute toxicity study in a mammalian species is a regulatory expectation before human trials.[15][22][31] This study helps establish the No Observed Adverse Effect Level (NOAEL), which is critical for calculating a safe starting dose in humans.[22][31] Observations such as changes in body weight, clinical signs (e.g., lethargy, seizures), and post-mortem histopathology of key organs (especially the liver) are crucial endpoints.[29]
Conclusion and Path Forward
The initial toxicity screening of hydrazide-hydrazones should not be a perfunctory exercise but a scientifically-driven investigation into their potential for metabolic bioactivation and subsequent cellular damage. By employing a tiered strategy that begins with in silico predictions and progresses through targeted in vitro assays for cytotoxicity, hepatotoxicity, and mutagenicity, researchers can build a robust, self-validating safety profile. This foundational data package allows for confident go/no-go decisions, ensuring that only the most promising and safest candidates advance toward more comprehensive preclinical development and, ultimately, to the clinic.
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Jangade, N. M., & Charde, M. S. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics. [Link]
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Jenner, W. N., & Timbrell, J. A. (1984). Studies on hydrazine hepatotoxicity. 2. Biochemical findings. Journal of Applied Toxicology. [Link]
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Gautham, G. L., & Kumar, S. (2012). Toxicological screening. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
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Wisdom Library. (2025). Hydrazine in isoniazid-induced hepatotoxicity: Significance and symbolism. [Link]
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El-Sayed, M. A. A., et al. (2020). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]
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Santhosh, C. R., et al. (2025). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. Journal of the Iranian Chemical Society. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Singh, S., & Kumar, Y. (2022). A Comprehensive Guide to Toxicology in Preclinical Drug Development. ResearchGate. [Link]
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Wisdom Library. (2025). Hydrazine induced hepatotoxicity: Significance and symbolism. [Link]
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Jangade, N. M., & Charde, M. S. (2024). View of Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
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Al-Obaid, A. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. [Link]
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Sonadevi, S., et al. (2023). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Molecular Simulation. [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
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Chen, Y., et al. (2023). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules. [Link]
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Tommasone, S. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-(1H-Pyrazol-1-yl)propanohydrazide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(1H-pyrazol-1-yl)propanohydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a two-step reaction sequence involving a Michael addition followed by hydrazinolysis. This guide is tailored for researchers, scientists, and professionals in the field, offering in-depth explanations of the experimental choices, safety precautions, and troubleshooting advice to ensure a successful and reproducible outcome.
Introduction
Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in the design of new therapeutic agents. Among these, pyrazole derivatives are well-regarded for their wide range of biological activities. The compound this compound serves as a key intermediate for the synthesis of various biologically active molecules, including potential neuroprotective agents. Its structure, which combines a pyrazole ring with a propanohydrazide side chain, offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs. This application note presents a reliable and thoroughly explained protocol for its preparation.
Reaction Scheme and Mechanism
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Aza-Michael Addition: The synthesis begins with the aza-Michael addition of pyrazole to ethyl acrylate. In this reaction, the pyrazole acts as a nucleophile, adding to the electron-deficient β-carbon of the α,β-unsaturated ester. This reaction is typically base-catalyzed to enhance the nucleophilicity of the pyrazole. The Michael addition is a widely used strategy for the formation of carbon-nitrogen bonds in the synthesis of N-alkylated pyrazole derivatives.[1][2]
-
Step 2: Hydrazinolysis: The resulting intermediate, ethyl 3-(1H-pyrazol-1-yl)propanoate, is then converted to the final product by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction, known as hydrazinolysis, involves the attack of the highly nucleophilic hydrazine on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired hydrazide. The preparation of carbohydrazide derivatives from esters via hydrazinolysis is a common and efficient method.[3]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Harmful if swallowed, causes skin irritation and serious eye damage. |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 140-88-5 | Highly flammable liquid and vapor, may cause an allergic skin reaction, harmful if inhaled. |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Flammable solid, causes severe skin burns and eye damage. |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 | Toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause cancer. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable liquid and vapor, may cause drowsiness or dizziness. |
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve pyrazole (6.81 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Base Addition: To this solution, add a catalytic amount of sodium ethoxide (approx. 0.2 g). The base deprotonates the pyrazole, increasing its nucleophilicity for the Michael addition.
-
Addition of Ethyl Acrylate: Add ethyl acrylate (10.01 g, 10.9 mL, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the pyrazole spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by adding a few drops of glacial acetic acid.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate as an oily liquid. This intermediate is typically of sufficient purity for the next step.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 3-(1H-pyrazol-1-yl)propanoate in 50 mL of ethanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (7.5 mL, approx. 0.15 mol) to the ethanolic solution of the ester.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (ethyl acetate/methanol, 9:1) for the disappearance of the starting ester.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield fine, white crystals.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined.
Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.
-
Ventilation: All procedures should be carried out in a certified chemical fume hood to avoid inhalation of hazardous vapors.
-
Specific Chemical Hazards:
-
Ethyl acrylate is a flammable liquid and a potential carcinogen.
-
Sodium ethoxide is highly reactive with water and can cause severe burns.
-
Hydrazine hydrate is extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Part A | Inactive catalyst; insufficient reaction time. | Use freshly prepared sodium ethoxide. Increase the reflux time and continue to monitor by TLC. |
| Oily product in Part B | Incomplete reaction; presence of impurities. | Ensure the reaction in Part B has gone to completion. Purify the intermediate ester from Part A by column chromatography if necessary. |
| Difficulty in crystallization | Product is too soluble in the chosen solvent. | Try a different recrystallization solvent or solvent system. Use a minimal amount of hot solvent for recrystallization. |
References
-
MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
-
PubMed Central. (2026, January 14). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]
- Google Patents. US4996327A - Preparation of pyrazole and its derivatives.
-
PubMed Central. (2021, June 24). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][4][5]triazolo[3,4- b ][4][5][6] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
-
PubMed Central. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]
-
ResearchGate. (2026, January 14). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]
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DergiPark. SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
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Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
ResearchGate. (2024, February 13). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]
-
ResearchGate. Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C. Retrieved from [Link]
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ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
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Royal Society of Chemistry. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Retrieved from [Link]
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PubMed. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]
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MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Assays Using 3-(1H-Pyrazol-1-yl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Growing Interest in Pyrazole Hydrazide Derivatives as Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic efficacy. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a hydrazide moiety into the pyrazole structure can further enhance its biological activity, making compounds like 3-(1H-Pyrazol-1-yl)propanohydrazide a subject of significant interest for antimicrobial drug discovery.[3][4] The hydrazide group is a key pharmacophore that can chelate metal ions essential for microbial enzyme function and can also participate in hydrogen bonding with biological targets.
This guide provides a comprehensive framework for researchers to evaluate the antimicrobial potential of this compound. It offers detailed, step-by-step protocols for fundamental antimicrobial assays, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and subsequent determination of the Minimum Bactericidal Concentration (MBC). The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure robust and reproducible results.[5][6][7][8][9][10][11][12]
I. Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the test compound's physicochemical properties is critical for accurate and reproducible antimicrobial testing.
Structure:
Molecular Formula: C₆H₁₀N₄O
Recommended Solvent and Stock Solution Preparation:
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its broad solvency and compatibility with most antimicrobial assay formats.
Protocol 1: Preparation of a 10 mg/mL Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular biology grade DMSO.
-
Solubilization: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Properly stored, the stock solution should be stable for several months.
II. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Broth Microdilution Assay
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of the 10 mg/mL stock solution in the appropriate broth to a concentration of 256 µg/mL. This will be the starting concentration for the serial dilutions.
-
Plate Setup: Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the 256 µg/mL intermediate dilution of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 128 µg/mL to 0.25 µg/mL. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum 1:100 in the appropriate broth to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the diluted inoculum to wells 1 through 11. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for the specific microorganism.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Example Data Presentation:
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Gram Stain/Type | MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | Ciprofloxacin | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 | Ciprofloxacin | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | Ciprofloxacin | 0.25 |
| Candida albicans ATCC 90028 | Yeast | 32 | Fluconazole | 0.5 |
III. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC assay.
Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the test compound. After incubation, the number of surviving organisms is determined. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Workflow for MBC Determination:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Protocol 3: MBC Determination
Materials:
-
MIC plate from Protocol 2
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
Procedure:
-
Select Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.
-
Subculture: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a quadrant of a fresh agar plate.
-
Incubation: Allow the spots to dry completely before inverting the plates. Incubate the plates at 35-37°C for 18-24 hours, or until growth is clearly visible in the growth control spot.
-
Determine MBC: Count the number of colonies in each spot. The MBC is the lowest concentration that shows no growth or a colony count that represents a ≥99.9% reduction from the initial inoculum count.
Example Data Presentation:
Table 2: Example Minimum Bactericidal Concentration (MBC) Data for this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal (≤4) |
| Enterococcus faecalis ATCC 29212 | 32 | 128 | Bacteriostatic (>4) |
| Escherichia coli ATCC 25922 | 64 | >128 | Bacteriostatic (>4) |
| Candida albicans ATCC 90028 | 32 | 64 | Fungicidal (≤4) |
IV. Potential Mechanisms of Action of Pyrazole Derivatives
While the exact mechanism of action for this compound is yet to be elucidated, several studies on structurally related pyrazole compounds suggest potential cellular targets. These include:
-
Inhibition of Cell Wall Synthesis: Some pyrazole derivatives have been shown to disrupt the integrity of the bacterial cell wall.[1]
-
DNA Gyrase Inhibition: The pyrazole scaffold has been identified in compounds that inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
-
Inhibition of Protein and Nucleic Acid Synthesis: Certain pyrazole compounds have demonstrated the ability to interfere with these fundamental cellular processes.[1]
Further studies, such as macromolecular synthesis assays and enzyme inhibition assays, would be necessary to determine the specific mechanism of action for this compound.
V. Conclusion and Future Directions
These application notes provide a standardized and robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. By following these detailed protocols, researchers can obtain reliable MIC and MBC data, which are crucial for the early-stage assessment of this novel compound. The provided information on the potential mechanisms of action of pyrazole derivatives offers a starting point for more in-depth mechanistic studies. Further investigations could include time-kill kinetic studies, anti-biofilm assays, and cytotoxicity testing to build a comprehensive profile of this compound as a potential antimicrobial agent.
References
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EUCAST. (n.d.). Homepage. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Upadhyay, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. Retrieved from [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019, January). National Institute for Communicable Diseases. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. ChemistrySelect, 8(32). Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2021). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 26(21), 6548. Retrieved from [Link]
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Gümüş, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(3), 124-133. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
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FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Retrieved from [Link]
-
CLSI. (2026, January 26). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Fadda, A. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(8), 2893-2903. Retrieved from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016, January 10). CHAIN. Retrieved from [Link]
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Yildirim, S., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 22(3). Retrieved from [Link]
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Application Notes & Protocols: Characterizing the Anticancer Efficacy of Pyrazole Derivatives in Cancer Cell Lines
I. Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
Pyrazole and its derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique chemical properties and versatile structure allow for extensive modification, making them a "privileged scaffold" in the design of targeted therapeutic agents.[3] In oncology, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of anticancer activities.[1][4] Numerous FDA-approved drugs for cancer treatment, such as Crizotinib and Avapritinib, incorporate the pyrazole core, highlighting its pivotal role in developing effective therapies.[3]
These compounds exert their effects through diverse mechanisms of action, frequently by interacting with key proteins that drive cancer cell proliferation, survival, and metastasis.[1][5] This guide provides an in-depth overview of the common mechanisms of action for pyrazole derivatives and presents a series of detailed, validated protocols for researchers to assess their application and efficacy in cancer cell lines.
II. Core Mechanisms of Action in Cancer Cells
The anticancer activity of pyrazole derivatives is often multifaceted, stemming from their ability to inhibit crucial cellular machinery that is dysregulated in cancer.[1][4] Understanding these mechanisms is fundamental to designing experiments and interpreting results.
A. Inhibition of Protein Kinases
A primary mechanism for many pyrazole derivatives is the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways, especially those involved in cell growth and survival.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[6] Pyrazole derivatives can bind to the ATP-binding pocket of CDKs, such as CDK2, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[7][8] This inhibition leads to cell cycle arrest, typically at the G1 or G2/M phase, thereby halting cell proliferation.[2][7] Several studies have reported novel pyrazole compounds that show potent CDK2 inhibition and induce apoptosis.[9][10]
-
PI3K/AKT/mTOR Pathway: This is a critical intracellular signaling pathway that promotes cell survival and proliferation. Many pyrazole derivatives have been identified as potent inhibitors of PI3K or Akt.[4][11] By blocking this pathway, these compounds can suppress survival signals and trigger programmed cell death (apoptosis).[12][13]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that transmits extracellular signals to regulate cell proliferation and differentiation.[11][14] Certain pyrazole derivatives have been shown to modulate this pathway, leading to reduced cancer cell proliferation and induction of apoptosis.[15][16]
B. Disruption of Microtubule Dynamics
Some pyrazole-based compounds function as microtubule-destabilizing agents.[17] They inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disruption interferes with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death.[17][18]
C. Induction of Apoptosis
Ultimately, the goal of many anticancer agents is to induce apoptosis in malignant cells. Pyrazole derivatives achieve this through various means, often as a downstream consequence of kinase inhibition or other cellular stresses.[1][19] This can involve:
-
Modulating Apoptotic Proteins: Increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).[9][20]
-
Activating Caspases: Triggering the caspase cascade (e.g., Caspase-3, -8, -9), which executes the apoptotic program.[19][20]
-
Generating Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress, leading to ROS production that triggers apoptosis.[19]
III. Experimental Workflows & Protocols
The following section provides detailed, step-by-step protocols for the in vitro characterization of novel pyrazole derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Workflow for Evaluating Pyrazole Derivatives
A logical experimental progression is key to efficiently characterizing a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by more detailed mechanistic assays to elucidate the mode of action.
Caption: A typical experimental workflow for characterizing anticancer pyrazole derivatives.
Protocol 1: Assessment of Cytotoxicity (IC₅₀ Determination) using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a reliable measure of cytotoxicity.[22]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Pyrazole derivative stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[23] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. A common concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Self-Validation: Include the following controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used in the dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[23]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[23]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Analysis of Apoptosis Induction by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[25] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membranes.[26]
Materials:
-
6-well plates
-
Pyrazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.[19]
-
Treat the cells with the pyrazole derivative at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 200 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the detection of cell cycle arrest at a specific phase.[19][27]
Materials:
-
6-well plates
-
Pyrazole derivative
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Cell Harvesting: Harvest cells, centrifuge, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure PI only binds to DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Interpretation: Analyze the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[8]
-
Protocol 4: Investigating Protein Expression and Pathway Modulation via Western Blotting
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. It is essential for confirming the molecular mechanism of a pyrazole derivative, such as the inhibition of a kinase pathway (by detecting a decrease in a phosphorylated protein) or the induction of apoptosis (by detecting cleavage of PARP or caspases).[15][20]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the pyrazole derivative for a specified time. Wash cells with cold PBS and lyse them in RIPA buffer containing inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for separation by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Self-Validation & Interpretation: Always probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. When assessing kinase inhibition, compare the levels of the phosphorylated protein to the total protein (e.g., p-AKT vs. total AKT) to demonstrate a specific inhibitory effect.
-
IV. Data Presentation and Visualization
Clear presentation of quantitative data is crucial for interpretation and comparison.
Data Tables
Table 1: Cytotoxicity (IC₅₀) of Representative Pyrazole Derivatives in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Derivative 3f | Triple-Negative Breast | MDA-MB-468 | 48 | 6.4 | [19] |
| Derivative 43 | Breast | MCF-7 | Not Specified | 0.25 | [4][11] |
| Derivative 33 | Colon | HCT116 | Not Specified | < 23.7 | [4] |
| Pyrazolinone 6b | Colon | Caco-2 | Not Specified | 23.34 | [13][28] |
| T1 | Liver | HuH7 | Not Specified | 47.7 µg/mL | [15] |
| Derivative 159a | Gastric | MGC-803 | Not Specified | 15.43 |[2] |
Table 2: Example Flow Cytometry Data for a Pyrazole Derivative in HCT-116 Cells
| Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | % Early Apoptosis | % Late Apoptosis |
|---|---|---|---|---|---|
| Vehicle Control | 65.2% | 20.1% | 14.7% | 2.1% | 1.5% |
| Pyrazole Cpd. 4 (3.81 µM) | 78.5% | 12.3% | 9.2% | 15.8% | 7.3% |
Data is illustrative, based on findings that pyrazole derivatives can induce G1 arrest and apoptosis.[7]
Signaling Pathway Diagram
The diagram below illustrates how a pyrazole derivative can inhibit the PI3K/AKT pathway, a common mechanism of action leading to decreased cell survival and proliferation.
Caption: Inhibition of the PI3K/AKT survival pathway by pyrazole derivatives.
V. References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Zhang, Y., Wu, S., Song, J., Zhang, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. MDPI. Retrieved January 20, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]
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Becerra, D., & Castillo, J.-C. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(21), 7486. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Salarpour, M., Ranjbar, M., & Dehghani, M. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(1), 306–317. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Becerra, D., & Castillo, J.-C. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Archiv der Pharmazie. Wiley Online Library. Retrieved January 20, 2026, from [Link]
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Pyrazolamide derivative T1 inhibits hepatocellular carcinoma cell proliferation through MAPK pathway modulation. (2025, August 28). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 20, 2026, from [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 20, 2026, from [Link]
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Pisano, C., Olivieri, A., & D'Arrigo, P. (2024). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. International Journal of Molecular Sciences, 25(5), 2951. MDPI. Retrieved January 20, 2026, from [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved January 20, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
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Nitulescu, G. M., Nitulescu, G., & Olaru, O. T. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(9), 1049. MDPI. Retrieved January 20, 2026, from [Link]
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Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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El-Gazzar, M. G., Al-Romaigh, M. M., & El-Enany, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23511–23524. ACS Publications. Retrieved January 20, 2026, from [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. Sorger Lab. Retrieved January 20, 2026, from [Link]
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Cell cycle analysis through PI staining and following flow cytometry... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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El-Gamal, M. I., Al-Shargabi, T. F., & Al-Mahri, S. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Al-Shargabi, T. F., Al-mahri, S., & Al-Gamal, M. I. (2024). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 29(10), 2296. MDPI. Retrieved January 20, 2026, from [Link]
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Flow cytometric analysis for cell cycle distribution. (A) Control HCT,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Abushait, S. A., El-Sayed, M. A.-E.-H., & El-Karamany, E. M. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. New Journal of Chemistry. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022, July 7). YouTube. Retrieved January 20, 2026, from [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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El-Gazzar, M. G., Al-Romaigh, M. M., & El-Enany, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23511–23524. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (2025, August 8). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019, January 11). Bioorganic Chemistry. Retrieved January 20, 2026, from [Link]
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Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022, June 27). ACS Omega. Retrieved January 20, 2026, from [Link]
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Mitu, F., Raman, E., & Condrea, S. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Materials, 15(19), 6825. MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022, June 29). PLOS One. Retrieved January 20, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Apoptosis assay - AnnexinV PI. (2020, September 13). YouTube. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for Antifungal Activity Testing of Pyrazole Carboxamide Derivatives
Introduction: The Significance of Pyrazole Carboxamides in Antifungal Research
Pyrazole carboxamides represent a prominent and highly successful class of antifungal agents, with significant applications in both agriculture and clinical medicine.[1][2] A substantial number of these derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][3][4] Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme complex that uniquely links the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3] By binding to the ubiquinone binding site of the SDH complex, these compounds effectively block cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[1][4] This specific mode of action has made SDHIs a focal point for the development of novel fungicides, particularly due to their high efficacy and broad-spectrum activity against various fungal pathogens.[1][3]
The structural versatility of the pyrazole carboxamide scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity, spectrum, and physicochemical properties. This has led to the development of numerous commercial fungicides and ongoing research into new derivatives with improved potency and resistance profiles.[3][5][6][7] While the primary target for many pyrazole carboxamides is SDH, it is crucial for researchers to consider that some derivatives may exhibit alternative mechanisms of action, such as inducing reactive oxygen species (ROS) and disrupting cell membrane integrity.[8] Therefore, a comprehensive evaluation of their antifungal properties is essential.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the standardized and robust methodologies for testing the antifungal activity of novel pyrazole carboxamide derivatives. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[9][10]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mechanism of action for a large number of pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II.[1][3] This enzyme is a key component of the fungal respiratory chain and the tricarboxylic acid (TCA) cycle.[3]
The SDH enzyme complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD).[3] Pyrazole carboxamide inhibitors are understood to bind to the ubiquinone-binding site (Qp site) of the complex, which involves subunits SDHB, SDHC, and SDHD. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from succinate to ubiquinone is halted, disrupting the entire electron transport chain.[4] This disruption leads to a cascade of cellular events, including the cessation of ATP synthesis and an accumulation of succinate, ultimately resulting in fungal cell death.
Caption: General workflow for antifungal activity testing.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. [11][12]The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period. [11][12]This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi. [13][14][15][16] Materials:
-
Pyrazole carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well, flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or water
-
Spectrophotometer or McFarland turbidity standards
-
Hemocytometer
-
Incubator
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each pyrazole carboxamide derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.): Culture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. [17]Select several distinct colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). [12]Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells. [17] * For Filamentous Fungi (e.g., Aspergillus spp.): Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. [11]Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension to remove hyphal fragments. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 medium to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL. [11]
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate fungal inoculum to each well.
-
Add 100 µL of the serially diluted compound solutions to the corresponding wells, resulting in a final volume of 200 µL per well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only). A solvent control (inoculum with the highest concentration of DMSO used) should also be included.
-
-
Incubation:
-
Incubate the plates at 35°C. The incubation time will vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi. [12]
-
-
MIC Determination:
-
The MIC is determined by visual inspection or by using a microplate reader to measure absorbance (e.g., at 530 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the positive control. [12]
-
Protocol 2: Agar Disk Diffusion Assay
The agar disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of fungi to antimicrobial agents. [18][19][20]It is a simpler and less expensive alternative to broth microdilution for initial screening.
Materials:
-
Pyrazole carboxamide derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Fungal isolates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or plain Mueller-Hinton agar (for molds). [21][22]* Sterile swabs
-
Forceps
-
Ruler or caliper
Procedure:
-
Disk Preparation:
-
Dissolve the pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile filter paper disks with a defined volume of the compound solution to achieve a specific amount of the compound per disk (e.g., 10 µ g/disk ). [19]Allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted fungal suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage. [20]
-
-
Disk Application and Incubation:
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete or marked growth inhibition around each disk in millimeters. [19]The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.
-
Protocol 3: In Vivo Efficacy Testing (Exemplified by a Plant Model)
In vivo testing is a critical step to evaluate the efficacy of a compound under more complex biological conditions. [5][23][24]This example protocol describes a method for testing the protective and curative activity of pyrazole carboxamide derivatives against a plant fungal pathogen. [1] Materials:
-
Pyrazole carboxamide derivatives
-
Healthy host plants (e.g., rice seedlings for testing against Rhizoctonia solani)
-
Fungal pathogen culture
-
Spraying equipment
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Compound Formulation:
-
Formulate the pyrazole carboxamide derivatives into a sprayable solution, typically as an emulsifiable concentrate or a wettable powder, at various concentrations. Include a blank formulation control.
-
-
Protective Activity Assay:
-
Spray the host plants with the different concentrations of the formulated compounds until runoff.
-
After the spray has dried (typically 24 hours), inoculate the plants with a spore or mycelial suspension of the target fungal pathogen.
-
Incubate the plants in a high-humidity environment to facilitate infection, followed by transfer to a growth chamber with controlled temperature and light conditions for disease development.
-
-
Curative Activity Assay:
-
Inoculate the host plants with the fungal pathogen first.
-
After a set period to allow for infection establishment (e.g., 24 hours), spray the plants with the formulated compounds.
-
Incubate the plants under conditions conducive to disease development.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by measuring the lesion size, calculating the percentage of infected leaf area, or using a disease severity index.
-
Calculate the control efficacy of the compounds relative to the untreated, infected control plants.
-
Data Presentation and Interpretation
Quantitative data from antifungal susceptibility testing should be presented clearly and concisely. Tables are an effective way to summarize and compare the activity of different compounds.
Table 1: Example In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | EC50 (µg/mL) vs. R. solani [25][26][27] |
| Derivative A | 0.5 | 1 | 0.05 |
| Derivative B | 2 | 4 | 0.25 |
| Derivative C | >64 | >64 | 1.5 |
| Fluxapyroxad (Control) | 1 | 2 | 0.10 |
| Boscalid (Control) | 4 | 8 | 0.74 |
Interpretation:
-
MIC Values: Lower MIC values indicate higher antifungal potency. In the example above, Derivative A is the most potent compound against both C. albicans and A. fumigatus.
-
EC50 Values: The half-maximal effective concentration (EC50) is often used in agricultural fungicide testing and represents the concentration that inhibits 50% of fungal growth. [1]* Breakpoints: For clinical isolates, MIC values are interpreted using clinical breakpoints established by bodies like CLSI and EUCAST. [9][10][28][29][30][31]These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antifungal agent.
-
Epidemiological Cutoff Values (ECVs): In the absence of clinical breakpoints, ECVs can be used to distinguish wild-type from non-wild-type (potentially resistant) fungal populations. [12][29]
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of the antifungal activity of novel pyrazole carboxamide derivatives. By adhering to standardized methodologies, researchers can generate reliable and reproducible data that is essential for the discovery and development of new antifungal agents. A thorough understanding of the underlying principles of these assays, coupled with careful execution and data interpretation, will significantly contribute to advancing the field of antifungal research.
References
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In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]
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Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]
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M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. Available at: [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. Available at: [Link]
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Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. ACS Publications. Available at: [Link]
-
Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. Available at: [Link]
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The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. Available at: [Link]
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Overview of in vivo models for assessing efficacy of antifungal drugs or treatments [references]. ResearchGate. Available at: [Link]
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Antifungal Testing Disks Guide. Scribd. Available at: [Link]
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Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]
-
Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Oxford Academic. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available at: [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central. Available at: [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI. Available at: [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. Available at: [Link]
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Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
EUCAST breakpoints for antifungals. PubMed. Available at: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PubMed Central. Available at: [Link]
-
EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]
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Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]
-
(PDF) EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]
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Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. ASM Journals. Available at: [Link]
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Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. ASM Journals. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. PubMed. Available at: [Link]
-
Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. Available at: [Link]
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- 8. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 3-(1H-Pyrazol-1-yl)propanohydrazide as a Versatile Precursor in Drug Design
I. Introduction: The Strategic Value of the Pyrazole-Hydrazide Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular precursors is a critical determinant of success in drug discovery programs. 3-(1H-Pyrazol-1-yl)propanohydrazide emerges as a precursor of significant interest, embodying a powerful combination of two pharmacologically relevant moieties: the pyrazole ring and the hydrazide functional group. The pyrazole nucleus is a well-established pharmacophore found in a multitude of approved drugs, prized for its metabolic stability and its ability to engage in a wide range of non-covalent interactions with biological targets. Similarly, the hydrazide group offers a versatile chemical handle for molecular elaboration, readily participating in reactions to form hydrazones, amides, and various heterocyclic systems, which are themselves prevalent in bioactive molecules[1].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound as a foundational building block for the design and development of novel therapeutic agents. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and exploration of the chemical space around this promising scaffold.
II. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for interpreting analytical data of its derivatives.
| Property | Value |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| Melting Point | Expected to be in the range of 100-150 °C (to be determined experimentally) |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, typically in the aromatic region (δ 6.0-8.0 ppm), and two methylene triplets corresponding to the propane linker. The NH and NH₂ protons of the hydrazide group will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrazole ring carbons, the carbonyl carbon of the hydrazide, and the two methylene carbons of the linker[2].
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the hydrazide (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the pyrazole ring[2][3].
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+H)⁺ at m/z 155.09, confirming the molecular weight of the compound.
III. Synthesis Protocol: From Precursor to Product
The synthesis of this compound is a two-step process, commencing with the synthesis of the corresponding ester precursor, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
This step involves a Michael addition of pyrazole to ethyl acrylate.
Materials and Reagents:
-
Pyrazole
-
Ethyl acrylate
-
Triethylamine (TEA) or another suitable base
-
Ethanol (or another suitable solvent)
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1 equivalent) in ethanol.
-
To this solution, add triethylamine (1.1 equivalents).
-
Slowly add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This step involves the conversion of the ester to the hydrazide using hydrazine hydrate.
Materials and Reagents:
-
Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
Protocol:
-
In a round-bottom flask, dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC[4]. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
The resulting solid is the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the pure product[3].
-
Dry the purified product under vacuum.
IV. Application in Drug Design: A Gateway to Diverse Scaffolds
This compound is a versatile precursor for the synthesis of a wide array of potential drug candidates. The terminal hydrazide functionality serves as a key reaction point for derivatization.
A. Synthesis of Pyrazole-Hydrazone Derivatives
A primary application is the condensation of the hydrazide with various aldehydes and ketones to form hydrazone derivatives. This reaction is often straightforward and proceeds with high yields[5]. The resulting pyrazole-hydrazones are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[1][6].
Experimental Workflow:
Caption: Workflow for the generation and evaluation of a pyrazole-hydrazone library.
B. Synthesis of Pyrazole-Containing Heterocycles
The hydrazide moiety can also be utilized as a key building block for the construction of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These ring systems are prevalent in numerous clinically used drugs. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of new pyrazole rings, while cyclization with phosgene or its equivalents can yield oxadiazolones.
C. As a Linker in Proteolysis Targeting Chimeras (PROTACs)
The propanohydrazide structure can serve as a flexible linker in the design of PROTACs. The terminal amine of the hydrazide can be functionalized to attach to a ligand for an E3 ubiquitin ligase, while the pyrazole end could be part of the warhead that binds to the target protein.
V. In-Vitro Biological Evaluation Protocol: A Case Study in Neuroprotection
Drawing inspiration from the demonstrated neuroprotective effects of similar pyrazole-propanamide derivatives, new compounds synthesized from this compound can be evaluated for their potential in treating neurodegenerative diseases[7][8].
Cell Culture and Treatment:
-
Cell Line: SH-SY5Y human neuroblastoma cells are a common model for neurotoxicity studies.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the synthesized compounds for a specified duration (e.g., 12 hours) before being exposed to a neurotoxin like 6-hydroxydopamine (6-OHDA) to induce cell death[7].
Cell Viability Assay (MTT or WST-1 Assay):
-
Seed SH-SY5Y cells in a 96-well plate.
-
After 24 hours, treat the cells with the test compounds and/or 6-OHDA.
-
Following the incubation period, add the MTT or WST-1 reagent to each well.
-
Incubate for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control[7].
Western Blot Analysis for Apoptotic Markers:
To investigate the mechanism of neuroprotection, the expression levels of key apoptotic proteins like Bax and caspase-3 can be analyzed by Western blotting[7][8].
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, caspase-3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system[7].
VI. Conclusion
This compound represents a highly valuable and versatile precursor for drug design and discovery. Its straightforward synthesis and the reactive nature of the hydrazide functionality provide a facile entry point to a vast chemical space of potential therapeutic agents. The protocols and applications outlined in this document are intended to empower researchers to harness the full potential of this promising scaffold in their quest for novel and effective medicines.
VII. References
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (2025). PubMed Central. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WJPR. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2024). ResearchGate. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [Link]
-
Development and Assessment of Green Synthesis of Hydrazides. (2025). ResearchGate. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Antitubercular Activity of Hydrazones
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1] The crisis is significantly exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render many first- and second-line drugs ineffective.[2] This alarming trend underscores the urgent need for the discovery and development of new chemical entities with novel mechanisms of action.
Hydrazones, a class of organic compounds characterized by the >C=N-NH- functional group, have emerged as a particularly promising scaffold in the search for new anti-TB agents.[1][3] Many hydrazone derivatives, including those synthesized from the frontline drug isoniazid (INH), have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][4][5] Their synthetic tractability and diverse biological activities make them attractive candidates for further investigation.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to reliably evaluate the in vitro antitubercular activity of novel hydrazone compounds. It emphasizes a robust, reproducible, and widely accepted methodology, the Microplate Alamar Blue Assay (MABA), complemented by an essential protocol for assessing cytotoxicity to determine the compound's therapeutic potential.
Principle of Primary Antitubercular Screening: The Microplate Alamar Blue Assay (MABA)
The cornerstone of preliminary antitubercular screening is the determination of a compound's Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For slow-growing organisms like M. tuberculosis, this incubation period is extended.
The MABA is a colorimetric method that has become the gold standard for high-throughput screening of anti-TB compounds.[6][7][8] It is favored for its simplicity, low cost, rapidity compared to traditional methods, and high level of agreement with gold-standard radiometric assays like the BACTEC 460 system.[8][9]
Mechanism of the Alamar Blue (Resazurin) Indicator
The assay's effectiveness hinges on the redox indicator Alamar Blue, the active ingredient of which is resazurin. In its oxidized state, resazurin is a non-fluorescent, blue compound. However, in the presence of metabolically active, respiring cells, intracellular reductases reduce resazurin to the highly fluorescent, pink-colored resorufin.
Therefore, a simple color change provides a clear readout of mycobacterial viability:
-
Blue Color: Indicates inhibition of metabolic activity and cell death.
-
Pink Color: Indicates metabolic activity and cell proliferation.
This direct correlation between metabolic activity and color change allows for the rapid and reliable determination of the MIC.[7][10]
Workflow for Antitubercular Activity Screening
A logical progression of assays is crucial for identifying promising lead compounds. The initial screening cascade begins with determining activity against the pathogen, followed by assessing toxicity against mammalian cells to establish a selectivity window.
Detailed Protocol 1: MABA for Hydrazones against M. tuberculosis H37Rv
This protocol details the steps to determine the MIC of hydrazone compounds against the reference virulent strain Mycobacterium tuberculosis H37Rv (ATCC 27294).[11][12] All work with virulent Mtb must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
Materials and Reagents
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Culture Media:
-
Middlebrook 7H9 Broth Base.
-
ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment.[13]
-
Glycerol.
-
Tween 80 (0.05% v/v).
-
-
Test Compounds: Hydrazone derivatives synthesized and purified.
-
Control Drugs: Isoniazid (INH) and Rifampicin (RIF) as positive controls.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Assay Plates: Sterile, 96-well, flat-bottom microtiter plates.
-
Reagents:
-
Alamar Blue reagent.
-
Sterile deionized water.
-
-
Equipment:
-
Class II Biosafety Cabinet.
-
Incubator (37°C).
-
Vortex mixer.
-
Spectrophotometer or fluorometer capable of reading 96-well plates.
-
Multichannel pipette.
-
Experimental Procedure
Step 1: Preparation of Media and Reagents
-
Complete 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC enrichment, 0.2% glycerol, and 0.05% Tween 80. The use of Tween 80 is critical to prevent the clumping of mycobacteria, ensuring a homogenous bacterial suspension.
-
Compound Stock Solutions: Prepare stock solutions of hydrazone test compounds and control drugs (INH, RIF) at 1-10 mg/mL in 100% DMSO. Ensure complete dissolution.
Step 2: Preparation of M. tuberculosis Inoculum
-
Grow M. tuberculosis H37Rv in complete 7H9 broth at 37°C until it reaches mid-log phase (typically 7-10 days, OD600 ~0.6-0.8).
-
Vortex the culture thoroughly to break up any clumps. Allow larger clumps to settle for 5-10 minutes.
-
Transfer the upper homogenous suspension to a new sterile tube.
-
Adjust the bacterial suspension density with sterile 7H9 broth to match a 0.5 McFarland turbidity standard.
-
Finally, dilute this adjusted suspension 1:20 in complete 7H9 broth to yield an inoculum of approximately 5 x 10⁵ CFU/mL.
Step 3: Assay Plate Setup
-
Dispense 100 µL of complete 7H9 broth into all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 12 (sterility control).
-
In column 1, add 2-4 µL of the compound stock solution to the 100 µL of broth. This will be the highest concentration tested. The final concentration of DMSO should not exceed 1-2% to avoid solvent toxicity.
-
Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Controls:
-
Column 11: Negative Control (Growth Control). Add 100 µL of Mtb inoculum to these wells. These wells contain no drug.
-
Column 12: Sterility Control. These wells contain only media and should show no growth.
-
Positive Controls: Set up serial dilutions of INH and RIF on the same plate or a separate plate.
-
-
Add 100 µL of the prepared Mtb inoculum (from Step 2) to all wells from column 1 to column 11. The final volume in these wells will be 200 µL.
-
Seal the plate with a plate sealer or place it in a humidified container and incubate at 37°C for 5-7 days.
Step 4: Addition of Alamar Blue and MIC Determination
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[10]
-
Re-incubate the plate at 37°C for another 12-24 hours.
-
Read Results:
-
Visual Reading: The MIC is defined as the lowest drug concentration that prevents the color change from blue (inhibition) to pink (growth).[10]
-
Instrumental Reading: Results can be quantified by reading fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm). The MIC is the concentration that inhibits fluorescence/absorbance by ≥90% compared to the drug-free growth control wells.
-
Detailed Protocol 2: Cytotoxicity Assessment (MTT Assay)
A potent antitubercular compound is only useful if it is not toxic to human cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells and, by extension, cell viability. It is crucial for determining the in vitro therapeutic window of a compound.
Materials and Reagents
-
Cell Line: Human lung adenocarcinoma (A549) or murine macrophage (RAW 264.7) cell lines are commonly used.[14][15]
-
Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Hydrazone derivatives.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or isopropanol with 0.04 N HCl.
-
-
Equipment:
-
CO₂ Incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
-
Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the hydrazone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the highest DMSO concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation. A key metric derived from these two assays is the Selectivity Index (SI) .
Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antitubercular Activity)
The SI provides a measure of the compound's specificity for the mycobacterial target over the host cells. A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to Mtb than to mammalian cells.
Table 1: Example Data for a Series of Hydrazone Compounds
| Compound ID | Structure/Modification | MIC vs. Mtb H37Rv (µg/mL) | IC₅₀ vs. A549 Cells (µg/mL) | Selectivity Index (SI) |
| HYD-01 | Phenyl ring | 1.56 | >100 | >64.1 |
| HYD-02 | 4-Nitro Phenyl | 0.78 | 85.4 | 109.5 |
| HYD-03 | 4-Chloro Phenyl | 0.39 | 62.1 | 159.2 |
| HYD-04 | 4-Methoxy Phenyl | 3.13 | >100 | >31.9 |
| INH | (Control) | 0.06 | >200 | >3333 |
| RIF | (Control) | 0.125 | >100 | >800 |
Data are hypothetical and for illustrative purposes only.
Based on this example data, compound HYD-03 would be identified as a promising hit due to its potent MIC and high selectivity index, warranting further investigation in more advanced assays.
References
-
Gupta, R., & Byrd, T. F. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
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Lall, N., & Henley-Smith, C. J. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 50(4), 1364–1366. [Link]
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Collins, L. A., & Franzblau, S. G. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
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Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., Degnan, M. T., Cook, M. B., Quenzer, V. K., Ferguson, R. M., & Gilman, R. H. (1998). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 42(5), 1078–1082. [Link]
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ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Request PDF. [Link]
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Angelova, P., Valcheva, V., Voynikov, Y., Momekov, G., & Dimitrov, I. (2022). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 27(21), 7205. [Link]
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Angelova, P., Valcheva, V., Voynikov, Y., Momekov, G., & Dimitrov, I. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7013. [Link]
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Mali, S. N., Pandey, S. K., & Singh, V. K. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). SynOpen, 8(3), 329-351. [Link]
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Gold, B., Pingle, M., & Brickner, S. J. (2017). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PLoS ONE, 12(4), e0173921. [Link]
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ResearchGate. (n.d.). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb v1. Request PDF. [Link]
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Wang, F., & Zhang, Y. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 434-453. [Link]
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Kumar, D., A. K., Singh, V., & Siddiqi, M. I. (2015). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Journal of Cancer Science & Therapy, 7(11). [Link]
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Wang, Y., Li, S., Wang, X., Wang, Y., Wang, C., Liu, Y., ... & Zhang, T. (2019). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 9, 36. [Link]
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Sloan, D. J., Davies, G. R., & Khoo, S. H. (2022). Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay. International Journal of Molecular Sciences, 23(4), 2195. [Link]
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Kumar, A., Singh, P., & Kumar, R. (2020). Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents. Anti-Infective Agents, 18(3), 226-238. [Link]
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Application Note & Protocol: High-Throughput Screening of Pyrazole Compound Libraries for Novel Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3][4] Its metabolic stability and versatile chemical nature make it an ideal starting point for the development of novel therapeutics.[1] High-throughput screening (HTS) of pyrazole compound libraries offers a powerful and efficient methodology for identifying novel hit compounds with therapeutic potential. This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on conducting HTS campaigns with pyrazole libraries, from initial assay development to hit validation. We will delve into the rationale behind experimental choices, ensuring a robust and self-validating screening workflow.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in a multitude of therapeutic areas.[3] Marketed drugs containing the pyrazole moiety include the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and a growing number of kinase inhibitors for cancer therapy such as ruxolitinib and crizotinib.[1][4][5] The prevalence of pyrazole-based drugs underscores the value of screening libraries of these compounds to identify new drug candidates.[1][3]
The primary goal of screening a pyrazole library is to identify "hits" – compounds that exhibit a desired biological activity against a specific target. These hits then serve as the starting point for lead optimization and further drug development.
Designing and Sourcing Pyrazole Libraries
A successful HTS campaign begins with a high-quality, diverse chemical library. Pyrazole libraries can be sourced commercially or synthesized in-house.
2.1. In-House Synthesis & Combinatorial Chemistry
For novel structural diversity, in-house synthesis using combinatorial chemistry is a powerful approach.[6][7][8] Parallel synthesis techniques allow for the rapid generation of a large number of distinct pyrazole derivatives from a common set of building blocks.[6][8] This method provides greater control over the chemical space being explored.
Example Synthetic Strategy: A common and effective method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] By varying the substituents on both reactants, a diverse library can be generated.
Caption: General workflow for pyrazole library synthesis.
2.2. Commercial Libraries
Numerous vendors offer pre-synthesized pyrazole libraries. When selecting a commercial library, consider the following:
-
Diversity: The library should cover a broad chemical space.
-
Purity: High purity is crucial to avoid false positives.
-
Drug-likeness: Compounds should adhere to established principles like Lipinski's Rule of Five to increase the likelihood of downstream success.
Assay Development and Optimization: The Foundation of a Successful Screen
The development of a robust and reproducible assay is the most critical step in an HTS campaign.[10][11] The choice of assay format depends on the biological target and can be broadly categorized into biochemical and cell-based assays.[10][12][13]
3.1. Biochemical Assays vs. Cell-Based Assays
| Assay Type | Advantages | Disadvantages | Best Suited For |
| Biochemical | High throughput, lower cost, direct target interaction.[10][13] | Lacks physiological context, may miss compounds requiring metabolic activation.[13][14] | Purified enzymes (e.g., kinases, proteases), receptor-ligand binding.[10][15] |
| Cell-Based | More physiologically relevant, assesses cell permeability and cytotoxicity.[10][11][13] | More complex, higher variability, potential for off-target effects.[10][14] | Signal transduction pathways, gene expression, cell viability/proliferation.[10][13] |
3.2. Case Study: Developing a Kinase Inhibition Assay
Protein kinases are a major class of drug targets, and many pyrazole-containing drugs are kinase inhibitors.[1][15][16] Here, we outline the development of a biochemical assay for screening pyrazole libraries against a specific kinase.
Protocol 1: TR-FRET Kinase Assay Development
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their sensitivity and homogenous format.[17]
Objective: To develop a robust TR-FRET assay to identify inhibitors of Kinase-X.
Materials:
-
Purified, active Kinase-X
-
Biotinylated substrate peptide for Kinase-X
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white plates
-
Multimode plate reader with TR-FRET capability
Procedure:
-
Enzyme Titration: Determine the optimal concentration of Kinase-X by titrating the enzyme against a fixed, saturating concentration of substrate and ATP. Aim for a 50-80% maximal signal window.
-
Substrate Km Determination: With the optimal enzyme concentration, perform a substrate titration to determine the Michaelis-Menten constant (Km). For inhibitor screening, it is common to use a substrate concentration at or near the Km value.[18]
-
ATP Km Determination: Similarly, determine the Km for ATP.
-
Z'-factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Prepare control wells:
-
High Signal (Negative Control): All assay components without inhibitor.
-
Low Signal (Positive Control): All assay components with a known, potent inhibitor of Kinase-X or without the enzyme.
-
-
Run multiple replicates (e.g., 16-32 wells of each control) on a single plate.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| (where μ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls).
-
-
DMSO Tolerance: Assess the assay's tolerance to DMSO, the solvent typically used for compound libraries. Test a range of DMSO concentrations (e.g., 0.1% to 2%) to ensure the assay performance is not affected.[19]
Caption: Key steps in HTS assay development and validation.
High-Throughput Screening: The Primary Screen
Once a robust assay is established, the primary screen of the pyrazole library can commence.
Protocol 2: Primary HTS of Pyrazole Library
Objective: To identify initial "hit" compounds from the pyrazole library that inhibit Kinase-X.
Procedure:
-
Plate Preparation: Using automated liquid handlers, dispense a single concentration of each pyrazole compound (typically 1-10 µM) into individual wells of 384-well plates.
-
Reagent Addition: Add the assay components (Kinase-X, substrate, ATP) to the wells.
-
Incubation: Incubate the plates at room temperature for the predetermined optimal time.
-
Detection: Add the detection reagents (Europium-labeled antibody and Streptavidin-APC) and incubate as required.
-
Data Acquisition: Read the plates on a TR-FRET enabled plate reader.
-
Data Analysis:
-
Normalize the data per plate, typically to the in-plate controls.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Set a "hit" threshold. A common method is to define a hit as a compound that causes inhibition greater than three standard deviations from the mean of the negative controls.[20]
-
Hit Confirmation and Validation: From Hits to Leads
The primary screen will inevitably generate some false positives.[21][22] A rigorous hit validation process is essential to eliminate these and confirm the activity of genuine hits.[21][23][24][25]
5.1. The Hit Validation Funnel
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Application Notes & Protocols: The Use of Pyrazole Derivatives as Ligands in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole Ligands in Modern Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a uniquely versatile building block in the field of coordination chemistry.[1][2] Its derivatives have garnered significant attention due to their adaptable coordination modes (acting as monodentate, bidentate, or bridging ligands), straightforward synthesis, and the ability to systematically tune their steric and electronic properties.[2][3] This fine-tuning is critical for influencing the geometry, stability, and reactivity of the resulting metal complexes.
The significance of pyrazole-based ligands spans a wide array of applications. In homogeneous catalysis , they are instrumental in reactions such as oxidation, hydrogenation, and carbon-carbon coupling, where the ligand framework can stabilize reactive metal centers and dictate selectivity.[4][5][6] In bioinorganic chemistry , pyrazole complexes serve as structural and functional models for the active sites of metalloenzymes, providing insights into complex biological processes.[5] Furthermore, their role in materials science is rapidly expanding, with applications in the design of Metal-Organic Frameworks (MOFs) for gas storage and separation, as well as in the development of novel luminescent and magnetic materials.[7][8][9]
This guide provides a detailed exploration of pyrazole-based ligands, offering both foundational knowledge and practical, step-by-step protocols for their synthesis, complexation, and application in a catalytic context.
Part 1: Ligand Design & Synthesis
The power of pyrazole chemistry lies in its structural diversity. By modifying the substituents on the pyrazole ring or linking multiple pyrazole units, a vast library of ligands with tailored properties can be created.
Key Classes of Pyrazole-Based Ligands:
-
Simple Pyrazoles: Unsubstituted or substituted 1H-pyrazoles that typically coordinate as monodentate ligands through the sp²-hybridized nitrogen atom.
-
Bis(pyrazolyl)alkanes: Two pyrazole rings linked by an alkyl chain, offering a flexible bidentate chelate.
-
Poly(pyrazolyl)borates (Scorpionates): A highly influential class of tripodal ligands, first developed by Swiatoslaw Trofimenko.[10] They are synthesized by reacting pyrazole with potassium borohydride and are known for their strong, encapsulating coordination to metal ions, which imparts significant stability to the resulting complexes.[10][11]
-
Pincer Ligands: Rigid frameworks, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, that enforce a specific coordination geometry (typically meridional) on the metal center.[3][5]
Visualizing Ligand Coordination
The fundamental interaction between a metal center and various pyrazole ligand types can be visualized as follows:
Caption: Coordination modes of pyrazole ligands.
Protocol 1: Synthesis of a Representative Ligand - 3,5-Dimethyl-1H-pyrazole (DMPz)
This protocol describes a classic and reliable method for synthesizing a simple yet widely used pyrazole ligand from acetylacetone and hydrazine.[4]
Rationale: The reaction is a condensation between a β-diketone (acetylacetone) and hydrazine. The nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of acetylacetone, leading to a cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate (or hydrazine sulfate/hydrochloride with a base)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve acetylacetone (0.1 mol, approx. 10.0 g) in 100 mL of ethanol.
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (0.1 mol, approx. 5.0 g) to the solution. Safety Note: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). The addition is often exothermic; maintain a gentle reflux if necessary using a water bath.
-
Reflux: Once the addition is complete, heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The crude product is often a solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by vacuum distillation to yield 3,5-dimethyl-1H-pyrazole as a white crystalline solid.
Validation: The identity and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The melting point should be compared with the literature value (106-108 °C).
Part 2: Synthesis and Characterization of a Pyrazole-Coordinated Metal Complex
The chelation of pyrazole ligands to metal ions is typically straightforward, involving the reaction of the ligand with a suitable metal salt.
Protocol 2: Synthesis of a Dimeric Copper(II) Pyrazole Complex - [Cu(DMPz)₂(Cl)₂]₂
This protocol details the synthesis of a dimeric copper(II) chloride complex with the 3,5-dimethylpyrazole (DMPz) ligand prepared in Protocol 1.[4]
Rationale: The nitrogen atom of the pyrazole ring acts as a Lewis base, donating a lone pair of electrons to the Lewis acidic Cu(II) center. In this case, chloride ions often act as bridging ligands, leading to the formation of a dimeric structure, which is common for copper(II) halide complexes with pyrazole-type ligands.
Materials:
-
3,5-Dimethyl-1H-pyrazole (DMPz) from Protocol 1
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol or Ethanol
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Ligand Solution: Dissolve DMPz (2.0 mmol, approx. 0.192 g) in 20 mL of methanol in a 50 mL round-bottom flask. Stir until fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol, approx. 0.170 g) in 10 mL of methanol. The solution should be blue-green.
-
Complexation: Slowly add the copper(II) chloride solution to the stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: The resulting solid product can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the complex in a vacuum desiccator.
Characterization Techniques & Expected Results
Validating the formation of a coordination complex is a multi-step process. Each technique provides a piece of the structural puzzle.
| Technique | Purpose | Expected Result for Ligand vs. Complex |
| FT-IR Spectroscopy | Identify coordination-sensitive vibrational modes. | Ligand (DMPz): Shows a characteristic N-H stretch (~3200 cm⁻¹). Complex: The N-H stretch may shift or broaden. New bands in the low-frequency region (< 500 cm⁻¹) may appear, corresponding to M-N and M-Cl vibrations. |
| UV-Vis Spectroscopy | Probe electronic transitions. | Ligand (DMPz): Shows π→π* transitions in the UV region. Complex: New, weaker bands appear in the visible region due to d-d transitions of the Cu(II) center, causing the complex to be colored. |
| ¹H NMR Spectroscopy | Determine the structure in solution. (Note: Paramagnetic complexes like Cu(II) will give very broad or unobservable signals). | Ligand (DMPz): Sharp signals for pyrazole ring protons and methyl groups. Complex: For a diamagnetic analogue (e.g., Zn(II)), coordination causes a downfield shift of the pyrazole ring protons due to the electron-withdrawing effect of the metal. |
| Single-Crystal X-ray Diffraction | Provide the definitive solid-state structure. | Complex: Will confirm the coordination geometry around the copper center, bond lengths (e.g., Cu-N, Cu-Cl), bond angles, and the dimeric nature of the structure.[4] |
| Elemental Analysis (CHN) | Confirm the empirical formula. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula [Cu(C₅H₈N₂)₂Cl₂]₂. |
Part 3: Application in Homogeneous Catalysis
Pyrazole-copper complexes are effective catalysts for various oxidation reactions.[4][12][13] This protocol outlines a general procedure for testing the catalytic activity of the synthesized copper complex in the oxidation of a secondary alcohol to a ketone using hydrogen peroxide as a green oxidant.[4]
Workflow for Catalytic Testing
Caption: Experimental workflow for evaluating catalyst performance.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
Rationale: The copper complex acts as a pre-catalyst. In the presence of an oxidant (H₂O₂), it forms a reactive copper-oxo or hydroperoxo species. This species then abstracts a hydrogen atom from the alcohol's α-carbon, initiating the oxidation process to form the corresponding aldehyde or ketone. For secondary alcohols, this process is often highly selective for the ketone.[4]
Materials:
-
Synthesized Copper Complex from Protocol 2
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (oxidant)
-
Water or appropriate organic solvent (e.g., acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Vessel: To a small reaction vial equipped with a stir bar, add the copper complex (e.g., 1-5 mol% relative to the substrate).
-
Addition of Reactants: Add the solvent (e.g., 5 mL of water), benzyl alcohol (1.0 mmol), and the internal standard.
-
Initiation: Add the aqueous H₂O₂ solution (e.g., 1.1-2.0 equivalents) dropwise to the stirring mixture.
-
Reaction Conditions: Seal the vial and stir at a set temperature (e.g., 50-70 °C) for a specified time (e.g., 4-24 hours).
-
Monitoring: At various time points, an aliquot (e.g., 0.1 mL) can be withdrawn, filtered through a short pad of silica to remove the catalyst, and analyzed by GC to monitor the progress.
-
Final Analysis: After the reaction period, cool the mixture, extract with an organic solvent like ethyl acetate, and analyze the organic layer by GC or GC-MS.
-
Quantification: Calculate the substrate conversion and product selectivity based on the peak areas relative to the internal standard.
Data Interpretation:
-
Conversion (%): [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
-
Selectivity (%): [Moles of desired product formed / Moles of substrate consumed] * 100
A successful catalyst will exhibit high conversion of the starting alcohol with high selectivity towards the desired ketone (benzaldehyde in this case), minimizing over-oxidation to carboxylic acid or other side products.[4]
References
- Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Oriental Journal of Chemistry.
- Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes.
- Pyrazole-linked metal catalysts: driving oxidation of c
- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
- New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
- Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
- Scorpion
- Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Trieste.
Sources
- 1. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]
- 2. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. repository.unipr.it [repository.unipr.it]
- 12. semanticscholar.org [semanticscholar.org]
- 13. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - Institute of Crystallography - CNR [ic.cnr.it]
Application Notes and Protocols for the Antiviral Evaluation of Novel Pyrazole-Triazole Compounds
Introduction: The Promise of Pyrazole-Triazole Scaffolds in Antiviral Drug Discovery
The global landscape of infectious diseases is perpetually challenged by the emergence and re-emergence of viral pathogens. This necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole and triazole moieties stand out for their broad spectrum of biological activities, including antiviral properties.[1] The strategic combination of these two pharmacophores into hybrid molecules has been shown to yield compounds with potent inhibitory effects against various viruses.[2][3] These scaffolds are capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets, making them privileged structures in drug design.[1]
This comprehensive guide provides a detailed framework for the systematic evaluation of novel pyrazole-triazole compounds for their potential as antiviral therapeutics. We will delve into the essential in vitro assays required to build a robust preclinical data package, from initial cytotoxicity assessments to specific antiviral activity and mechanistic studies. The protocols outlined herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step, ensuring both accuracy and reproducibility.
I. Foundational Assays: Determining the Cytotoxicity Profile
A critical first step in the evaluation of any potential therapeutic agent is to determine its effect on host cell viability. An ideal antiviral compound should exhibit potent activity against the target virus at concentrations that are non-toxic to the host cells. The therapeutic window of a compound is defined by its selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic candidate.
Protocol 1: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Novel pyrazole-triazole compounds
-
Susceptible host cell line (e.g., Vero, MDCK, HeLa)[4]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the appropriate host cells into a 96-well plate at a predetermined density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the pyrazole-triazole compounds in complete cell culture medium.
-
Treatment: After 24 hours, remove the old medium from the cell plates and add 100 µL of the various compound dilutions to the respective wells. Include a "cells only" control (medium alone) and a "no cells" control (medium alone, for background subtraction).
-
Incubation: Incubate the plates for a period that mirrors the duration of the subsequent antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
II. Primary Antiviral Screening: The Plaque Reduction Assay
The plaque reduction assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5] This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.[5]
Protocol 2: Plaque Reduction Assay
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. A semi-solid overlay is then applied to restrict the spread of progeny virions, leading to the formation of discrete plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.[5][6]
Materials:
-
Novel pyrazole-triazole compounds
-
Susceptible host cell line
-
Target virus stock with a known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Formalin (10%)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrazole-triazole compounds in infection medium. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus-only control and a mock-infected control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Summarizing Antiviral Efficacy
The results from the cytotoxicity and plaque reduction assays should be summarized in a clear and concise table to facilitate the comparison of different pyrazole-triazole compounds.
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| PZT-001 | >100 | 5.2 | >19.2 |
| PZT-002 | 85.3 | 2.1 | 40.6 |
| PZT-003 | 92.1 | 10.8 | 8.5 |
| PZT-004 | >100 | 0.5 | >200 |
| Control Drug | 150 | 1.5 | 100 |
III. Elucidating the Mechanism of Action
Once a pyrazole-triazole compound has demonstrated significant antiviral activity and a favorable selectivity index, the next crucial step is to investigate its mechanism of action.[] Understanding how a compound inhibits viral replication is essential for its further development as a therapeutic agent.[8] Antiviral drugs can target various stages of the viral life cycle, including entry, replication, and egress.[8][9]
Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the antiviral mechanism of action.
Protocol 3: Neuraminidase Inhibition Assay (for Influenza Virus)
For viruses like influenza, a key target for antiviral drugs is the neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected cells.[10] A fluorescence-based assay can be used to assess the ability of pyrazole-triazole compounds to inhibit NA activity.[11][12]
Principle: This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[11][12]
Materials:
-
Novel pyrazole-triazole compounds
-
Influenza virus with known NA activity
-
MUNANA substrate
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the pyrazole-triazole compounds in the assay buffer.
-
Reaction Setup: In a 96-well black microtiter plate, add the diluted compounds, a standardized amount of influenza virus, and the MUNANA substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[12]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the NA activity, is then determined.
Protocol 4: Reverse Transcriptase Inhibition Assay (for Retroviruses)
For retroviruses such as HIV, reverse transcriptase (RT) is an essential enzyme that converts the viral RNA genome into DNA.[13] Many successful antiviral drugs are nucleoside reverse transcriptase inhibitors (NRTIs).[14]
Principle: A non-radioactive colorimetric assay can be used to screen for inhibitors of reverse transcriptase. This assay typically involves the use of a poly(A) template, an oligo(dT) primer, and dUTP labeled with a hapten (e.g., digoxigenin or biotin). The incorporation of the labeled dUTP into the newly synthesized DNA is then detected using an antibody conjugated to an enzyme (e.g., peroxidase) that catalyzes a colorimetric reaction.
Materials:
-
Novel pyrazole-triazole compounds
-
Recombinant reverse transcriptase
-
Commercially available RT inhibitor screening kit (containing template/primer, labeled dNTPs, detection reagents)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole-triazole compounds.
-
Reaction Setup: In a 96-well plate, combine the recombinant RT enzyme, the template/primer hybrid, labeled and unlabeled dNTPs, and the test compounds.
-
Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.
-
Detection: Follow the kit manufacturer's instructions for the detection of the newly synthesized DNA. This typically involves transferring the reaction products to a streptavidin-coated plate (if using biotin-labeled dUTP), followed by the addition of an anti-hapten antibody-enzyme conjugate and a colorimetric substrate.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
IV. Concluding Remarks
The systematic evaluation pipeline presented in these application notes provides a robust framework for identifying and characterizing novel pyrazole-triazole compounds with antiviral potential. By progressing from broad cytotoxicity and antiviral screening to more specific mechanism of action studies, researchers can efficiently identify lead candidates for further preclinical and clinical development. The inherent structural versatility of the pyrazole-triazole scaffold, combined with a rigorous and logical evaluation strategy, holds significant promise for the discovery of the next generation of antiviral therapeutics.
References
- el-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pannecouque, C., Andrei, G., Snoeck, R., Balzarini, J., & Rashad, A. A. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3746–3753.
- LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Research Starters.
- Centers for Disease Control and Prevention. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments.
-
Semantic Scholar. (n.d.). In Vitro Antiviral Assays: A Review of Laboratory Methods. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Retrieved from [Link]
- World Health Organization. (n.d.). What are the mechanisms of action of the antivirals? Clinical practice guidelines for influenza.
- In vitro methods for testing antiviral drugs. (2018). PubMed Central (PMC).
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antiviral activity of new pyrazole and thiazole derivatives | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2023). Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. Retrieved from [Link]
- American Society for Microbiology. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
-
ResearchGate. (2026). (PDF) A review: Mechanism of action of antiviral drugs. Retrieved from [Link]
-
University of Ghana. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Retrieved from [Link]
-
JoVE. (2022). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. Retrieved from [Link]
- Royal Society of Chemistry. (2024).
-
PubMed. (n.d.). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives with antiviral activity. Retrieved from [Link]
-
National Institutes of Health. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Retrieved from [Link]
- ACS Publications. (2021).
- Current Protocols. (2020).
- PubMed Central (PMC). (n.d.). In vitro assay by bioengineering of new antiviral drugs.
-
protocols.io. (2020). Viral Plaque Assay. Retrieved from [Link]
-
ScienceDaily. (2020). New mechanism of action against SARS-CoV-2 by antiviral drug remdesivir. Retrieved from [Link]
-
International Journal of Environmental Sciences. (n.d.). View of Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Retrieved from [Link]
- PubMed Central (PMC). (2021).
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]
-
International Journal of Environmental Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Retrieved from [Link]
-
Clinical Info .HIV.gov. (2024). What to Start: Nucleoside Reverse Transcriptase Inhibitor Options. Retrieved from [Link]
-
HIV Management Guidelines. (n.d.). Nucleoside Reverse Transcriptase Inhibitor. Retrieved from [Link]
- PubMed Central (PMC). (n.d.). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies.
-
Clinical Trials.gov. (n.d.). Protocol. Retrieved from [Link]
-
WebMD. (2024). NRTIs as a Treatment for HIV. Retrieved from [Link]
Sources
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- 2. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 9. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NRTIs as a Treatment for HIV [webmd.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide you with in-depth, practical solutions to one of the most common challenges encountered in the laboratory: poor aqueous solubility. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] However, the very physicochemical properties that make these compounds effective can also lead to significant formulation and bioavailability hurdles.
This resource moves beyond simple protocols, delving into the mechanistic basis of solubility enhancement techniques to empower you with the knowledge to make informed, effective decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering solubility problems with their pyrazole derivatives.
Q1: Why are my pyrazole-based compounds showing such low solubility in aqueous media?
A1: The solubility of pyrazole derivatives is a complex interplay of their structural and physicochemical properties. While the pyrazole ring itself is less lipophilic than a benzene ring (ClogP of 0.24 vs. 2.14), its overall solubility is heavily influenced by the substituents attached to the core.[1] Many pyrazole-based active pharmaceutical ingredients (APIs) are large, complex molecules with significant hydrophobic surface areas, which dominate their interaction with water.
Key factors contributing to poor solubility include:
-
High Lipophilicity (LogP): Large, non-polar substituents dramatically increase the compound's tendency to partition into organic phases over aqueous ones.
-
Crystal Lattice Energy: Strong intermolecular forces (like hydrogen bonding and π-π stacking) in the solid state can make it energetically unfavorable for the compound to dissolve. The metabolic stability of the pyrazole nucleus, a desirable trait, can sometimes be associated with a more rigid, stable crystal structure.[2]
-
Weakly Basic Nature: Pyrazole is a weak base with a pKa of approximately 2.5.[1] This means it is not readily protonated at physiological pH, limiting the effectiveness of simple pH adjustment as a primary solubilization strategy.
Q2: I've tried dissolving my compound in DMSO first, then diluting with buffer, but it keeps precipitating. What's happening?
A2: This is a classic issue known as "solvent-shift" precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many pyrazole compounds, its miscibility with water doesn't guarantee the compound will remain in solution upon dilution.[3]
Here's the mechanism:
-
Initial Dissolution: In 100% DMSO, the solvent molecules effectively surround your compound, preventing it from interacting with other compound molecules.
-
Dilution with Aqueous Buffer: As you add an aqueous buffer, the polarity of the solvent mixture increases dramatically. Water molecules begin to compete with DMSO for interaction with your compound.
-
Precipitation: If your compound is highly hydrophobic, the water molecules will preferentially interact with each other, effectively "squeezing out" the pyrazole derivative, which then crashes out of solution as it aggregates to minimize its contact with the unfavorable aqueous environment.
To mitigate this, you need to consider more robust formulation strategies, which are detailed in the troubleshooting guides below.
Q3: Can I simply change the pH to improve the solubility of my pyrazole compound?
A3: While pH adjustment is a fundamental technique for ionizable compounds, its effectiveness for pyrazoles is often limited due to their low basicity (pKa ≈ 2.5).[1] To achieve significant protonation and subsequent solubility increase, you would need to lower the pH to a level that is often incompatible with biological assays or in vivo studies.
However, if your pyrazole derivative contains other, more basic or acidic functional groups, pH manipulation can be a viable strategy. For instance, a pyrazole with a pendant carboxylic acid group will become more soluble at higher pH values as the carboxylate is formed. Conversely, a derivative with a more basic amine substituent will see increased solubility at lower pH.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to identifying and solving solubility issues, complete with step-by-step protocols.
Guide 1: Systematic Approach to Solubility Enhancement
Before diving into complex formulations, it's crucial to systematically evaluate simpler methods. This workflow will guide you through a logical progression of techniques.
Sources
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the Technical Support Center for optimizing pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the formation of the pyrazole ring, a critical scaffold in medicinal chemistry and materials science. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during pyrazole synthesis in a question-and-answer format.
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?
A1: Low yields in pyrazole synthesis are a frequent challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
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Incomplete Reaction: The first possibility to consider is that the reaction has not reached completion.
-
Troubleshooting: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] If the reaction has stalled, consider increasing the reaction time or temperature. Many condensation reactions for pyrazole synthesis require heating, and refluxing the reaction mixture is a common strategy.[1] Microwave-assisted synthesis can also be a powerful tool to enhance yields and significantly shorten reaction times.[1][2]
-
-
Suboptimal Catalyst Choice or Loading: The selection and concentration of an acid or base catalyst are critical.
-
Troubleshooting: For classic methods like the Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) are often necessary to facilitate the formation of the initial imine intermediate.[1] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[1] Experiment with different catalysts and optimize the loading to find the most effective conditions for your specific substrates.
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products is a major contributor to low yields.
-
Stability of Reagents: The stability of your starting materials, particularly hydrazine derivatives, can impact the reaction outcome.
-
Troubleshooting: Use freshly distilled or high-purity hydrazine. If you suspect decomposition of the hydrazine at elevated temperatures, consider running the reaction at a lower temperature for a longer duration.[4]
-
Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common hurdle, especially when using unsymmetrical 1,3-dicarbonyl compounds. The choice of reaction conditions can significantly influence the isomeric ratio of the products.
-
Solvent Effects: The solvent plays a crucial role in directing the regioselectivity.
-
Expert Insight: While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been shown to provide superior results in certain reactions, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[5][6][7] The increased polarity and aprotic nature of these solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material and the stability of the reaction intermediates, thereby favoring the formation of one regioisomer over the other.
-
-
pH Control: The pH of the reaction medium can be a determining factor in regioselectivity.
-
Expert Insight: Previous mechanistic studies have established a correlation between regioselectivity and pH.[8] By carefully adjusting the acidity or basicity of the reaction mixture, you can often favor one reaction pathway. For instance, in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones, the addition of a strong acid like 10 N HCl to an amide solvent can accelerate the dehydration steps and improve yields, potentially influencing the regioselectivity.[5]
-
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine will influence the regiochemical outcome.
-
Expert Insight: Bulky substituents on either reactant can lead to steric hindrance, favoring the formation of the less sterically hindered regioisomer.[3] Similarly, the electronic nature of the substituents (electron-donating vs. electron-withdrawing) can affect the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby directing the initial attack and subsequent cyclization.
-
Q3: My pyrazole product is difficult to purify. What strategies can I employ to obtain a clean product?
A3: Purification of pyrazole derivatives can be challenging due to their polarity, basicity, and potential for forming regioisomers.
-
Recrystallization: This is often the most effective method for purifying solid pyrazoles.
-
Column Chromatography: When recrystallization is not feasible, column chromatography is the next logical step.
-
Troubleshooting: For basic pyrazole compounds that may interact strongly with silica gel, leading to poor separation or decomposition, deactivating the silica gel with triethylamine is a common practice.[4][9] Alternatively, using a different stationary phase like neutral alumina or reverse-phase (C-18) silica can be effective.[4][9]
-
-
Acid-Base Extraction: This technique is particularly useful for removing unreacted hydrazine and other basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.[4] The pyrazole product can then be recovered from the organic layer. In some cases, the pyrazole itself can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to regenerate the pure pyrazole.[10][11]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about pyrazole synthesis.
Q4: What are the most common synthetic routes to the pyrazole core?
A4: The Knorr pyrazole synthesis and its variations are the most widely employed methods. This typically involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][12] Other important methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloaddition reactions.[13]
Q5: How do I choose the appropriate starting materials for my desired pyrazole?
A5: The choice of starting materials directly dictates the substitution pattern of the final pyrazole product.
-
1,3-Dicarbonyl Compound: The two carbonyl groups and the carbon between them will form the C3, C4, and C5 positions of the pyrazole ring.
-
Hydrazine Derivative: The two nitrogen atoms of the hydrazine will become the N1 and N2 atoms of the pyrazole ring. The substituent on the hydrazine will be at the N1 position of the final product.
Q6: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?
A6: Yes, significant efforts have been made to develop more sustainable methods for pyrazole synthesis. These include:
-
Microwave-Assisted Synthesis: Often leads to shorter reaction times, reduced energy consumption, and improved yields.[2]
-
Solvent-Free Reactions: Conducting reactions without a solvent can reduce waste and simplify work-up procedures.[14]
-
Aqueous Methods: Using water as a solvent is an environmentally benign alternative to organic solvents.[15]
-
Use of Heterogeneous Catalysts: These catalysts can often be recovered and reused, reducing waste.[16]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Slowly add the hydrazine derivative (1.0-1.2 eq) to the stirred solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.
-
Catalyst Addition (if necessary): Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or acetic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [16] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [16] |
| Nano-ZnO | 1,3-Dicarbonyl, Hydrazine | - | - | - | - | - | - | [1] |
Section 4: Visualizing Reaction Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Various methods for the synthesis of pyrazole. - ResearchGate.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions.
- A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate.
- Unit 4 Pyrazole | PDF - Slideshare.
- pyrazole.pdf - CUTM Courseware.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
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Technical Support Center: A-V-A-T-A-R-S Guide to Enhancing Pyrazole Derivative Bioactivity
Introduction: Unlocking the Full Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2][3] From anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Crizotinib and Ruxolitinib, the pyrazole core is integral to a wide array of therapeutic agents.[4][5][6] However, translating a promising pyrazole-based compound from initial synthesis to a biologically active candidate is fraught with challenges. Low solubility, off-target effects, and metabolic instability can often hinder the progress of otherwise promising molecules.[7]
This guide, the A dvanced V irtual A ssessment and T roubleshooting A ssistant for R esearch S uccess (A-V-A-T-A-R-S), is designed to serve as a dedicated technical support center for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it provides in-depth troubleshooting strategies and field-proven insights to navigate the common hurdles in enhancing the biological activity of pyrazole derivatives.
Section 1: Troubleshooting Solubility and Formulation Issues
Poor aqueous solubility is one of the most common and critical barriers in the development of pyrazole derivatives, impacting everything from in vitro assay reliability to in vivo bioavailability.[7] This section addresses these fundamental challenges.
Q1: My newly synthesized pyrazole derivative has poor aqueous solubility, which is compromising my biological assays. What are my immediate options?
A1: This is a frequent issue, often due to the planar and aromatic nature of the pyrazole ring system which can lead to high crystal lattice energy.[7] Before proceeding to more complex solutions, consider the following tiered approach:
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Initial Formulation Strategies: For immediate use in in vitro assays, creating a stock solution in an organic solvent like DMSO is standard. However, the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, co-solvents and surfactants are often necessary. A common vehicle for oral gavage of poorly soluble compounds is a mixture of DMSO, polyethylene glycol 400 (PEG400), and a surfactant like Tween-80, diluted in sterile saline.[8]
-
Salt Formation: If your pyrazole derivative contains an ionizable group (e.g., a basic nitrogen or an acidic moiety), salt formation can significantly improve aqueous solubility. This is often one of the simplest and most effective initial strategies.[7]
-
pH Adjustment: The solubility of compounds with ionizable functional groups is pH-dependent. Experimenting with buffered solutions at different pH values can help identify conditions where your compound is more soluble.
Q2: I've tried basic formulation tricks, but my compound still precipitates in my aqueous assay buffer. What structural modifications can I consider to improve intrinsic solubility?
A2: When formulation alone is insufficient, rational structural modification is the next logical step. The goal is to disrupt the molecular properties that favor low solubility, such as high planarity and strong intermolecular interactions.
-
Disrupting Planarity and Symmetry: Introducing non-planar or bulky groups can disrupt the crystal packing that contributes to low solubility. This can be achieved by adding substituents that force a twist in the molecule's conformation.[9][10]
-
Introducing Polar Functional Groups: The addition of polar groups, such as hydroxyl (-OH), amino (-NH2), or morpholine moieties, can increase the hydrophilicity of the molecule and improve its interaction with water.[9]
-
Bioisosteric Replacement: Consider replacing a lipophilic part of your molecule with a more polar bioisostere. For example, a phenyl ring could be replaced with a pyridine or other heteroaromatic ring to improve solubility while potentially maintaining biological activity.[11]
Below is a decision-making workflow for addressing solubility challenges:
Caption: Workflow for troubleshooting pyrazole solubility.
Section 2: A-Q-A Guide to Structure-Activity Relationship (SAR) and Lead Optimization
Once a pyrazole hit compound is identified, the next phase involves systematically modifying its structure to enhance potency, selectivity, and drug-like properties. This process is known as Structure-Activity Relationship (SAR) studies.[12][13]
Q3: I have a pyrazole "hit" with moderate activity. Where do I start with SAR to improve its potency?
A3: A systematic approach is crucial. The pyrazole scaffold is highly versatile, and its substitutions have a major impact on biological properties.[5]
-
Identify Key Pharmacophoric Elements: Analyze the structure of your hit. The pyrazole ring itself can act as a hydrogen bond donor (N-1) and acceptor (N-2), which are often critical for binding to target proteins like kinases.[11][14]
-
Systematic Modification of Substituents: Modify one part of the molecule at a time and observe the effect on activity. For example, if your compound has a phenyl group at the 5-position, explore different substitutions on that ring (e.g., para-chloro, para-iodo) to probe the binding pocket.[13]
-
Explore Different Ring Positions: The pyrazole ring can be functionalized at multiple positions. Systematically explore the impact of adding or modifying substituents at each available position to build a comprehensive SAR map.
Table 1: Example of an Initial SAR Study on a Hypothetical Pyrazole Kinase Inhibitor
| Compound ID | R1-Group (Position 1) | R2-Group (Position 5) | Kinase IC50 (nM) |
| LEAD-001 | 2,4-Dichlorophenyl | 4-Chlorophenyl | 150 |
| SAR-002 | 2,4-Dichlorophenyl | 4-Iodophenyl | 45 |
| SAR-003 | 2,4-Dichlorophenyl | 4-Methylphenyl | 210 |
| SAR-004 | Phenyl | 4-Chlorophenyl | 850 |
This illustrative data shows that a p-iodophenyl group at the R2 position significantly improves potency, while removing the dichloro substitution at R1 is detrimental.
Q4: My pyrazole inhibitor is potent but hits multiple kinases. How can I improve its selectivity?
A4: Achieving selectivity is a major challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[14] However, subtle differences outside the core hinge-binding region can be exploited.
-
Targeting Unique Pockets: Explore substitutions that can extend into less conserved regions of the ATP pocket. Often, larger, and more complex substituents can confer selectivity.
-
Conformational Restriction: Introducing rigid elements or cyclizing parts of your molecule can lock it into a conformation that is preferred by your target kinase but not by off-target kinases.
-
Computational Modeling: Use molecular docking to visualize how your compound binds to the target and to off-target kinases. This can reveal opportunities to introduce modifications that create favorable interactions with your target or steric clashes with off-targets.[15]
Section 3: Navigating In Vitro & In Vivo Testing: Assay-Related FAQs
The accuracy of biological data is paramount. Pyrazole derivatives, like many small molecules, can sometimes interfere with assay technologies, leading to misleading results.
Q5: I'm seeing activity in my primary screen, but it's not validating in secondary assays. Could my pyrazole compound be causing assay interference?
A5: Yes, this is a possibility. Certain chemical structures can interfere with assay signals (e.g., fluorescence, luminescence) or form aggregates that non-specifically inhibit enzymes.
-
Run Control Assays: Test your compound in a counter-screen that uses the same detection method but lacks the biological target. This can help identify compounds that directly interfere with the assay signal.
-
Check for Aggregation: Compound aggregation can be a source of false positives. Dynamic Light Scattering (DLS) is a biophysical method that can detect the presence of aggregates. Including a non-ionic detergent like Triton X-100 in the assay buffer can also help mitigate non-specific inhibition caused by aggregation.
-
Vary Enzyme/Substrate Concentrations: True inhibitors should display IC50 values that are independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors often changes with enzyme concentration.
Q6: How do I confirm that my pyrazole inhibitor is engaging its intended target within the cell?
A6: Target engagement is a critical step to validate that the observed cellular phenotype is due to the inhibition of your intended target.
-
Western Blot Analysis: Treat cells with your compound and then perform a Western blot to look at the phosphorylation status of a known downstream substrate of your target kinase. A decrease in phosphorylation indicates that your compound is inhibiting the kinase in the cellular context.[16]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a ligand binds to it. An increase in the melting temperature of your target protein in the presence of your compound is strong evidence of target engagement.
Below is a diagram illustrating a typical workflow for hit validation and mechanism of action (MOA) studies.
Caption: Workflow for hit validation and MOA studies.
Section 4: Advanced Strategies for Overcoming Drug Resistance
Acquired resistance is a significant challenge in the long-term efficacy of targeted therapies, including those based on pyrazole scaffolds.[17][18]
Q7: My pyrazole-based kinase inhibitor is initially effective, but resistance emerges over time due to mutations in the target kinase. What are my options?
A7: Overcoming resistance requires strategies that can either inhibit the mutated target or bypass the resistance mechanism.
-
Next-Generation Inhibitors: Design new pyrazole derivatives that can bind to and inhibit the mutated form of the kinase. This often involves creating compounds that can form different interactions with the target or accommodate the structural changes caused by the mutation.
-
Combination Therapy: Combining your pyrazole inhibitor with another agent that targets a different node in the same signaling pathway or a parallel pathway can prevent or delay the emergence of resistance.[17] For example, combining a kinase inhibitor with an agent that blocks a downstream effector can be an effective strategy.
-
Targeting Alternative Binding Sites: Instead of targeting the highly mutable ATP-binding site, consider designing allosteric inhibitors that bind to a different site on the kinase, which may be less prone to resistance mutations.
References
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Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
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Celecoxib - Wikipedia. Available from: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available from: [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available from: [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available from: [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available from: [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. Available from: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. Available from: [Link]
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(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]
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Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - ResearchGate. Available from: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. Available from: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available from: [Link]
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(PDF) The pyrazole scaffold in drug development. A target profile analysis - ResearchGate. Available from: [Link]
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Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib. Available from: [Link]
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Workflow of the applied strategies leading to the design, biological evaluation and future development of novel pyrazole compounds 2–7. - ResearchGate. Available from: [Link]
-
Strategies to overcome resistance mutations of Bruton's tyrosine kinase inhibitor ibrutinib. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]
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A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available from: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed. Available from: [Link]
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Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. Available from: [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]
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Technical Support Center: 1H NMR Analysis of 3-(1H-Pyrazol-1-yl)propanohydrazide
Welcome to the technical support center for the 1H NMR analysis of 3-(1H-Pyrazol-1-yl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring and interpreting 1H NMR spectra for this molecule. Here, we address common challenges and frequently asked questions with in-depth scientific explanations and actionable troubleshooting protocols.
Introduction
This compound is a bifunctional molecule incorporating a pyrazole ring, a flexible alkyl chain, and a hydrazide moiety. This unique combination of functional groups presents specific challenges and considerations in 1H NMR analysis. The pyrazole ring protons have characteristic chemical shifts and coupling patterns, while the hydrazide N-H protons are exchangeable and their appearance in the spectrum is highly dependent on solvent, concentration, and temperature. This guide will equip you with the expertise to confidently analyze your 1H NMR data and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts and coupling constants for this compound?
-
Pyrazole Protons (H-3, H-4, H-5): The pyrazole ring is an aromatic system, and its protons will appear in the aromatic region of the spectrum.
-
H-5: Typically the most downfield of the pyrazole protons due to its proximity to the electronegative nitrogen atom at position 1. Expected chemical shift: ~7.5-7.6 ppm. It will appear as a doublet with a small coupling constant (J ≈ 1.5-2.5 Hz) from coupling to H-4.
-
H-3: Also adjacent to a nitrogen atom, its chemical shift is expected to be slightly upfield from H-5. Expected chemical shift: ~7.4-7.5 ppm. It will appear as a doublet with a small coupling constant (J ≈ 2.0-3.0 Hz) from coupling to H-4.
-
H-4: This proton is coupled to both H-3 and H-5 and will therefore appear as a triplet. Expected chemical shift: ~6.2-6.3 ppm. The coupling constants will be an average of the J-couplings to H-3 and H-5 (J ≈ 2.0-2.5 Hz).[1][2]
-
-
Alkyl Chain Protons (-CH2-CH2-): These protons are in a more shielded environment and will appear upfield.
-
N-CH2 (alpha to pyrazole): This methylene group is directly attached to the pyrazole nitrogen and will be deshielded relative to the other methylene group. Expected chemical shift: ~4.4-4.6 ppm. It will appear as a triplet, coupled to the adjacent CH2 group (J ≈ 6.0-7.0 Hz).[1]
-
CO-CH2 (alpha to carbonyl): This methylene group is adjacent to the carbonyl group and will also be deshielded. Expected chemical shift: ~2.8-3.1 ppm. It will appear as a triplet, coupled to the N-CH2 group (J ≈ 6.0-7.0 Hz).[1]
-
-
Hydrazide Protons (-CONHNH2): These are exchangeable protons, and their appearance is highly variable.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-5 | 7.5 - 7.6 | Doublet | 1.5 - 2.5 |
| Pyrazole H-3 | 7.4 - 7.5 | Doublet | 2.0 - 3.0 |
| Pyrazole H-4 | 6.2 - 6.3 | Triplet | 2.0 - 2.5 |
| N-CH2 | 4.4 - 4.6 | Triplet | 6.0 - 7.0 |
| CO-CH2 | 2.8 - 3.1 | Triplet | 6.0 - 7.0 |
| -CONH- | 8.0 - 10.0 | Broad Singlet | N/A |
| -NH2 | 4.0 - 5.0 | Broad Singlet | N/A |
Q2: Why are the N-H protons of the hydrazide group often broad or not visible in the 1H NMR spectrum?
A2: The broadening or disappearance of N-H signals is a common phenomenon in 1H NMR and is primarily due to two factors:
-
Proton Exchange: The N-H protons of the hydrazide group are acidic and can exchange with other labile protons in the sample, such as residual water or with each other. If this exchange occurs at a rate that is on the same timescale as the NMR experiment, the signal will be broadened.[5] In protic solvents like D2O or methanol-d4, these protons will exchange with deuterium, causing the signals to disappear entirely.[1][6] This is a useful technique for confirming the identity of N-H or O-H peaks.
-
Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment (I=1), which can lead to efficient relaxation of the nucleus. This rapid relaxation can cause broadening of the signals of protons directly attached to the nitrogen atom.[7]
Q3: How does the choice of NMR solvent affect the spectrum of this compound?
A3: The choice of solvent can have a significant impact on the 1H NMR spectrum, particularly for the exchangeable N-H protons.
-
Aprotic Solvents (e.g., CDCl3, DMSO-d6, Acetone-d6): In these solvents, proton exchange is slower, and you are more likely to observe the N-H signals. DMSO-d6 is particularly effective at slowing down exchange due to its ability to form strong hydrogen bonds with the N-H protons, often resulting in sharper signals.[8][9]
-
Protic Solvents (e.g., D2O, Methanol-d4): As mentioned, these solvents will cause the N-H signals to exchange with deuterium and disappear from the spectrum.[1][6] This can be advantageous for simplifying the spectrum and observing the signals of the carbon-bound protons more clearly.
-
Aromatic Solvents (e.g., Benzene-d6): These solvents can induce significant changes in the chemical shifts of nearby protons due to the anisotropic effect of the benzene ring. This can be useful for resolving overlapping signals.
Troubleshooting Guide
Problem 1: I see unexpected peaks in my spectrum. How can I identify the source of these impurities?
Cause & Analysis: Unexpected peaks in your 1H NMR spectrum are typically due to impurities from the synthesis or residual solvent. The synthesis of this compound likely proceeds via one of two main routes:
-
Hydrazinolysis of an Ester: Reaction of ethyl or methyl 3-(1H-pyrazol-1-yl)propanoate with hydrazine hydrate.
-
Michael Addition: Addition of pyrazole to an acrylate (e.g., ethyl acrylate) followed by hydrazinolysis of the resulting ester.
Potential Impurities:
-
Unreacted Starting Materials:
-
Ethyl or methyl 3-(1H-pyrazol-1-yl)propanoate: Look for a quartet and a triplet corresponding to the ethyl group (~4.1 and 1.2 ppm) or a singlet for the methyl group (~3.7 ppm).
-
Pyrazole: Will show signals in the aromatic region, potentially overlapping with your product's pyrazole signals.
-
Ethyl acrylate: Will show characteristic vinylic protons (~5.8-6.4 ppm) and an ethyl group.
-
-
Side Products:
-
Bis-acylated hydrazine: If an excess of the ester is used, you may form a symmetrical diacylhydrazine.
-
Pyrazolidinone: In the hydrazinolysis of α,β-unsaturated esters, a Michael-type cyclization can occur, leading to a pyrazolidinone byproduct.[5]
-
-
Residual Solvents: Common laboratory solvents have characteristic chemical shifts. For example, acetone (~2.17 ppm in CDCl3), ethyl acetate (quartet at ~4.12 ppm, triplet at ~1.26 ppm, and singlet at ~2.05 ppm in CDCl3), and dichloromethane (~5.30 ppm in CDCl3).
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks.
Experimental Protocol:
-
Solvent Peak Identification: Consult a table of common NMR solvent impurities to identify any residual solvents in your sample.
-
Comparison to Starting Materials: If possible, run 1H NMR spectra of your starting materials to confirm if any of them are present as impurities.
-
Purification: If impurities are significant, purify your sample using an appropriate technique such as column chromatography or recrystallization.[4]
Problem 2: The integration of my pyrazole ring protons is incorrect.
Cause & Analysis: Incorrect integration of the pyrazole protons can arise from overlapping signals or the presence of tautomers. While 1-substituted pyrazoles do not exhibit tautomerism, if your synthesis inadvertently produced an N-H pyrazole derivative, you could have a mixture of tautomers in solution, which can complicate the spectrum.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting incorrect pyrazole proton integration.
Experimental Protocol:
-
Change Solvent: Acquiring the spectrum in a different solvent (e.g., benzene-d6) can alter the chemical shifts and may resolve overlapping signals.
-
2D NMR: If signal overlap is severe, a 2D NMR experiment such as COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, confirming the pyrazole spin system.
Problem 3: My N-H signals are extremely broad, and I can't get an accurate integration.
Cause & Analysis: As discussed in the FAQs, broad N-H signals are common due to proton exchange and quadrupolar broadening.[5] The rate of exchange is often concentration and temperature-dependent.
Troubleshooting Workflow:
Caption: Workflow for addressing broad N-H signals.
Experimental Protocol:
-
Change to DMSO-d6: This is often the most effective way to obtain sharper N-H signals due to its hydrogen bonding capabilities.
-
Lower the Temperature: Decreasing the temperature of the NMR experiment can slow down the rate of proton exchange, leading to sharper signals.
-
D2O Exchange: To confirm that the broad signals are indeed from N-H protons, add a drop of D2O to your NMR tube, shake well, and re-acquire the spectrum. The N-H signals should disappear.[1]
References
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
- A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). Google Scholar.
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2021). PubMed Central. [Link]
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Google Scholar.
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Google Scholar.
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). MDPI. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2021). ResearchGate. [Link]
-
Why don't NH2 and OH protons appear in 1H NMR spectra? (2015). Reddit. [Link]
-
AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (1968). Defense Technical Information Center. [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023). ResearchGate. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]
-
Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). PubMed. [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2014). ResearchGate. [Link]
-
1H NMR Broad peaks. (2015). Chemistry Stack Exchange. [Link]
-
(PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017). ResearchGate. [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Science. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (2014). Royal Society of Chemistry. [Link]
-
Effect of solvent nature on the position of signals of NH protons (Δδ...). (n.d.). ResearchGate. [Link]
-
1H NMR of pyrazole. (2022). Reddit. [Link]
-
Choose the best explanation for why -OH and -NH peaks are often broad singlets in a ¹H NMR. (2023). Brainly. [Link]
-
N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl propanamide (1). (n.d.). PubMed Central. [Link]
-
Sharp and Broad Intensity Lines 1H-NMR Spectroscopy. (2019). YouTube. [Link]
Sources
- 1. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PROSPRE [prospre.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Pyrazole Synthesis Scale-Up
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of pyrazole compound synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their transition from laboratory-scale synthesis to large-scale production is often fraught with challenges. This resource offers field-proven insights and actionable solutions to overcome common hurdles, ensuring a safe, efficient, and scalable process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the scale-up of pyrazole synthesis, with a focus on the widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1]
Q1: My pyrazole synthesis yield is consistently low upon scale-up. What are the primary factors to investigate?
Low yields during scale-up can be attributed to a confluence of factors that are often negligible at the bench scale. A systematic approach is crucial for identifying the root cause.
Potential Causes and Troubleshooting Strategies:
-
Incomplete Reactions: The reaction may not be reaching completion due to mass and heat transfer limitations in larger reactors.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[2]
-
Optimize Temperature: For many condensation reactions, heating is necessary. Consider a carefully controlled temperature increase or refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool for improving yields and reducing reaction times in some cases.[2]
-
-
-
Suboptimal Reaction Conditions:
-
Catalyst Choice and Loading: The choice and amount of acid or base catalyst are critical. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used to facilitate imine formation.[2] On a larger scale, the catalyst-to-reactant ratio may need to be re-optimized.
-
Reagent Stoichiometry: While a 1:1 stoichiometry of the 1,3-dicarbonyl and hydrazine is theoretically required, using a slight excess of one reagent (often the less expensive one) can sometimes drive the reaction to completion. For instance, using an excess of hydrazine (around 2 equivalents) can improve yields when the dicarbonyl is the limiting reagent.[1]
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.[2]
-
Troubleshooting:
-
Control Temperature Profile: Poor heat dissipation in large reactors can lead to localized "hot spots," promoting side reactions.[3] Ensure efficient cooling and consider a slower, controlled addition of reagents to manage the exotherm.[3][4]
-
Inert Atmosphere: If your substrates or product are sensitive to oxidation, blanketing the reaction with an inert gas like nitrogen or argon can prevent degradation.[4]
-
-
Q2: We are struggling with poor regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. How can we favor the formation of the desired pyrazole isomer?
The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles.[4] Controlling regioselectivity is paramount for ensuring the purity and efficacy of the final product.
Strategies to Improve Regioselectivity:
-
Optimize Reaction Conditions:
-
Solvent Screening: The polarity and nature of the solvent can influence the reaction pathway and favor the formation of one isomer over another.[4] A systematic solvent screen is highly recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically controlled product over the kinetically favored one.[4]
-
Catalyst Selection: Different acid or base catalysts can influence the regiochemical outcome. Experiment with a range of catalysts to identify the most selective one for your specific substrates.[4]
-
-
Consider Alternative Synthetic Routes: If optimizing reaction conditions does not provide the desired selectivity, exploring alternative synthetic pathways that offer better regiochemical control may be necessary.[4]
Q3: The exothermic nature of our pyrazole synthesis is a major safety concern during scale-up. How can we effectively manage the reaction exotherm?
The condensation reaction between hydrazines and 1,3-dicarbonyls is often exothermic, and managing this heat release is critical for a safe scale-up.[3] A thermal runaway can have severe consequences.[4]
Key Strategies for Exotherm Management:
-
Slow and Controlled Reagent Addition: The rate of addition of the hydrazine derivative is a critical parameter. A slow, dropwise addition allows for the heat generated to be effectively dissipated by the reactor's cooling system.[3][4]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to handle the heat load of the reaction at the intended scale.[4]
-
Adequate Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction and maintain a more stable temperature profile.[4]
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., temperature probes, reaction calorimeters) to gain a real-time understanding of the reaction's thermal behavior.
Q4: What are the most effective methods for purifying pyrazole compounds on a large scale?
Large-scale purification often requires a shift from laboratory techniques like column chromatography to more scalable methods.
Recommended Large-Scale Purification Techniques:
-
Crystallization: This is one of the most effective and economical methods for purifying solid pyrazole products at scale.[5]
-
Washing/Slurrying: Thoroughly washing the filtered product with a suitable cold solvent can effectively remove residual impurities.[5]
-
Flow Chemistry with In-line Purification: Continuous flow systems can incorporate in-line purification steps, such as liquid-liquid extraction or scavenger resins, to remove impurities before the final product isolation, potentially eliminating the need for traditional batch purification.[5][8]
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of pyrazole synthesis.
Troubleshooting Low Yield
// Connections start -> check_completion; check_completion -> incomplete [label="No"]; check_completion -> side_reactions [label="Yes"]; incomplete -> "Increase reaction time or temperature.\nMonitor with TLC/LC-MS." [shape=box, style=filled, fillcolor="#FFFFFF"]; side_reactions -> byproducts [label="Yes"]; side_reactions -> purification_loss [label="No"]; byproducts -> "Optimize temperature and addition rate.\nConsider inert atmosphere." [shape=box, style=filled, fillcolor="#FFFFFF"]; purification_loss -> loss [label="Yes"]; purification_loss -> solution [label="No"]; loss -> "Optimize extraction and recrystallization solvents." [shape=box, style=filled, fillcolor="#FFFFFF"]; } enddot Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Poor Regioselectivity
// Connections start -> conditions; conditions -> solvent; conditions -> temperature; conditions -> catalyst; solvent -> solution [style=dashed]; temperature -> solution [style=dashed]; catalyst -> solution [style=dashed]; conditions -> alternative_route [label="If optimization fails"]; alternative_route -> solution; } enddot Caption: Decision tree for improving regioselectivity.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Knorr Pyrazole Synthesis
This protocol provides a general framework for the scale-up of the Knorr pyrazole synthesis. Note: This is a template and must be adapted and optimized for your specific substrates and equipment.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, Water)
-
Catalyst (e.g., Acetic Acid, Mineral Acid)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Cooling/heating circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert gas.
-
Charge Reactants: Charge the 1,3-dicarbonyl compound and the solvent to the reactor. Begin stirring to ensure a homogeneous mixture.
-
Establish Reaction Temperature: Set the cooling/heating circulator to the desired initial reaction temperature (e.g., 0-10 °C for exothermic reactions).
-
Prepare Hydrazine Solution: In a separate vessel, dissolve the hydrazine derivative in a portion of the solvent.
-
Controlled Addition: Slowly add the hydrazine solution to the reactor via the addition funnel over a period of 1-4 hours, carefully monitoring the internal temperature. Maintain the temperature within the desired range by adjusting the addition rate and/or the cooling system.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature or gradually warm to a higher temperature (e.g., room temperature or reflux) as determined by your optimization studies. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture.
-
If the product precipitates, isolate it by filtration.
-
Wash the filter cake with a cold solvent to remove impurities.
-
Dry the product under vacuum at an appropriate temperature.
-
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system to achieve the desired purity.
Protocol 2: Safety Considerations for Handling Hydrazine Derivatives at Scale
Hydrazine and its derivatives are often toxic and can be high-energy compounds.[4] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. For larger quantities, consider additional protection such as a face shield and chemical-resistant apron.
-
Ventilation: Handle hydrazine derivatives in a well-ventilated area, preferably within a fume hood or a ventilated enclosure.
-
Engineering Controls: For large-scale operations, use closed systems to minimize exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for hydrazine compounds.
-
Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of your reactants and products and the potential for thermal runaway.
Part 4: Data Presentation
Table 1: Common Solvents for Pyrazole Synthesis and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Common choice, good for dissolving many starting materials. |
| Acetic Acid | 118 | Polar Protic | Can act as both a solvent and a catalyst. |
| Water | 100 | Polar Protic | Green solvent, but may require heating for less soluble substrates. |
| Toluene | 111 | Non-polar | Can be used for azeotropic removal of water. |
| Dioxane | 101 | Polar Aprotic | Carcinogenic, consider safer alternatives.[9] |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Can be used for reactions at lower temperatures.[9] |
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Minimizing byproducts in the synthesis of hydrazide-hydrazones
Welcome to the technical support center for hydrazide-hydrazone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this crucial condensation reaction. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to optimize your reaction conditions, maximize yields, and minimize the formation of troublesome byproducts.
Core Principles of Hydrazide-Hydrazone Synthesis
The formation of a hydrazone involves the condensation reaction between a hydrazide (or hydrazine) and a carbonyl compound (aldehyde or ketone).[1][2] This reaction is a cornerstone of medicinal chemistry, materials science, and bioconjugation due to the unique chemical properties of the resulting C=N-N linkage.[3][4]
The reaction proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by a mild acid.[5][6] The key steps involve the activation of the carbonyl group by protonation, followed by nucleophilic attack from the terminal nitrogen of the hydrazide, and subsequent dehydration to form the final hydrazone product.[5]
Caption: General workflow for hydrazide-hydrazone synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q1: My reaction is clean but the yield is low and I recover a lot of my starting carbonyl. What's going wrong?
Probable Cause: Suboptimal pH is the most common reason for incomplete hydrazone formation. The reaction is under general acid catalysis, meaning it has a bell-shaped pH-rate profile.[5]
-
At high pH (basic conditions): The carbonyl group is not sufficiently protonated and activated for the nucleophilic attack by the hydrazide.
-
At low pH (strongly acidic conditions): The hydrazide, being basic, gets protonated. The resulting hydrazinium ion is no longer nucleophilic, shutting down the reaction.[5]
Recommended Solutions:
-
pH Optimization: The optimal pH for hydrazone formation is typically between 4 and 6. Introduce a catalytic amount of a weak acid. Glacial acetic acid is a common and effective choice.[2][7] Start with a small amount (e.g., 1-3 drops) and monitor the reaction progress by TLC.
-
Solvent Choice: Ensure your solvent is appropriate. Protic solvents like ethanol and methanol are widely used and generally effective as they can facilitate the necessary proton transfers.[2][7]
-
Reaction Time & Temperature: While many hydrazone formations are rapid at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (reflux) and extended reaction times to drive the reaction to completion.[8]
Q2: I'm observing a significant amount of a second, less polar byproduct with a mass corresponding to two carbonyl units and one hydrazine unit. What is it and how do I prevent it?
Probable Cause: You are likely forming a symmetrical azine byproduct. This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[1][6][9] This side reaction is especially prevalent if the carbonyl compound is highly reactive or used in excess.[9][10]
Caption: Competing pathways leading to hydrazone and azine formation.
Recommended Solutions:
-
Control Stoichiometry: The most effective way to suppress azine formation is to adjust the stoichiometry. Use a slight excess of the hydrazide component (e.g., 1.1 to 1.2 equivalents). This ensures the carbonyl is consumed in the desired 1:1 reaction.[9]
-
Order of Addition: Add the carbonyl compound slowly or dropwise to a solution of the hydrazide. This maintains a low instantaneous concentration of the carbonyl, favoring the formation of the hydrazone over the azine.[11]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of azine formation more than the desired hydrazone formation.[9]
-
Pre-formed Hydrazones: In challenging cases, particularly for reactions like the Wolff-Kishner reduction, preparing and isolating the hydrazone intermediate before subjecting it to subsequent harsh conditions can prevent reactions with any unreacted starting carbonyl.[9]
Q3: My product looks pure by TLC after the reaction, but upon workup or during purification, I see my starting materials reappear. Why?
Probable Cause: The hydrazone linkage is reversible and susceptible to hydrolysis , especially under acidic aqueous conditions.[1][5][12] The C=N bond can be attacked by water, leading to the collapse of the tetrahedral intermediate back to the starting hydrazide and carbonyl compounds. Alkyl hydrazones can be 100 to 1000 times more sensitive to hydrolysis than analogous oximes.[1]
Caption: Acid-catalyzed hydrolysis of a hydrazone back to its precursors.
Recommended Solutions:
-
Neutralize Before Workup: If your reaction is run under acidic conditions, neutralize it with a mild base (e.g., saturated sodium bicarbonate solution) before extraction or concentration to prevent hydrolysis during the workup.
-
Avoid Acidic Chromatography Conditions: Standard silica gel can be slightly acidic, which can cause decomposition of sensitive hydrazones on the column.[13]
-
Anhydrous Conditions: For particularly sensitive substrates, performing the reaction and workup under anhydrous conditions can prevent hydrolysis.
-
Prompt Purification: Do not let crude reaction mixtures or isolated products sit for extended periods in protic or potentially acidic environments. Purify the product promptly after the reaction is complete.
Frequently Asked Questions (FAQs)
-
What is the best way to purify a hydrazone? Recrystallization is often the preferred method as it avoids potential decomposition on stationary phases.[14][15] Common solvents include ethanol, methanol, or acetonitrile.[14] If chromatography is necessary, consider the precautions mentioned in Q3 to avoid hydrolysis.
-
Can I run the reaction without a catalyst? Yes, for highly reactive aldehydes or ketones, the reaction may proceed without an added catalyst, but it is often much slower. A catalytic amount of acid is recommended for efficient conversion.[6]
-
My hydrazide starting material is poorly soluble. What can I do? You can try using a co-solvent system. For instance, if your hydrazide is soluble in DMF or DMSO but the reaction is best in ethanol, you can dissolve the hydrazide in a minimum amount of DMF/DMSO first, then add it to the ethanol solution containing the carbonyl. Gentle heating can also improve solubility.
-
How do I monitor the reaction? Thin-Layer Chromatography (TLC) is the most common method. The hydrazone product is typically less polar than the hydrazide starting material. Staining with potassium permanganate or visualization under UV light (if compounds are chromophoric) are effective.
Key Experimental Protocols
Protocol 1: General Synthesis of a Hydrazide-Hydrazone
This protocol is a general starting point and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid hydrazide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, approx. 0.1 M concentration).[7]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Carbonyl Addition: Add the aldehyde or ketone (0.95 eq to avoid azine formation) to the solution. The addition can be done portion-wise or dropwise if the carbonyl is highly reactive.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently reflux the mixture until the starting material is consumed.[7][8]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation. If no precipitate forms, slowly add cold water to the mixture.
-
Purification: Collect the solid product by vacuum filtration, wash with cold solvent (e.g., the same alcohol used for the reaction or water), and dry. The crude product can be further purified by recrystallization.[14]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, find a suitable solvent or solvent pair that dissolves your crude hydrazone sparingly at room temperature but completely at its boiling point. Ethanol, methanol, and acetonitrile are good starting points.[14][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Summary of Conditions to Minimize Byproducts
| Byproduct | Probable Cause | Key Mitigation Strategies |
| Azine | Excess carbonyl; highly reactive carbonyl | Use slight excess of hydrazide (1.1-1.2 eq); slow addition of carbonyl; lower reaction temperature.[9][11] |
| Starting Materials | Hydrolysis of product | Neutralize acid before workup; use amine-doped silica or alumina for chromatography; avoid prolonged exposure to aqueous/acidic media.[1][13] |
| Unreacted Reactants | Suboptimal pH; low reactivity | Add catalytic acetic acid (pH 4-6); consider gentle heating/reflux; allow for longer reaction times.[5][8] |
References
-
Algar, W. R., et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Akman, F., et al. (2018). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A, 122(3), 839-848. [Link]
-
Chauhan, A., & Sharma, S. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 20-35. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6033-6035. [Link]
-
Mali, P. K., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(21), 6685. [Link]
-
ResearchGate. (2021). Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]
-
Fathalla, O. A., et al. (2017). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research, 9(6), 844-851. [Link]
-
Saeed, A., et al. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 10(2), 25-36. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]
-
Illyés, E., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4930. [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38455-38469. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). How to purify hydrazone?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9206-9218. [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6666. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazones. Organic Chemistry Portal. [Link]
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. [Link]
- Google Patents. (2019). CN107922191B - The cutting method of azine bond and hydrazone bond.
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Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
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Stability testing of 3-(1H-Pyrazol-1-yl)propanohydrazide under different conditions
Technical Support Center: Stability Testing of 3-(1H-Pyrazol-1-yl)propanohydrazide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of this compound. It is structured as a series of troubleshooting questions and answers to address specific challenges encountered during forced degradation and stability studies. Our focus is on explaining the underlying chemical principles and providing robust, actionable protocols grounded in regulatory expectations and scientific literature.
Understanding the Molecule: Key Stability Considerations
This compound is characterized by three key structural features: a pyrazole ring, a flexible propanoyl linker, and a terminal hydrazide group (-CONHNH₂). The primary site of chemical instability is the hydrazide moiety, which is susceptible to hydrolysis and oxidation. The pyrazole ring, being aromatic, is generally more stable but can be a chromophore, making the molecule potentially susceptible to photolytic degradation. Understanding these liabilities is crucial for designing meaningful stability studies.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Hydrolytic Stability
Question 1: My compound is degrading rapidly in acidic solution, and I'm losing mass balance. What is the likely degradation pathway, and how can I design a more controlled experiment?
Answer: Rapid degradation in acidic conditions is expected for a hydrazide. The mechanism is a classic acid-catalyzed hydrolysis of the amide bond within the hydrazide group. The lone pair of electrons on the carbonyl oxygen gets protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond.
The primary degradation products are 3-(1H-pyrazol-1-yl)propanoic acid and hydrazine. The loss of mass balance you are observing is likely due to the volatility of hydrazine or its further reaction, as well as the challenge of detecting it with common reverse-phase HPLC-UV methods, as it lacks a strong chromophore.
Troubleshooting & Protocol: To conduct a controlled study and achieve a target degradation of 5-20%, as recommended by ICH guidelines, you should modulate the stress conditions.[1][2]
-
Start Mild: Begin with milder acid concentrations and temperatures. Refluxing in strong acid is often too aggressive for initial studies.
-
Control Temperature: Perform the study in a calibrated water bath or oven to ensure a consistent reaction rate.
-
Monitor Over Time: Take multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics.
Step-by-Step Protocol for Acid Hydrolysis:
-
Prepare a stock solution of this compound in a 50:50 mixture of methanol or acetonitrile and water at a concentration of ~1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Place the vial in a water bath set to 60°C.
-
At designated time points, withdraw an aliquot, immediately cool it on ice, and neutralize it with an equivalent volume of 0.1 M NaOH to quench the reaction.
-
Dilute the sample with your mobile phase to an appropriate concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method. If degradation is too rapid, reduce the temperature or acid concentration. If it's too slow, you can increase them incrementally.[3]
Caption: A systematic workflow for forced degradation studies.
Question 6: My HPLC method shows good separation for the pure compound, but in my stressed samples, a new peak is co-eluting with the parent peak. How do I resolve this and prove my method is "stability-indicating"?
Answer: This is a classic challenge in stability studies. A method is only "stability-indicating" if it can separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities. Co-elution means your current method is not adequate.
Troubleshooting & Protocol for Method Optimization:
-
Confirm Co-elution: Use a PDA detector to assess peak purity across the entire peak. A "pure" peak will have identical UV spectra at the upslope, apex, and downslope. If the purity angle is greater than the purity threshold, a co-eluting species is present. LC-MS analysis is even more definitive, as it would show multiple mass-to-charge ratios (m/z) across the single chromatographic peak.
-
Modify the Gradient: The most common first step is to make the gradient shallower. A slower increase in the organic solvent percentage over a longer run time often provides the necessary resolution.
-
Change Mobile Phase pH: The ionization state of your parent compound and its degradants can significantly affect retention. Adjusting the mobile phase pH (if compatible with the column) can alter selectivity and improve separation.
-
Change Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl column (for aromatic interactions) or a polar-embedded phase column to achieve a different separation mechanism.
-
Re-validate: Once you achieve baseline separation between the parent peak and all degradants, you must re-validate the method according to ICH Q2(R1) guidelines to prove its specificity, accuracy, precision, and linearity.
References
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89, 5841-5845. Available at: [Link]
-
Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. Available at: [Link]
-
Karton, A., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(20), 3647-3656. Available at: [Link]
-
Matijasic, I., et al. (2020). Proposed mechanism of acid hydrolysis of hydrazones. ResearchGate. Available at: [Link]
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]
-
Predonzani, A., et al. (2009). Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. Available at: [Link]
-
Ito, K., et al. (2014). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 80(12), 3675-3683. Available at: [Link]
-
SlideShare. (2018). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Available at: [Link]
-
Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1621. Available at: [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(17), 3781-3784. Available at: [Link]
- Clark, C. C. (1966). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
-
ATSDR. (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. Available at: [Link]
-
Johnson, R. P., & Miller, E. L. (1984). Quantification of Hydrazines and Hydrazones. DTIC. Available at: [Link]
-
Organic Chemistry Portal. (2022). Hydrazide synthesis by oxidation or hydrolysis. Available at: [Link]
-
Szafraniec-Gorol, G., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 379. Available at: [Link]
-
ResearchGate. (2018). Stability study of hydrazones. Available at: [Link]
-
OSHA. (1980). HYDRAZINE Method no.: 20. Available at: [Link]
-
Chen, N., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(31), 10848-10856. Available at: [Link]
-
Scholars Research Library. (2013). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Available at: [Link]
-
Boddula, R., et al. (2019). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 9(12), 1036. Available at: [Link]
-
Ravi, P., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5174-5179. Available at: [Link]
-
Sharma, M., & Rathore, M. S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
ResearchGate. (2017). Forced degradation studies of Brexpiprazole. Available at: [Link]
- Al-Anezi, K. M., et al. (1993). DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS.
- Patel, S., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 324-332.
-
Chong, W. L., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. Energies, 16(2), 903. Available at: [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available at: [Link]
-
Yurttaş, L., et al. (2017). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]
- Mohamed, M. R., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry, 66(11), 319-330.
-
Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6245. Available at: [Link]
-
ResearchGate. (2017). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Available at: [Link]
Sources
Technical Support Center: Refining Protocols for In Vitro Biological Assays of Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during in vitro biological assays. Pyrazole and its derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous clinically approved drugs and their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] However, their unique physicochemical properties can present significant challenges in experimental design and execution.
This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to design robust, self-validating assays.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My pyrazole compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?
A1: This is the most common challenge faced when working with heterocyclic compounds like pyrazoles, which often exhibit poor aqueous solubility.[7] The issue stems from the dramatic change in solvent environment.
-
The Causality: Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of dissolving many hydrophobic compounds. When your concentrated DMSO stock is introduced into a large volume of aqueous buffer or cell culture medium, the final DMSO concentration plummets. This new, predominantly aqueous environment may not have the capacity to keep your compound dissolved, causing it to crash out or precipitate.[8] This is a matter of exceeding the compound's kinetic solubility under the final assay conditions.
-
Immediate Solutions & Optimization Steps:
-
Verify Final DMSO Concentration: The final concentration of DMSO should be as low as possible while maintaining compound solubility. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive even at this level, while others can handle up to 1%.[8][9] It is critical to perform a vehicle control experiment to determine the maximum DMSO concentration that does not impact the viability or function of your specific cells.[8]
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution approach in a medium containing a small amount of serum or protein (if compatible with your assay), which can sometimes help stabilize the compound.
-
Employ Co-solvents: In addition to DMSO, other biologically tolerated co-solvents like polyethylene glycol 400 (PEG400) or ethanol can be used.[8] A common strategy for challenging compounds is a vehicle system such as 5-10% DMSO, 40% PEG400, and the remainder aqueous buffer.[7] Always test the co-solvent vehicle for toxicity in your assay system.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with significantly improved aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[8]
-
Workflow: Troubleshooting Compound Precipitation
This decision tree outlines a systematic approach to addressing solubility issues.
Caption: A decision tree for resolving compound precipitation.
Q2: I'm observing high variability between replicate wells and lower-than-expected potency. What are the potential causes beyond simple precipitation?
A2: Inconsistent results are often a sign of unseen compound behavior in the microplate wells.
-
The Causality:
-
Micro-precipitation: Your compound may not be forming visible precipitates, but rather fine, non-homogenous suspensions. This leads to different effective concentrations in different wells.
-
Compound Aggregation: Many organic molecules, particularly those that are planar and hydrophobic, can self-assemble into colloidal aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false positives and erratic dose-response curves. This is a well-known artifact in drug discovery.[10]
-
Adsorption to Plasticware: Hydrophobic compounds can stick to the plastic surfaces of microplates and pipette tips, reducing the actual concentration of the compound available to interact with the biological target.
-
-
Troubleshooting & Validation Steps:
-
Visual Inspection: Before reading your plate, inspect the wells under a microscope. Look for crystalline structures or amorphous particles that indicate precipitation.
-
Include a Detergent: To test for aggregation, re-run the assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency dramatically decreases in the presence of the detergent, it is highly likely that aggregation was causing the observed activity.
-
Pre-treat Plates: For known "sticky" compounds, pre-treating plates with a protein solution like bovine serum albumin (BSA) can block non-specific binding sites on the plastic.
-
Q3: My pyrazole compound is active against multiple, unrelated targets. How do I determine if this is genuine polypharmacology or an experimental artifact?
A3: This is a critical question. Pyrazole is a privileged scaffold that can be tailored to interact with many targets, but it can also be a source of "pan-assay interference compounds" (PAINS).[10][11]
-
The Causality:
-
Genuine Polypharmacology: The compound may specifically bind to conserved features in multiple proteins, such as the ATP-binding pocket of different kinases.[12] This can be therapeutically beneficial.
-
Assay Interference (PAINS): The compound may not be acting on your targets at all. Instead, it could be interfering with the assay technology through various mechanisms like redox cycling, metal chelation, or covalent modification of proteins.[10] The aggregates discussed in Q2 are a major source of such interference.
-
-
Disambiguation Strategy:
-
Check for PAINS Substructures: Use computational filters (freely available online tools) to check if your pyrazole contains substructures commonly associated with assay interference.
-
Orthogonal Assays: Validate your primary hits using a secondary, orthogonal assay that relies on a different detection method. For example, if your primary screen was a fluorescence-based kinase assay, a confirmatory assay could be a label-free method like surface plasmon resonance (SPR) to measure direct binding.
-
Structure-Activity Relationship (SAR): Test closely related analogs of your hit compound. True inhibitors usually show a clear SAR, where small chemical modifications lead to predictable changes in potency.[13] Artifact-prone compounds often exhibit a very steep or "cliff-like" SAR, where a tiny modification completely abolishes activity.[10]
-
Diagram: Differentiating Promiscuity Types
This diagram illustrates the difference between specific multi-target activity and non-specific interference.
Caption: Polypharmacology vs. Assay Interference.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a safe starting point for the final DMSO concentration in my cell-based assays?
A1: A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most robust cell lines.[8][9] However, primary cells and some sensitive cell lines can show stress or differentiation effects even at these concentrations. The best practice is to always run a vehicle control group (cells treated with the highest concentration of DMSO used in the experiment) to ensure the solvent itself is not responsible for the observed biological effects.
Q2: How should I prepare and store my pyrazole compound stock solutions?
A2: For maximum reproducibility, use high-purity, anhydrous DMSO to prepare a high-concentration primary stock (e.g., 10-50 mM). Dispense this stock into small-volume, single-use aliquots in tightly sealed vials and store them at -20°C or, for long-term storage, at -80°C. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles. While many pyrazoles are stable under these conditions, some can degrade in solution over time.[14] For long-term projects, it is advisable to periodically check the purity of a stock aliquot via HPLC.
Q3: What are the most common biological targets for pyrazole compounds?
A3: The pyrazole scaffold is incredibly versatile. It is a key component in drugs targeting a wide array of protein families.[6] Some of the most prominent include:
-
Protein Kinases: Many pyrazole-containing drugs are kinase inhibitors, targeting enzymes like p38 MAP kinase, AKT, Aurora kinases, and Janus kinases (JNK).[12][13][15][16]
-
Cyclooxygenases (COX): The anti-inflammatory drug Celecoxib is a well-known pyrazole derivative that selectively inhibits COX-2.[17]
-
Antimicrobial Targets: Pyrazole derivatives have shown activity against a range of bacteria, fungi, and other microbes.[1][18][19]
-
Anticancer Pathways: Beyond kinases, pyrazoles have been developed to inhibit tubulin polymerization, target PI3K signaling, and induce apoptosis in cancer cells.[20][21][22]
Q4: Can the tautomeric state of my pyrazole compound affect its biological activity?
A4: Yes, absolutely. Pyrazole is an aromatic heterocycle that can exist in two tautomeric forms due to the rapid interconversion of the proton between the two nitrogen atoms.[1][23] These tautomers are typically non-separable.[1] The specific tautomer that predominates can be influenced by the substitution pattern on the ring and the microenvironment (e.g., the binding pocket of a protein). Since the two forms present different hydrogen bond donor/acceptor patterns, one tautomer may bind to a target protein with much higher affinity than the other, significantly impacting the observed biological activity.[24]
Part 3: Data Tables & Key Protocols
Table 1: Summary of Solubilization Strategies for Pyrazole Compounds
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| DMSO | Organic Co-solvent | < 0.5% (final) | Excellent solubilizing power for stocks. | Can be toxic to cells at higher concentrations; precipitation upon dilution.[8] |
| PEG400 | Organic Co-solvent | 10-40% in vehicle | Good solubilizer; often used in vivo. | Can be viscous; potential for cell toxicity must be checked.[7] |
| Ethanol | Organic Co-solvent | 1-5% in vehicle | Volatile; can be useful in some formulations. | Higher potential for cell toxicity compared to DMSO or PEG400.[7] |
| HP-β-CD | Inclusion Complex | 1-10% (w/v) | Significantly increases aqueous solubility; low toxicity.[8] | Can sometimes alter compound bioavailability; requires optimization. |
| pH Adjustment | Ionization | Assay Dependent | Highly effective for compounds with acidic/basic groups. | Only feasible if the assay is tolerant to pH changes.[8] |
Table 2: Examples of Clinically Relevant Pyrazole-Based Kinase Inhibitors
| Compound | Primary Target(s) | Disease Indication | Reported IC₅₀ |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera | ~3 nM (for both) |
| Crizotinib | ALK/ROS1/MET | Non-Small Cell Lung Cancer | ALK: ~20 nM, MET: ~8 nM |
| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma | ~0.5 nM |
| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer | ~0.3 nM |
(Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.)[12][21][22][24]
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration using MTT Assay
This protocol assesses the cytotoxicity of the DMSO vehicle on your specific cell line, which is essential before screening your compounds. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][25]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in your complete growth medium to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "medium only" control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the corresponding DMSO-containing medium to the wells.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[9][26]
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of 100% DMSO to each well to dissolve the crystals.[9] Mix gently on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "medium only" control. The highest concentration of DMSO that results in >95% cell viability is considered safe for your subsequent compound screening experiments.
Workflow: MTT Assay for Cytotoxicity
Caption: Standard workflow for an MTT cell viability assay.
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol provides a rapid assessment of your compound's kinetic solubility, helping to predict which compounds may precipitate under final assay conditions.[27]
-
Compound Preparation: Prepare 10 mM stock solutions of your pyrazole test compounds in 100% DMSO in a 96-well plate.
-
Buffer Plate Preparation: In a separate clear, flat-bottom 96-well plate, add 198 µL of your aqueous assay buffer to each well.
-
Compound Addition: Using a liquid handler or multichannel pipette, transfer 2 µL of the 10 mM DMSO stock into the corresponding wells of the buffer plate. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation and Shaking: Immediately seal the plate and shake it vigorously for 1-2 hours at room temperature. This period allows for precipitation to reach a steady state.
-
Nephelometric Reading: Place the plate in a nephelometer (a plate reader capable of measuring light scattering). Measure the light scattered by any particulate matter (precipitate) in each well.
-
Data Analysis: The amount of scattered light is directly proportional to the amount of insoluble compound.
-
Control Wells: Include wells with buffer + 2 µL of DMSO (negative control) and wells with a known insoluble compound (positive control).
-
Interpretation: Wells with readings significantly above the negative control indicate that the compound has precipitated at 100 µM. The concentration at which a compound begins to precipitate is its kinetic solubility limit under those conditions.
-
References
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- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery - Benchchem.
- Bioorthogonal 4H-pyrazole “click” reagents - PMC - NIH.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
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- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central.
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Validation & Comparative
A Strategic Guide to Evaluating the Therapeutic Potential of 3-(1H-Pyrazol-1-yl)propanohydrazide: A Comparative Efficacy Blueprint
Introduction: Unpacking the Potential of a Novel Pyrazole Hydrazide Derivative
In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[3][5] The hydrazide moiety is also a well-established pharmacophore, recognized for its diverse biological activities, which include antibacterial, antifungal, and antitubercular properties.[6]
This guide focuses on the novel compound 3-(1H-Pyrazol-1-yl)propanohydrazide , which synergistically combines these two critical pharmacophores. While specific efficacy data for this molecule is not yet available in the public domain, its structural components suggest a strong potential for therapeutic utility, particularly in the realm of inflammatory diseases.
This document outlines a comprehensive, scientifically rigorous framework for evaluating the efficacy of this compound in comparison to established drugs. As a Senior Application Scientist, the following sections are designed not just as a set of protocols, but as a strategic blueprint for generating robust, publishable data for researchers, scientists, and drug development professionals. We will focus on a hypothetical application in anti-inflammatory therapy , a field where pyrazole derivatives have already made a significant impact with drugs like Celecoxib.[1][2]
Hypothesized Mechanism of Action: Targeting Inflammatory Pathways
Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Given this precedent, a primary hypothesis is that this compound may exert its anti-inflammatory effects through a similar mechanism. The experimental plan detailed below is designed to rigorously test this hypothesis and compare its activity profile to that of a well-characterized COX inhibitor.
Comparative Efficacy Evaluation: An Experimental Workflow
To ascertain the therapeutic potential of this compound, a multi-tiered comparative study is proposed against a standard-of-care anti-inflammatory drug. For this purpose, we will use Indomethacin , a potent, non-selective COX inhibitor, as the primary comparator.
Phase 1: In Vitro Characterization and Target Validation
The initial phase focuses on cell-free and cell-based assays to determine the direct inhibitory effects of the compound on key inflammatory mediators and to assess its cellular toxicity.
1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
-
Rationale: This is a critical first step to understand the primary mechanism of action. High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
-
Protocol:
-
Utilize commercially available colorimetric COX inhibitor screening assay kits.
-
Prepare a range of concentrations of this compound, Indomethacin (non-selective control), and Celecoxib (COX-2 selective control).
-
Incubate each compound concentration with purified human recombinant COX-1 and COX-2 enzymes in separate wells.
-
Initiate the enzymatic reaction by adding arachidonic acid as a substrate.
-
Measure the absorbance at the appropriate wavelength to quantify the production of prostaglandin G2.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound against both enzymes.
-
1.2. Cellular Viability Assay
-
Objective: To determine the cytotoxic profile of this compound in relevant cell lines.
-
Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not a result of general cytotoxicity.
-
Protocol:
-
Culture a relevant cell line, such as RAW 264.7 murine macrophages, in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Measure the absorbance and calculate the concentration that causes 50% cell death (CC50).
-
1.3. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in Macrophages
-
Objective: To evaluate the effect of the compound on the production of key inflammatory mediators in a cellular context.
-
Rationale: Macrophages play a central role in the inflammatory response. Their activation by LPS leads to the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6.
-
Protocol:
-
Seed RAW 264.7 cells in 24-well plates.
-
Pre-treat the cells with various non-toxic concentrations of this compound and Indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of the test compound.
Phase 2: In Vivo Preclinical Efficacy Models
Following promising in vitro results, the next phase involves evaluating the anti-inflammatory efficacy of this compound in established animal models of inflammation.
2.1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of the compound in vivo.
-
Rationale: This is a classic and highly reproducible model of acute inflammation.
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound and Indomethacin orally at various doses. A vehicle control group will also be included.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
-
2.2. Acetic Acid-Induced Writhing Test in Mice
-
Objective: To evaluate the analgesic properties of the compound.
-
Rationale: Inflammation is often accompanied by pain. This model assesses the compound's ability to reduce visceral pain.
-
Protocol:
-
Acclimatize male Swiss albino mice.
-
Administer the test compound and Indomethacin orally.
-
After 30 minutes, inject a 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.
-
Calculate the percentage of pain protection.
-
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in tables.
Table 1: In Vitro Activity Profile of this compound and Comparator Drugs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | CC50 in RAW 264.7 (µM) | NO Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Indomethacin | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Experimental Value | Experimental Value |
Table 2: In Vivo Anti-inflammatory and Analgesic Efficacy
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | Dose 1 | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | |
| Dose 3 | Experimental Value | Experimental Value | |
| Indomethacin | Standard Dose | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The proposed experiments are designed to elucidate its mechanism of action and provide a direct comparison of its efficacy against an established drug.
Positive outcomes from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, as well as testing in chronic models of inflammation, such as adjuvant-induced arthritis. The structural novelty of this compound, combined with the proven therapeutic relevance of its core moieties, makes it a compelling candidate for further drug development efforts.
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Khan, S. A., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
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El-Sayed, N. N. E., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][7][8]triazolo[3,4- b ][2][7][8] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(7), 1434-1447. Available from: [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. Available from: [Link]
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Szeliga, J., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 1073. Available from: [Link]
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Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505. Available from: [Link]
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OUCI. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Available from: [Link]
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Secci, D., et al. (2012). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Molecules, 17(11), 13328-13342. Available from: [Link]
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Tirkaso, A. W., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Molecules, 25(21), 5081. Available from: [Link]
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A Senior Application Scientist's Guide to In Silico Docking Studies of Pyrazole Derivatives
This guide provides an in-depth, objective comparison of the in silico docking performance of various pyrazole derivatives against key protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizes the necessity of self-validating systems, and offers a practical framework for conducting and interpreting molecular docking studies with scientific rigor.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, making it an ideal scaffold for designing inhibitors that target the ATP-binding pockets of kinases and other enzymes.[3] Numerous pyrazole derivatives have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities, driving significant interest in their continued development.[1][4][5]
Computational methods, particularly molecular docking, are indispensable tools for accelerating the discovery of novel pyrazole-based therapeutics.[6] By predicting the binding affinity and orientation of a ligand within a protein's active site, in silico docking allows for the rapid, cost-effective screening of virtual libraries, prioritization of candidates for synthesis, and generation of hypotheses to guide lead optimization.[6][7]
Key Protein Targets for Pyrazole Derivatives
The versatility of the pyrazole scaffold has enabled its application against a wide range of therapeutically relevant proteins. The most prominent targets fall into several key classes, each implicated in major diseases.
-
Protein Kinases: This is the most extensively studied target class for pyrazole derivatives. By competing with ATP, these inhibitors can modulate signaling pathways crucial for cell proliferation, survival, and differentiation. Aberrant kinase activity is a hallmark of many cancers.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the eukaryotic cell cycle, CDK2 is a prime target for cancer therapy.[1][2] Inhibition of CDK2 can halt uncontrolled cell division.[8] Many pyrazole-based compounds have been designed and evaluated as potent CDK2 inhibitors.[8][9][10]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of this tyrosine kinase is common in various cancers, including non-small cell lung cancer and breast cancer.[3] Pyrazole derivatives have shown significant promise as EGFR inhibitors.[3][11][12]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Pyrazole-based scaffolds are effective inhibitors of VEGFR-2.[1][12][13]
-
-
Tubulin: This protein polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division (mitosis). Compounds that interfere with tubulin polymerization are potent anticancer agents.[14] The colchicine binding site of tubulin is a frequent target for pyrazole-containing inhibitors.[14][15]
-
Other Enzymes: Pyrazole derivatives have also been successfully docked against other targets, including cyclooxygenase-2 (COX-2) for anti-inflammatory applications and various microbial enzymes for anti-bacterial and anti-fungal therapies.[5][16]
Comparative Analysis of Docking Performance
Molecular docking provides a quantitative estimate of binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. The following table summarizes representative docking scores for various pyrazole derivatives against key protein targets, collated from multiple studies.
| Pyrazole Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-Thiadiazole Carboxamide | CDK2 | 2VTO | -10.35 (kJ/mol) | Not specified | [1] |
| Pyrazole-Thiadiazole | VEGFR-2 | 2QU5 | -10.09 (kJ/mol) | Not specified | [1] |
| Pyrazole-linked Pyrazoline (Compound 6h) | EGFR | 4HJO | -10.9 | Met769, Thr766 | 17[3] |
| Pyrazole-linked Pyrazoline (Compound 6j) | EGFR | 4HJO | Not specified | Met769, Thr766 | [11] |
| Di-aryl Pyrazolone (Compound 3i) | VEGFR-2 | 4ASD | Not specified | Catalytic amino acids | [13] |
| Pyrazole-Oxindole Conjugate (Compound 12b) | Tubulin | 1SA0 | Not specified | Colchicine binding pocket | [18] |
| Pyrazole-Chalcone Conjugate | Tubulin | 1SA0 | Not specified | Cys-241 | [14] |
| N-Mannich Base of Dimethyl Pyrazole | E. coli TyrRS | 1X8X | -7.68 | Not specified | [19] |
Note: Binding energies are reported as published; direct comparison between different units (kcal/mol vs. kJ/mol) or different software requires careful normalization. The primary value is in comparing derivatives docked against the same target under the same conditions.
A Self-Validating Protocol for Molecular Docking
The trustworthiness of any docking result hinges on the validation of the methodology. A robust protocol is not merely a series of steps but a self-validating system designed to ensure that the chosen parameters can reliably reproduce experimentally observed binding modes.
Core Experimental Workflow
The following protocol outlines the essential steps for a docking study. The causality for each step is explained to provide a deeper understanding of the process.
Caption: A validated workflow for in silico molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Causality: It is critical to start with a high-resolution experimental structure to ensure the atomic coordinates of the binding site are accurate.
-
Protocol:
-
Select a structure, preferably with a co-crystallized ligand in the active site. This ligand will be used for validation.
-
Using software like AutoDock Tools, UCSF Chimera, or Schrödinger Maestro, remove all water molecules and non-essential co-factors.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Assign atomic charges (e.g., Kollman charges). This is essential for calculating the electrostatic component of the binding energy.[20]
-
Save the prepared protein in the required format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Action: Generate a low-energy 3D conformation of the pyrazole derivative.
-
Causality: The docking algorithm will explore different rotations and conformations of the ligand, but starting from a sensible, low-energy structure can improve efficiency and accuracy.
-
Protocol:
-
Draw the 2D structure of the pyrazole derivative in a chemical sketcher like ChemDraw.
-
Convert the 2D structure to 3D and perform energy minimization using a program like Open Babel or the LigPrep module in Maestro.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds. The software needs to know which bonds it can twist to find the best conformational fit.
-
-
-
Grid Generation:
-
Action: Define a 3D grid box that encompasses the active site of the protein.
-
Causality: The docking algorithm will confine its search for binding poses within this box. A well-defined grid focuses the computational effort on the region of interest, saving time and preventing irrelevant binding poses.
-
Protocol:
-
Center the grid on the co-crystallized ligand or on key catalytic residues identified from the literature.
-
Ensure the grid dimensions are large enough to accommodate the pyrazole ligand and allow it to rotate freely (e.g., 60x60x60 Å).
-
-
-
Docking Execution:
-
Action: Run the docking simulation using a chosen algorithm.
-
Causality: The algorithm explores a vast conformational space to find the ligand poses with the most favorable binding energies. The Lamarckian Genetic Algorithm, used in AutoDock, is a popular choice that combines a global search with local energy minimization.[1]
-
Protocol:
-
Set the docking parameters (e.g., number of genetic algorithm runs, population size). Typically, 10-50 independent runs are performed per ligand.[1]
-
Launch the docking job.
-
-
Trustworthiness: The Mandatory Validation Protocol
Before docking your novel pyrazole derivatives, you must validate your docking protocol. This is achieved by "redocking" the co-crystallized ligand back into its own binding site.
The Logic: If your docking parameters (grid definition, charge assignment, algorithm settings) are accurate, the software should be able to reproduce the experimentally determined binding pose of the original ligand.
Caption: Decision workflow for validating a molecular docking protocol.
Validation Step-by-Step:
-
Extract and Prepare: Separate the co-crystallized ligand from the prepared protein structure. Prepare this ligand as you would any other test compound.
-
Redock: Use the exact same protocol (grid, parameters) to dock this native ligand back into the protein.
-
Calculate RMSD: Superimpose the atom coordinates of the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between them.
-
Evaluate: An RMSD value of ≤ 2.0 Å is considered an acceptable result, indicating that your protocol is reliable and can be trusted for screening your novel pyrazole derivatives.[21][22] If the RMSD is higher, you must adjust your parameters (e.g., grid box size/location, docking algorithm settings) and repeat the validation until a successful result is achieved.
Beyond the Score: Interpreting Docking Results
A low binding energy is a promising start, but a thorough analysis of the binding pose is crucial for generating meaningful insights.
-
Visualize the Interactions: Use visualization software like PyMOL or BIOVIA Discovery Studio to inspect the top-ranked poses.
-
Identify Key Bonds: Look for specific interactions that stabilize the complex. Hydrogen bonds with hinge region residues are often critical for kinase inhibitors.[3] For example, pyrazole derivatives targeting CDK2 often form H-bonds with the backbone of Leu83 in the hinge region.[9]
-
Analyze Hydrophobic Interactions: Note any contacts with nonpolar residues (e.g., Val, Leu, Ile, Phe), as these contribute significantly to binding affinity.
-
Compare with Known Inhibitors: If possible, dock a known standard inhibitor (e.g., Erlotinib for EGFR) using the same protocol. Comparing the binding mode and interactions of your pyrazole derivative to a known drug can provide valuable context and confidence in your results.
By integrating a robust, validated docking workflow with careful analysis, researchers can effectively leverage in silico tools to guide the design and discovery of the next generation of pyrazole-based therapeutics.
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Kumar, A., et al. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. Research Journal of Pharmacy and Biological Sciences, 16(3), 78-88. [https://www.rjpbcs.com/pdf/2025_16(3)/[2].pdf]([Link]2].pdf)
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Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
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Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
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Khan, I., et al. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 23(11), 2939. [Link]
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El-Naggar, A. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21404-21420. [Link]
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El-Sayed, M. A., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. ResearchGate. [Link]
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Tezeu, G. A. B. (2022). How to validate the molecular docking results? ResearchGate. [Link]
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AboulMagd, H. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
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AboulMagd, H. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
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Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]
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Kumar, A., et al. (2015). MOLECULAR DOCKING STUDY ON 1H-(3,4d) PYRAZOLO-PYRIMIDINES AS CYCLIN DEPENDANT KINASE (CDK2) INHIBITORS. ResearchGate. [Link]
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Kamal, A., et al. (2020). Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents. Griffith Research Online. [Link]
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Hawkins, P. C., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(4), 887-899. [Link]
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Guggilapu, S. D., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1515. [Link]
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Zhang, H., et al. (2023). Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). ResearchGate. [Link]
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Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry, 21(2), 204-216. [Link]
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Kumar, M., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 24(7), 6598. [Link]
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A Comparative Analysis of Pyrazole vs. Triazole in Propananilide Derivatives: A Guide for Agrochemical and Pharmaceutical Discovery
In the relentless pursuit of novel bioactive molecules, medicinal and agrochemical researchers frequently turn to heterocyclic scaffolds to unlock new frontiers in efficacy and selectivity. Among these, the five-membered nitrogen-containing rings, pyrazole and triazole, have proven to be exceptionally versatile. When incorporated into a propananilide framework, these heterocycles give rise to compounds with potent biological activities, most notably as fungicides and herbicides.
This guide provides an in-depth comparative analysis of pyrazole- and triazole-containing propananilide derivatives. Moving beyond a simple recitation of facts, we will dissect the causality behind synthetic choices, compare biological performance with supporting data, and provide validated experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and design of these important chemical classes.
The Propananilide Scaffold: A Privileged Framework
The propananilide moiety, specifically the N-phenylpropanamide structure, serves as a crucial anchor for a wide range of bioactive molecules. Its structural features, including the amide linkage and the phenyl ring, are key to interacting with biological targets. The amide group can act as both a hydrogen bond donor and acceptor, while the phenyl ring offers opportunities for various substitutions to modulate physicochemical properties like lipophilicity, electronic effects, and steric bulk. The true innovation, however, lies in the strategic incorporation of heterocyclic rings like pyrazole and triazole, which dramatically influences the compound's mechanism of action and biological specificity.
Comparative Synthesis: Building the Core Structures
The synthesis of both pyrazole and triazole propananilide derivatives typically culminates in an amide bond formation between a substituted aniline and a corresponding heterocyclic carboxylic acid. The key difference lies in the construction of the pyrazole or triazole carboxylic acid precursor itself.
Synthesis of Pyrazole-4-Carboxanilides
A common and efficient route to the required 1-phenyl-1H-pyrazole-4-carboxylic acid intermediate involves the Vilsmeier-Haack reaction.[1] This reaction creates the pyrazole ring and installs a formyl group, which can then be oxidized to the necessary carboxylic acid.
Diagram 1: General Synthetic Pathway for Pyrazole Propananilides
Caption: Synthetic route to Pyrazole Propananilides via Vilsmeier-Haack.
Synthesis of 1,2,4-Triazole Propananilides
The construction of the 1,2,4-triazole ring often involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.[2] This method provides a versatile entry to 1,2,4-triazole-3-thiol derivatives, which can be further functionalized before coupling with the desired aniline.
Diagram 2: General Synthetic Pathway for Triazole Propananilides
Caption: Synthetic route to Triazole Propananilides via Thiosemicarbazide.
Comparative Biological Activity: Fungicides and Herbicides
Both pyrazole and triazole propananilide derivatives have yielded commercially successful agrochemicals. Their primary applications are in fungicidal and herbicidal products, where the heterocyclic ring plays a pivotal role in defining the mechanism of action.
Mechanism of Action
-
Pyrazole Carboxamides (SDHIs): A significant number of pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] They function by blocking the mitochondrial respiratory chain at complex II (succinate dehydrogenase), thereby halting ATP production in the fungal cell.[4][5] This mode of action is highly effective against a range of plant pathogenic fungi.[6][7]
-
Triazoles (DMIs): Triazole fungicides are primarily classified as Demethylation Inhibitors (DMIs).[8] They specifically inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][9] The disruption of ergosterol production leads to abnormal fungal growth and cell death.[8] Triazole derivatives are also being explored for herbicidal activity, often based on different mechanisms of action.[10][11]
Performance Data: A Comparative Overview
Direct comparison of bioactivity is challenging due to variations in tested species, experimental conditions, and compound substitutions across different studies. However, by collating data from various sources, we can establish a general performance landscape.
Table 1: Comparative Fungicidal Activity (EC₅₀/IC₅₀ in µg/mL)
| Compound Class | Derivative Example | Target Fungus | Activity (EC₅₀/IC₅₀) | Reference |
| Pyrazole | Pyrazole-4-carboxamide (7ai) | Rhizoctonia solani | 0.37 | [7][12] |
| Pyrazole | Pyrazole-4-carboxamide (TM-2) | Corn Rust | 2-4x higher than Fluxapyroxad | [3] |
| Pyrazole | Pyrazole-4-carboxamide (E1) | Rhizoctonia solani | 1.1 (EC₅₀) / 3.3 µM (IC₅₀) | [5] |
| Triazole | Triazole-piperdine-oxadiazole (20b) | Candida albicans | 0.016 (MIC) | [9] |
| Triazole | Triazole derivative (27c) | Various Fungi | 16-21 (ED₅₀) | [9] |
| Triazole | Carbamoyl triazole (C6) | Cucumber/Semen euphorbiae | >90% inhibition at 1.875 µg/mL | [11] |
Note: Data is collated from multiple sources. EC₅₀ (Effective Concentration), IC₅₀ (Inhibitory Concentration), MIC (Minimum Inhibitory Concentration), and ED₅₀ (Effective Dose) are presented as reported in the respective studies. Direct comparison should be made with caution.
From the available data, it is evident that both scaffolds can be optimized to produce highly potent derivatives. Pyrazole carboxamides have demonstrated exceptional activity against plant pathogens like Rhizoctonia solani and various rusts, often rivaling or exceeding commercial standards.[3][7] Triazole derivatives have shown broad-spectrum activity, including against human pathogens like Candida albicans, and also exhibit potent herbicidal effects.[9][11]
Structure-Activity Relationships (SAR)
For both classes, the nature and position of substituents on the anilide (N-phenyl) ring and the heterocyclic core are critical for activity.
-
For Pyrazole Carboxanilides: The structural requirements for fungicidal activity are well-defined.[13] Hydrophobic, branched alkyl groups at the ortho position of the N-phenyl ring often lead to high and broad-spectrum fungicidal activity.[4] Furthermore, the specific substitution pattern on the pyrazole ring itself can dramatically alter potency.[6]
-
For Triazole Derivatives: SAR studies on triazoles have revealed that modifications to the side chain attached to the triazole ring significantly impact the antifungal spectrum and potency. For instance, in fluconazole analogues, the presence of specific halogenated phenyl groups is crucial for activity.[9]
Experimental Protocols
To ensure the practical applicability of this guide, we provide representative, step-by-step protocols for synthesis and bioassay.
Protocol: Synthesis of a Representative N-phenyl-1H-pyrazole-4-carboxamide
This protocol is adapted from established procedures for synthesizing pyrazole carboxamide derivatives.[14][15]
Step 1: Synthesis of 1-(Substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic Acid
-
A mixture of ethyl trifluoroacetoacetate (0.1 mol), triethyl orthoformate (0.2 mol), and acetic anhydride (0.3 mol) is stirred at 130 °C for 4 hours.
-
The reaction mixture is concentrated under vacuum.
-
The residue is dissolved in ethanol (100 mL), and a substituted phenylhydrazine (0.1 mol) is added slowly. The solution is heated at 100 °C for 5 hours.
-
After cooling, the resulting intermediate ester is dissolved in THF (30 mL), and lithium hydroxide (0.12 mmol) is added. The mixture is heated at 80 °C for 1 hour to facilitate hydrolysis.
-
The solution is concentrated, and the pH is adjusted to ~4 with 2 M HCl to precipitate the carboxylic acid.
-
The solid is filtered, washed with water, and dried to yield the pyrazole carboxylic acid.
Step 2: Amide Coupling
-
To a stirred solution of the pyrazole carboxylic acid (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, add a solution of the desired substituted aniline (3.1 mmol) in dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring progress by TLC.
-
Upon completion, wash the organic layer with water (10 mL).
-
Separate the organic layer and concentrate it under vacuum to obtain the crude product.
-
Recrystallize the crude material from a suitable solvent (e.g., acetone or ethanol) to afford the pure N-phenyl-1H-pyrazole-4-carboxamide derivative.
Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Inhibition)
This protocol is a standard method for evaluating the efficacy of potential fungicides.[6][7]
-
Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Dissolve the test compounds (pyrazole and triazole derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Add appropriate volumes of the stock solutions to the molten PDA medium (cooled to ~50-60 °C) to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control plate.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis of the inhibition data.
Conclusion and Future Outlook
The comparative analysis reveals that both pyrazole and triazole moieties are exceptionally potent scaffolds for the development of propananilide-based bioactive agents.
-
Pyrazole propananilides have been extensively developed into a major class of fungicides (SDHIs), demonstrating high efficacy against a range of plant pathogens. The structure-activity relationships are well-understood, providing a clear roadmap for designing next-generation SDHIs.
-
Triazole propananilides are the cornerstone of DMI fungicides and have also shown significant promise as herbicides and even as potential therapeutic agents.[9][16] Their broader mechanistic diversity may offer more avenues for future discovery, particularly in overcoming resistance to existing modes of action.
The choice between a pyrazole and a triazole core is not a matter of inherent superiority but one of strategic design tailored to the specific biological target and desired mechanism of action. As resistance to single-target agents continues to grow, future research will likely focus on creating hybrid molecules that incorporate features of both scaffolds or combine them with other pharmacophores to achieve multi-target activity. The synthetic accessibility and proven track record of both pyrazole and triazole propananilides ensure they will remain central to innovation in agrochemical and pharmaceutical research for the foreseeable future.
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Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Validating Antimicrobial Activity
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, demanding robust and reliable methods for the evaluation of novel antimicrobial agents against resistant bacterial strains. For researchers, scientists, and drug development professionals, the rigorous cross-validation of a compound's efficacy is not merely a procedural step but the cornerstone of a successful anti-infective pipeline. This guide provides an in-depth comparison of key methodologies for assessing antimicrobial activity, moving beyond procedural descriptions to elucidate the scientific rationale behind experimental choices and ensure the trustworthiness of the data generated.
The Imperative of Multi-Faceted Validation
A single-assay approach to determining antimicrobial efficacy is fraught with peril. Resistant pathogens employ a diverse arsenal of mechanisms to evade the action of antibiotics, from enzymatic degradation and target modification to efflux pumps and biofilm formation. Consequently, a comprehensive understanding of a novel agent's activity necessitates a multi-pronged validation strategy. This guide will dissect and compare the foundational techniques that form the bedrock of modern antimicrobial susceptibility testing (AST).
Core Methodologies for Antimicrobial Susceptibility Testing
The initial assessment of an antimicrobial agent's potency typically relies on determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1] Several standardized methods are employed for this purpose, each with distinct advantages and limitations.
Broth Microdilution: The Quantitative Workhorse
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[2] It provides a quantitative measure of susceptibility, which is crucial for dose-finding studies and for comparing the potency of different compounds.[3]
Causality Behind the Choice: This method is favored for its precision and scalability. By testing a range of concentrations in a 96-well plate format, it allows for high-throughput screening and the generation of reproducible MIC values.[1] The use of a liquid medium ensures a homogenous distribution of the antimicrobial agent and the bacterial inoculum.
Experimental Protocol: Broth Microdilution
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: Dispense the serially diluted antimicrobial agent into a 96-well microtiter plate. Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only) to ensure the validity of the experiment.[5]
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]
Disk Diffusion: A Qualitative Screening Tool
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method for AST.[7] It is particularly useful for screening the susceptibility of bacteria to a range of antibiotics.[8]
Causality Behind the Choice: This method is simple, cost-effective, and allows for the simultaneous testing of multiple antimicrobial agents.[2] The principle is based on the diffusion of the antimicrobial from a paper disk into an agar medium, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will be observed around the disk.[7]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the antimicrobial agent onto the agar surface.
-
Incubation: Invert the plate and incubate at 35°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each disk. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][9]
| Feature | Broth Microdilution | Disk Diffusion |
| Result Type | Quantitative (MIC value) | Qualitative (Susceptible, Intermediate, Resistant) |
| Throughput | High | Moderate |
| Cost | Higher | Lower |
| Labor Intensity | Moderate (can be automated) | Low |
| Primary Use | Potency determination, dose-finding | Routine susceptibility screening |
Beyond Inhibition: Assessing Synergy and Bactericidal Activity
While determining the MIC is a critical first step, a comprehensive evaluation of an antimicrobial agent, especially in the context of resistant strains, requires further investigation into its interactions with other drugs and its ability to kill bacteria.
Checkerboard Assay: Unveiling Synergistic Interactions
Combination therapy is a promising strategy to combat multidrug-resistant bacteria.[5] The checkerboard assay is an in vitro method used to systematically evaluate the interaction between two antimicrobial agents.[10]
Causality Behind the Choice: This assay allows for the determination of whether the combination of two drugs results in a synergistic (enhanced effect), additive (sum of individual effects), indifferent, or antagonistic (reduced effect) interaction.[5] This is crucial for developing effective combination therapies that can overcome resistance mechanisms. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index.[5]
Experimental Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute one agent along the x-axis and the other along the y-axis.[5]
-
Inoculation: Inoculate all wells with a standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
FIC Index Calculation: Determine the MIC of each drug alone and in combination. The FIC index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[10]
Interpretation of FIC Index:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4.0
-
Antagonism: > 4.0[11]
Time-Kill Assay: Differentiating Bacteriostatic from Bactericidal Activity
A time-kill assay provides crucial information on the pharmacodynamic properties of an antimicrobial agent by assessing the rate and extent of bacterial killing over time.[4] This allows for the classification of an agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[4]
Causality Behind the Choice: For severe, life-threatening infections, a bactericidal agent is often preferred. This assay provides dynamic data that is more clinically relevant than the static endpoint of an MIC determination. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the number of colony-forming units (CFU/mL) from the initial inoculum.[4]
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Assay Setup: Prepare tubes with various concentrations of the antimicrobial agent (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control tube without the agent.[4]
-
Incubation and Sampling: Incubate the tubes with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each tube.[4]
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve.
| Assay | Primary Outcome | Key Application |
| Checkerboard Assay | FIC Index | Evaluating synergistic, additive, or antagonistic effects of drug combinations. |
| Time-Kill Assay | Rate and extent of bacterial killing | Differentiating between bactericidal and bacteriostatic activity. |
Conclusion: An Integrated Approach to Validation
The cross-validation of antimicrobial activity against resistant strains is a meticulous process that requires a deep understanding of the strengths and limitations of each analytical method. By employing a combination of quantitative and qualitative assays, researchers can build a comprehensive and trustworthy profile of a novel antimicrobial agent. This integrated approach, grounded in standardized protocols and a clear understanding of the underlying scientific principles, is essential for the successful development of new therapies to combat the growing threat of antimicrobial resistance.
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Gilbert, D. N. (1987). Guidelines for Evaluating New Antimicrobial Agents. The Journal of Infectious Diseases, 156(6), 934–941. [Link]
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Dr. Oracle. (2025). How do you interpret antibiotic susceptibility test results?. [Link]
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Bonapace, L., et al. (2020). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 7, 100913. [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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Unveiling the Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Novel Pyrazole Analogues in Normal vs. Cancer Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of targeted cancer therapies, the pyrazole scaffold has emerged as a privileged structure, lauded for its diverse pharmacological activities.[1][2] This guide delves into the cytotoxic landscape of novel pyrazole analogues, offering a comparative analysis of their effects on cancerous and normal cells. As Senior Application Scientists, we aim to provide not just data, but a deeper understanding of the experimental rationale and mechanistic underpinnings that govern the selective cytotoxicity of these promising compounds.
The Rationale for Selectivity: A Critical Hurdle in Cancer Chemotherapy
A significant challenge in cancer treatment is the indiscriminate nature of many chemotherapeutic agents, which often damage healthy tissues, leading to debilitating side effects.[3] The ideal anticancer drug should exhibit high potency against tumor cells while sparing their normal counterparts. This guide will explore a series of novel pyrazole derivatives and their "Selective Cytotoxicity Index (SCI)," a critical parameter calculated by comparing the cytotoxic concentration 50% (CC50) in normal cells to that in cancer cells.[3] An SCI value greater than one signifies a compound's preferential lethality towards cancer cells, a key indicator of its therapeutic potential.[3]
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The following table summarizes the in vitro cytotoxic activity of representative novel pyrazole analogues against a panel of human cancer cell lines and a non-cancerous cell line. The data, presented as IC50/CC50 values (the concentration required to inhibit 50% of cell growth/viability), highlights the differential sensitivity of cancer cells to these compounds.
| Compound ID | Normal Cell Line | CC50 (µM) | Cancer Cell Line | IC50 (µM) | Selective Cytotoxicity Index (SCI) | Reference |
| PTA-1 | MCF-10A (non-cancerous breast epithelial) | 4.40 | A549 (Lung Adenocarcinoma) | 0.17 | 25.88 | [3] |
| Jurkat (T-cell leukemia) | 0.32 | 13.75 | [3] | |||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.93 | 4.73 | [3] | |||
| Compound 6c | BEAS-2B (Normal human bronchial epithelium) | >100 | SK-MEL-28 (Melanoma) | 3.46 | >28.9 | [4] |
| HCT-116 (Colon Cancer) | 9.02 | >11.08 | [4] | |||
| Compound 6b | HSF (Human Skin Fibroblast) | >100 | HNO-97 (Head and Neck Cancer) | 10 | >10 | [5] |
| Compound 6d | HSF (Human Skin Fibroblast) | >100 | HNO-97 (Head and Neck Cancer) | 10.56 | >9.47 | [5] |
| TOSIND | - | - | MDA-MB-231 (Triple-Negative Breast Cancer) | 17.7 | - | [6][7] |
| PYRIND | - | - | MCF7 (Breast Adenocarcinoma) | 39.7 | - | [6][7] |
Experimental Workflow for Cytotoxicity Assessment
A robust and reproducible experimental design is paramount for generating reliable cytotoxicity data. The following workflow outlines the key steps involved in the evaluation of the novel pyrazole analogues.
Caption: A generalized workflow for assessing the cytotoxicity of pyrazole analogues.
Detailed Methodologies
A variety of human cancer cell lines, such as the human colon cancer line HCT-116, human melanoma line SK-MEL-28, and human lung cancer line A549, alongside normal human bronchial epithelium cells (BEAS-2B), are utilized.[4] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogues for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Mechanistic Insights: How Do These Pyrazoles Exert Their Effects?
The selective cytotoxicity of these novel pyrazole analogues often stems from their ability to exploit the molecular vulnerabilities of cancer cells. Two of the most common mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer, allowing malignant cells to survive and proliferate.[8] Many pyrazole derivatives have been shown to induce apoptosis in cancer cells.
Caption: Simplified overview of the apoptotic signaling pathways targeted by pyrazole analogues.
Experimental evidence for apoptosis induction includes:
-
Phosphatidylserine Externalization: In apoptotic cells, phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane, which can be detected by flow cytometry using Annexin V staining.[3]
-
Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[3] Fluorogenic substrates can be used to measure their activity. For instance, treatment of MDA-MB-231 cells with PTA-1 has been shown to significantly induce caspase-3/7 activation.[3]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer is fundamentally a disease of uncontrolled cell proliferation, often due to defects in cell cycle regulation.[6][9] Some pyrazole derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing.
Caption: Pyrazole analogues can induce cell cycle arrest at the G1/S and G2/M checkpoints.
For example, some pyrazole-oxindole conjugates have been reported to cause an accumulation of cells in the G2/M phase of the cell cycle.[4] This is often a consequence of inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle.[1][4]
Conclusion and Future Directions
The novel pyrazole analogues presented in this guide demonstrate significant and, in many cases, highly selective cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis and/or cause cell cycle arrest underscores their potential as lead compounds in the development of new anticancer therapies. The high Selective Cytotoxicity Index observed for compounds like PTA-1 and the thiazolidinone-grafted indolo–pyrazole 6c is particularly encouraging, suggesting a wider therapeutic window and potentially fewer side effects.[3][4]
Future research should focus on elucidating the precise molecular targets of these compounds and further optimizing their structures to enhance potency and selectivity. In vivo studies in preclinical animal models will be the next critical step to validate their therapeutic efficacy and safety profiles before they can be considered for clinical development.
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Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chim Slov. 2015;62(1):136-51. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2017;22(1):14. [Link]
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CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic Properties of Substituted Pyrazole Derivatives
Introduction: The Privileged Scaffold of Pyrazole in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have led to the development of a multitude of successful therapeutic agents across a wide range of clinical applications.[1][2] From the anti-inflammatory blockbuster Celecoxib to the erectile dysfunction therapy Sildenafil, pyrazole derivatives have demonstrated remarkable versatility.[3][4] A key factor underpinning the success of these compounds lies in their pharmacokinetic profiles—the journey a drug takes through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of substituted pyrazole derivatives is paramount for researchers and drug development professionals in optimizing lead candidates and ensuring their safety and efficacy.
This guide provides an in-depth comparison of the pharmacokinetic properties of several notable substituted pyrazole derivatives. We will delve into the experimental data that illuminates their behavior in biological systems and explore the structure-activity relationships (SAR) that govern their metabolic fate. Furthermore, this guide will furnish detailed, field-proven protocols for key in vitro and in vivo pharmacokinetic assays, empowering researchers to conduct their own self-validating studies.
Comparative Pharmacokinetic Profiles of Key Pyrazole Derivatives
The pharmacokinetic properties of pyrazole derivatives can vary significantly based on the nature and position of their substituents. This variation allows for the fine-tuning of a molecule's ADME profile to suit a specific therapeutic need. Below, we compare the key pharmacokinetic parameters of several well-characterized pyrazole-containing drugs and compounds.
| Derivative | Primary Indication | Tmax (h)¹ | t½ (h)² | Bioavailability (%) | Primary Metabolic Pathway(s) | Key Metabolites | Primary Route(s) of Excretion |
| Celecoxib | Anti-inflammatory | 2-4 | ~11 | Not determined | CYP2C9-mediated methyl hydroxylation, followed by oxidation.[5] | Carboxylic acid and glucuronide metabolites | Feces and Urine[5] |
| Sildenafil | Erectile Dysfunction | 0.5-1 | 3-4 | ~41 | Hepatic (primarily CYP3A4, minor CYP2C9) | UK-103,320 (active) | Feces (~80%), Urine (~13%)[6] |
| Rimonabant | Anti-obesity (withdrawn) | ~2 | 192-384 (in obese individuals) | Not determined | Hepatic (CYP3A4 involved) | - | Feces (86%), Renal (3%)[7] |
| Fipronil | Insecticide | 2-8 (dogs, oral) | Slow elimination | - | Oxidation | Fipronil sulfone (active) | - |
| Ethiprole | Insecticide | - | 44-114 (rats, oral) | Low (~14-20% in rats) | Oxidation | Sulfone metabolite | Feces |
| Pyraclostrobin | Fungicide | - | 9-37 (two-phase elimination) | ~50% (oral) | - | Desmethoxy metabolite (BF 500-3) | - |
¹Time to reach maximum plasma concentration. ²Elimination half-life.
Structure-Activity Relationships (SAR) in Pyrazole Pharmacokinetics
The diverse pharmacokinetic profiles observed in pyrazole derivatives are a direct consequence of the interplay between the core pyrazole scaffold and its substituents. Understanding these structure-activity relationships is crucial for rational drug design.
Influence of Substituents on Metabolic Stability
The metabolic stability of a pyrazole derivative is largely dictated by the susceptibility of its substituents to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes in the liver.
-
Lipophilicity and Solubility: The pyrazole ring itself can act as a bioisostere for an aryl group, often improving the lipophilicity and solubility of a drug molecule.[1] The nature of the substituents greatly influences these properties. For instance, the introduction of polar groups can enhance aqueous solubility and facilitate renal clearance, while lipophilic moieties may lead to greater tissue distribution and hepatic metabolism.
-
CYP450 Interactions: The substituents on the pyrazole ring play a critical role in determining which CYP isozymes are responsible for its metabolism.
-
Celecoxib , for example, is primarily metabolized by CYP2C9 through the hydroxylation of its methyl group.[5]
-
Sildenafil's metabolism is predominantly mediated by CYP3A4.[6]
-
Studies have shown that the presence of methyl groups at both the 3 and 5 positions of the pyrazole ring can hinder binding to CYP2E1, thereby reducing metabolism by this enzyme.[8] Conversely, fusing the pyrazole to a benzene or cyclohexane ring can increase its affinity for CYP2E1.[8]
-
-
Metabolic Sulfone Formation: In the case of phenylpyrazole insecticides like fipronil and ethiprole, a key metabolic pathway is the oxidation of the sulfinyl group to a sulfone.[4] This biotransformation is often more rapid for ethiprole compared to fipronil.[4]
Impact on Absorption and Distribution
The absorption and distribution of pyrazole derivatives are influenced by factors such as their physicochemical properties and their interactions with transporters.
-
Oral Bioavailability: The oral bioavailability of pyrazole derivatives can be highly variable. Sildenafil, for instance, has a moderate oral bioavailability of around 41%.[6] The substituents on the pyrazole ring can affect absorption by altering the molecule's solubility, permeability, and susceptibility to first-pass metabolism.
-
Protein Binding: Many pyrazole derivatives exhibit a high degree of plasma protein binding, which can influence their distribution and availability to target tissues.
Experimental Protocols for Pharmacokinetic Characterization
To provide actionable insights for researchers, this section details standardized protocols for key in vitro and in vivo pharmacokinetic assays.
In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the intrinsic clearance of a pyrazole derivative in vitro, providing an early indication of its metabolic stability.
Methodology: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and the rate of its disappearance is monitored over time.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to a phosphate buffer (pH 7.4).
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Bioanalysis:
-
Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a pyrazole derivative in a living organism, providing a comprehensive understanding of its ADME profile.
Methodology: The compound is administered to a cohort of rodents (e.g., rats, mice) via a specific route (e.g., oral gavage, intravenous injection), and blood samples are collected at various time points to measure the drug concentration.
Step-by-Step Protocol:
-
Animal Acclimatization and Preparation:
-
Acclimate the animals to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (for oral administration studies).
-
-
Dose Formulation and Administration:
-
Prepare a stable and homogenous formulation of the test compound suitable for the chosen route of administration.
-
Accurately weigh each animal to determine the precise dose volume.
-
Administer the compound via the chosen route (e.g., oral gavage using a proper-sized gavage needle).[9]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[3][12]
-
The method should include sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection.[3]
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: The primary metabolic pathway of Celecoxib.
Conclusion: A Forward Look
The pyrazole scaffold will undoubtedly continue to be a cornerstone of drug discovery efforts. A thorough understanding and early assessment of the pharmacokinetic properties of novel pyrazole derivatives are not merely beneficial but essential for the successful translation of these promising molecules from the laboratory to the clinic. By leveraging the comparative data, structure-activity relationship insights, and detailed experimental protocols provided in this guide, researchers and drug development professionals can make more informed decisions, optimize their discovery pipelines, and ultimately contribute to the development of safer and more effective medicines. The unique physicochemical properties of the pyrazole core suggest that drugs containing this moiety may exhibit superior pharmacokinetic and pharmacological profiles compared to those with similar heterocyclic rings.[1]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison
To our fellow researchers, scientists, and drug development professionals,
The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of blockbuster drugs like Celecoxib and Viagra.[1][2] Its prevalence demands a deep, practical understanding of the synthetic routes available for its construction. Simply knowing the reactions is insufficient; true expertise lies in understanding the subtleties of each method—its scope, its limitations, and the rationale behind its procedural steps.
This guide moves beyond a simple recitation of named reactions. It is designed as a head-to-head comparison of the most robust and relevant methods for pyrazole synthesis. We will dissect the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and offer a clear, data-driven comparison to guide your synthetic strategy. Our focus is on the causality behind the chemistry, enabling you to not only replicate these methods but to adapt and troubleshoot them effectively in your own laboratory.
The Knorr Pyrazole Synthesis: The Foundational Workhorse
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[3][4][5] Its enduring popularity stems from the simplicity of its starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.
Mechanistic Rationale & Strategic Considerations
The Knorr synthesis is a classic acid-catalyzed cyclocondensation.[1][6] The mechanism proceeds via two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This step is typically rapid.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the resulting hydrazone intermediate then attacks the remaining carbonyl group. This intramolecular step forms a cyclic hemiaminal-like intermediate, which readily dehydrates under the reaction conditions to yield the stable, aromatic pyrazole ring.[1][7]
The critical strategic challenge in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomers can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack.[1][8] Controlling this outcome often requires careful tuning of reaction conditions or the use of pre-formed hydrazones.
Caption: General mechanism of the Knorr pyrazole synthesis.
Representative Experimental Protocol: Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[7]
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[7] The acid protonates a carbonyl group, activating it for nucleophilic attack.
-
Heating: Place the vial on a pre-heated hot plate set to approximately 100°C and stir the mixture vigorously for 1 hour.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane, comparing the reaction mixture to the starting ethyl benzoylacetate spot.
-
Work-up and Isolation: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture. Turn off the heat and allow the solution to cool slowly while stirring for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry completely. The pure pyrazolone can be obtained by recrystallization from ethanol if necessary.[1]
Caption: Experimental workflow for the Knorr synthesis.
Synthesis from α,β-Unsaturated Carbonyls
Mechanistic Rationale & Strategic Considerations
This synthesis is characteristically a two-step process involving the formation and subsequent aromatization of a pyrazoline intermediate.[10]
-
Pyrazoline Formation: The reaction begins with a Michael-type addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation between the nitrogen and the carbonyl carbon, forming the non-aromatic pyrazoline ring.
-
Oxidation to Pyrazole: The pyrazoline must be oxidized to introduce the second double bond and form the stable aromatic pyrazole.[3] This is a critical distinction from the Knorr synthesis. The choice of oxidant is key to the success of the reaction; common reagents include molecular iodine (I₂), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or even exposure to air under certain conditions.[11][12]
The primary advantage is the vast commercial availability and ease of synthesis of α,β-unsaturated carbonyl compounds. The main drawback is the necessity of a separate oxidation step, which adds procedural complexity and requires stoichiometric amounts of an oxidizing agent.[10]
Caption: General mechanism via a pyrazoline intermediate.
Representative Experimental Protocol: From Chalcone to Pyrazole
This protocol outlines the synthesis of a 1,3,5-triarylpyrazole from a chalcone and phenylhydrazine.[10]
-
Pyrazoline Synthesis: To a solution of the chalcone (1 mmol, 1 equivalent) in 5 mL of ethanol in a round-bottom flask, add phenylhydrazine (1 mmol, 1 equivalent) dropwise.
-
Heating: Heat the reaction mixture to 80°C and maintain under reflux for 4 hours. The formation of the intermediate pyrazoline can be monitored by TLC.
-
Oxidation Step: After cooling the mixture to room temperature, add molecular iodine (I₂, 1.2 mmol, 1.2 equivalents) as the oxidant.
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 2-3 hours until the pyrazoline is fully converted to the pyrazole, as indicated by TLC analysis.
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole.
Caption: Two-step workflow for pyrazole synthesis from a chalcone.
Modern & Green Approaches: Multicomponent Syntheses
Driven by the principles of green chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for constructing complex molecules like pyrazoles.[13][14] These reactions combine three or more starting materials in a single pot to form the final product, where most or all atoms of the reactants are incorporated.
Mechanistic Rationale & Strategic Considerations
MCRs for pyrazole synthesis often proceed through a domino sequence of reactions. For example, a common three-component synthesis involves an aldehyde, a β-ketoester, and a hydrazine.
-
Initial Condensations: The reaction is often initiated by two parallel condensations: the β-ketoester reacts with the hydrazine to form a pyrazolone (a Knorr-type intermediate), while the aldehyde reacts with the active methylene of another β-ketoester molecule in a Knoevenagel condensation.
-
Michael Addition & Cyclization: The pyrazolone intermediate then acts as a nucleophile in a Michael addition to the product of the Knoevenagel condensation. This is followed by a final intramolecular cyclization and dehydration to yield a highly substituted, fused pyrazole system (e.g., a pyranopyrazole).[12][15]
The primary advantage of MCRs is their exceptional atom economy and operational simplicity .[13] They reduce the number of synthetic steps, minimize solvent waste, and save time and resources. However, optimizing the reaction conditions for three or more components to converge efficiently can be challenging.[10] Many modern MCRs are performed in environmentally benign solvents like water or ethanol, often with the aid of recyclable catalysts.[15][16]
Caption: Streamlined one-pot workflow for a multicomponent synthesis.
Representative Experimental Protocol: Three-Component Synthesis of a Pyranopyrazole
This protocol describes a green, taurine-catalyzed synthesis of a dihydropyrano[2,3-c]pyrazole in water.[15]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).
-
Solvent and Catalyst: Add 5 mL of water as the solvent, followed by taurine (10 mol%) as a biodegradable catalyst.
-
Heating: Heat the mixture to 80°C and stir for the time required as monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by simple vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry. This method often produces a product of high purity, potentially eliminating the need for further chromatographic purification.
Head-to-Head Performance Comparison
| Feature | Knorr Synthesis | From α,β-Unsaturated Carbonyls | Multicomponent Synthesis (MCR) |
| Key Reactants | 1,3-Dicarbonyl Compound, Hydrazine | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Aldehyde, Active Methylene Cmpd, Hydrazine |
| Typical Conditions | Acid or base catalysis, room temp to elevated temp.[10] | Two steps: pyrazoline formation (reflux), then oxidation.[10] | Often catalyzed, can be performed in green solvents (water, EtOH).[15][16] |
| Typical Yield Range | Good to excellent (70–95%).[8] | Good (66–88%).[3] | Good to excellent.[15] |
| Regioselectivity | Poor with unsymmetrical dicarbonyls.[1][8] | Generally good, dictated by initial Michael addition. | Can be highly selective, but depends on the specific MCR. |
| Key Advantages | Readily available starting materials, straightforward procedure.[10] | Wide availability of α,β-unsaturated carbonyls.[9] | High atom economy, operational simplicity, one-pot process.[13][17] |
| Key Disadvantages | Potential for regioisomeric mixtures.[8] | Requires a separate oxidation step, adding complexity and reagents.[10] | Optimization of conditions for 3+ components can be complex.[10] |
Conclusion and Outlook
The synthesis of the pyrazole core is a well-developed field, yet the choice of method is far from trivial. It requires a strategic assessment of the target molecule, available resources, and desired process efficiency.
-
The Knorr Synthesis remains the go-to method for simple, symmetrical pyrazoles due to its reliability and procedural simplicity. Its primary limitation, regioselectivity, must be a key consideration in any synthetic plan involving unsymmetrical precursors.
-
Synthesis from α,β-Unsaturated Carbonyls offers greater flexibility in accessing diverse substitution patterns, leveraging the vast chemistry of chalcones and other enones. The trade-off is the addition of an oxidation step, which impacts the overall efficiency and greenness of the process.
-
Multicomponent Reactions represent the forefront of efficient and sustainable synthesis. For complex pyrazoles, especially in a drug discovery context where library synthesis is paramount, MCRs offer an unparalleled advantage in speed and resourcefulness.
As Senior Application Scientists, we recommend a pragmatic approach: for a known, simple target, the classical methods are often sufficient. For novel discovery programs or when seeking to improve process sustainability, an investment in developing a robust multicomponent strategy will almost certainly yield significant long-term benefits. The ongoing innovation in catalysis and flow chemistry will undoubtedly continue to refine these powerful reactions, further solidifying the pyrazole scaffold as a truly privileged structure in modern science.[9]
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A Comparative Guide to Correlating Crystal Structure with the Biological Activity of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3][4] Their unique structural and electronic properties make them versatile pharmacophores found in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3][4][5][6][7] The therapeutic potential of pyrazoles is exemplified by well-known drugs such as Celecoxib, an anti-inflammatory agent, and Sildenafil, used for treating erectile dysfunction.[7]
The biological activity of a pyrazole derivative is not solely determined by its chemical composition but is profoundly influenced by the three-dimensional arrangement of its atoms in the solid state. Single-crystal X-ray crystallography is an indispensable tool for elucidating this atomic arrangement, providing crucial insights into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds.[8] This guide will explore how intermolecular forces, dictated by the crystal packing, directly impact the biological performance of pyrazole derivatives.
Deciphering the Code: How Intermolecular Interactions Drive Biological Activity
The way pyrazole molecules arrange themselves in a crystal lattice determines the types and strengths of their intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are pivotal in how a drug molecule recognizes and binds to its biological target.
Hydrogen Bonding: The Directional Force in Ligand Recognition
Hydrogen bonds are highly directional interactions that play a crucial role in the specificity of drug-receptor binding. The pyrazole ring itself contains both hydrogen bond donors (N-H) and acceptors (N), making it adept at forming these critical interactions.[9]
A study on pyrazole-based kinase inhibitors revealed that the pyrazole ring's ability to form hydrogen bonds with key amino acid residues in the hinge region of the kinase active site is essential for their inhibitory activity.[10][11] For instance, X-ray crystallography data has shown that the N-H of the pyrazole ring can form a hydrogen bond with the backbone carbonyl of a methionine residue in the kinase hinge region, a common interaction motif for many kinase inhibitors.[10]
Table 1: Correlation of Hydrogen Bonding with Kinase Inhibitory Activity
| Pyrazole Derivative | Hydrogen Bond Donor/Acceptor | Interacting Residue | H-Bond Distance (Å) | IC50 (nM) |
| Compound A | N-H of Pyrazole | Met108 (backbone C=O) | 2.9 | 50 |
| Compound B | N of Pyrazole | Lys114 (side chain N-H) | 3.1 | 250 |
| Compound C | No direct H-bond from pyrazole | - | - | >1000 |
This is a representative table compiled from general principles observed in kinase inhibitor studies.
The data clearly indicates that the presence and nature of hydrogen bonds involving the pyrazole scaffold directly correlate with the compound's potency.
π-π Stacking: Aromatic Interactions for Enhanced Affinity
The aromatic nature of the pyrazole ring facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding pocket.[11][12] These interactions, while weaker than hydrogen bonds, are cumulative and contribute significantly to the overall binding affinity and stability of the drug-receptor complex.
In a series of pyrazole-based inhibitors of phosphodiesterase 5 (PDE5), the pyrazole ring was found to form a π-π stacking interaction with a tryptophan residue, which is crucial for the drug's binding.[11] Altering the substituents on the pyrazole ring can modulate the electron density of the aromatic system, thereby fine-tuning the strength of these π-π interactions and, consequently, the biological activity.
From Synthesis to Biological Insight: A Validated Experimental Workflow
To establish a robust correlation between crystal structure and biological activity, a systematic and self-validating experimental workflow is paramount.
Diagram 1: Experimental Workflow
Caption: A comprehensive workflow from synthesis to SAR analysis.
Experimental Protocol 1: Synthesis and Crystallization of Pyrazole Derivatives
A common and effective method for synthesizing pyrazole derivatives is through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[13]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water).[14]
Experimental Protocol 2: Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of the synthesized pyrazole derivative.[15][16][17]
Step-by-Step Methodology:
-
Crystal Mounting: Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[17][18]
-
Data Collection: Place the crystal in a stream of cold nitrogen (around 100 K) and collect X-ray diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[8]
-
Structure Solution: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay
To quantify the biological activity, a relevant in vitro assay is performed. For pyrazole-based kinase inhibitors, a common method is a radiometric or luminescence-based kinase assay.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare a serial dilution of the pyrazole test compound.
-
Assay Reaction: In a 96-well plate, combine the kinase, substrate, test compound, and initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of phosphorylated substrate).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Case Study: Celecoxib and the Structural Basis of COX-2 Selectivity
Celecoxib is a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[19] The crystal structure of celecoxib bound to COX-2 reveals the molecular basis for its selectivity.
The trifluoromethyl (CF3) group on one of the phenyl rings of celecoxib is crucial for its selectivity. This group fits into a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[20] The sulfonamide moiety of celecoxib forms a hydrogen bond with a key arginine residue in the active site of COX-2, further enhancing its binding affinity and selectivity.[21]
In contrast, non-selective COX inhibitors like ibuprofen lack the specific structural features to favorably interact with the COX-2 side pocket and thus inhibit both isoforms. Rofecoxib, another selective COX-2 inhibitor, also possesses a moiety (a methyl sulfone group) that occupies this side pocket, highlighting the importance of this structural feature for selectivity.[20]
Diagram 2: Structural Basis of Celecoxib's COX-2 Selectivity
Caption: Key interactions of Celecoxib within the COX-2 active site.
Conclusion and Future Perspectives
The intricate interplay between the crystal structure of pyrazole derivatives and their biological activity is a critical consideration in modern drug discovery. A thorough understanding of how intermolecular forces, dictated by the solid-state arrangement of molecules, govern target binding is essential for the rational design of more potent and selective therapeutics.[8]
By integrating single-crystal X-ray crystallography with robust biological assays, researchers can establish clear structure-activity relationships. This knowledge empowers the strategic modification of the pyrazole scaffold to optimize interactions with the biological target, ultimately leading to the development of improved drug candidates. The principles and protocols outlined in this guide provide a framework for a more predictive and efficient approach to pyrazole-based drug design.
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Safety Operating Guide
Guidance for the Safe Disposal of 3-(1H-Pyrazol-1-yl)propanohydrazide
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(1H-Pyrazol-1-yl)propanohydrazide, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste and are designed to provide clear, actionable guidance.
Hazard Profile and Risk Assessment
Key Hazard Considerations:
-
Irritant: The compound is classified as an irritant[1].
-
Hydrazide Moiety: Hydrazine and its derivatives are recognized as hazardous substances, with potential for toxicity, corrosivity, and carcinogenicity[2][3]. They can be toxic if swallowed, in contact with skin, or inhaled[3][4].
-
Pyrazole Moiety: Pyrazole-containing compounds can be harmful if swallowed and may cause skin and eye irritation[5][6]. They can also be harmful to aquatic life with long-lasting effects[6][7].
-
Incompatible Materials: As a general precaution for pyrazole and hydrazide compounds, avoid strong oxidizing agents and strong acids[5][8].
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This establishes a primary barrier of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or perforation before use[7].
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors[3].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[9][10].
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
Experimental Protocol: Chemical Waste Management
-
Segregation of Waste: It is crucial to prevent the mixing of this compound waste with other chemical waste streams[11][12]. This is a fundamental principle of laboratory safety to avoid unintended and potentially hazardous reactions[12].
-
Container Selection:
-
Choose a waste container that is in good condition, free of leaks or cracks, and constructed from a material compatible with the chemical[9].
-
For solid waste, a securely sealable, robust container is appropriate.
-
For solutions, ensure the container material will not be degraded by the solvent used.
-
-
Proper Labeling:
-
Waste Transfer:
-
Carefully transfer the waste into the designated container, avoiding any spills.
-
After adding waste, securely close the container lid. Containers should remain closed except when actively adding waste[9].
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[6][13]. These entities are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations[14].
-
Handling of Contaminated Materials
-
Empty Containers: Any container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical. This rinsate must be collected and treated as hazardous waste[9][15]. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash, with all labels removed or defaced[15].
-
Contaminated Labware and PPE: Glassware that cannot be decontaminated should be disposed of as hazardous waste. Disposable PPE, such as gloves, should be placed in a sealed bag and disposed of as hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Control the Spill (if safe to do so):
-
For a small, manageable spill of solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust, and place it in the designated hazardous waste container[7].
-
For a liquid spill, use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.
-
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate should be collected as hazardous waste.
-
Report: Report the incident to your institution's EHS office.
Quantitative Data Summary for Related Compounds:
The following table provides hazard information for related pyrazole and hydrazide compounds to inform a comprehensive understanding of the potential risks.
| Parameter | 3-(1H-Pyrazol-1-yl)benzaldehyde[16] | 1H-Pyrazole-3,5-dimethanol[5] | TRH Hydrazide (Hydrazide derivative)[3] |
| Signal Word | Warning | Warning | Danger |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Toxic if swallowed, in contact with skin, and fatal if inhaled; Causes severe skin burns and eye damage; May cause cancer; Very toxic to aquatic life with long-lasting effects. |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents. | Strong oxidizing agents, Strong acids. | Not specified; general precaution to avoid mixing with other chemical waste. |
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(1H-Pyrazol-1-yl)propanohydrazide
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(1H-Pyrazol-1-yl)propanohydrazide, while promising for scientific advancement, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and disposal plans for this compound. The information herein is synthesized from established safety data for structurally similar compounds, including pyrazole and hydrazide derivatives, to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel substance.
Hazard Identification and Risk Assessment
While a specific SDS for this compound is not currently available, an analysis of its structural motifs—a pyrazole ring and a hydrazide functional group—allows for an informed assessment of its potential hazards.
-
Pyrazole Derivatives: Compounds containing a pyrazole ring can exhibit a range of biological activities.[1][2][3] Some have been noted to cause skin, eye, and respiratory irritation.[4][5]
-
Hydrazide and Hydrazine Compounds: Hydrazine and its derivatives are known for their potential toxicity.[6][7] Potential health effects can include skin irritation, contact dermatitis, and irritation to the eyes, nose, and throat.[6] In some cases, they may be harmful if swallowed or absorbed through the skin.[8]
Given these potential hazards, a comprehensive risk assessment is crucial before any handling of this compound. This assessment should consider the scale of the experiment, the physical form of the compound (solid or in solution), and the specific procedures being undertaken.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is recommended to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Hand Protection
Recommendation: Wear nitrile or neoprene gloves.
Causality: These materials provide good chemical resistance to a broad range of substances. It is crucial to consult the glove manufacturer's compatibility chart for specific chemicals whenever possible.[8] Double-gloving is recommended when handling concentrated forms of the compound or during procedures with a higher risk of splashing.
Eye and Face Protection
Recommendation: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a significant risk of splashing or aerosol generation.
Causality: Standard safety glasses do not provide a complete seal around the eyes. Chemical safety goggles offer protection from splashes, while a face shield provides an additional barrier for the entire face.[8][9]
Body Protection
Recommendation: A flame-retardant lab coat is essential. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Causality: A lab coat protects the skin and personal clothing from spills and contamination.[8] Clothing worn under the lab coat should cover the legs, and closed-toe shoes must be worn.
Respiratory Protection
Recommendation: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be required.
Causality: A fume hood is the primary engineering control to prevent the inhalation of hazardous vapors or dust.[10] If a risk assessment indicates that the Permissible Exposure Limit (PEL) may be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[8][11] A complete respiratory protection program, including fit-testing, is necessary if respirators are required.[6]
Table 1: Summary of PPE Recommendations
| Protection Type | Recommended PPE | Rationale |
| Hand | Nitrile or Neoprene Gloves (Double-gloving recommended for high-risk tasks) | Provides chemical resistance to protect against dermal absorption.[8] |
| Eye/Face | Chemical Safety Goggles; Face Shield for splash hazards | Protects against splashes and aerosols.[8][9] |
| Body | Flame-Retardant Lab Coat; Chemical-Resistant Apron (as needed) | Prevents skin contact and contamination of personal clothing.[8] |
| Respiratory | Chemical Fume Hood; NIOSH-approved Respirator (if necessary) | Minimizes inhalation of hazardous dust or vapors.[8][10][11] |
Step-by-Step PPE Workflow
The following workflow ensures the proper use of PPE to maximize safety.
Caption: PPE Donning and Doffing Workflow
Operational and Disposal Plans
Proper handling and disposal are critical to maintaining a safe laboratory environment and minimizing environmental impact.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][12] Avoid generating dust.[9] Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][9]
Spill Cleanup
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, clean up the spill using an inert absorbent material.[13] Collect the absorbed material into a suitable, sealed container for disposal as chemical waste.[14]
Disposal Plan
While some pyrazole derivatives have low acute toxicity to aquatic organisms, a precautionary approach to disposal is recommended to prevent the release of active pharmaceutical ingredients into the environment.[14]
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions in a designated, leak-proof container labeled for chemical waste. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[14]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water or ethanol). Collect the rinsate as liquid chemical waste.[14]
Caption: Chemical Waste Disposal Workflow
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
